molecular formula C11H11NO B3335203 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one CAS No. 1092794-08-5

1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one

Número de catálogo: B3335203
Número CAS: 1092794-08-5
Peso molecular: 173.21 g/mol
Clave InChI: LKOZZVJLXRDMHK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one is 173.084063974 g/mol and the complexity rating of the compound is 245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

spiro[1,2-dihydroisoquinoline-4,1'-cyclopropane]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-10-11(5-6-11)9-4-2-1-3-8(9)7-12-10/h1-4H,5-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOZZVJLXRDMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=CC=CC=C3CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732144
Record name 1',2'-Dihydro-3'H-spiro[cyclopropane-1,4'-isoquinolin]-3'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092794-08-5
Record name 1',2'-Dihydro-3'H-spiro[cyclopropane-1,4'-isoquinolin]-3'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Spiro-Isoquinoline Scaffolds in Medicinal Chemistry

The fusion of a strained cyclopropane ring with the privileged isoquinoline scaffold gives rise to a unique class of spirocyclic compounds with significant potential in drug discovery. 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one, a prominent member of this family, presents a rigid three-dimensional architecture that is of considerable interest to medicinal chemists. The inherent structural rigidity of the spirocyclic system can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding. Furthermore, the isoquinoline core is a well-established pharmacophore found in numerous natural products and clinically approved drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential therapeutic applications of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one, offering valuable insights for researchers and professionals in the field of drug development.

Chemical Structure and Synthesis

Molecular Architecture

1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one possesses a distinctive spirocyclic framework where a cyclopropane ring is fused to an isoquinoline nucleus at the C4 position. The molecular formula is C₁₁H₁₁NO, and it has a molecular weight of 173.21 g/mol .[6] The structure features a lactam moiety within the isoquinoline ring system, which can participate in hydrogen bonding interactions, a crucial aspect for receptor binding.

Table 1: Core Structural and Chemical Information for 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one

ParameterValueReference
IUPAC Name 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-oneN/A
Synonym(s) 1',2'-dihydro-3'H-spiro[cyclopropane-1,4'-isoquinolin]-3'-one[6]
CAS Number 1092794-08-5[6]
Molecular Formula C₁₁H₁₁NO[6]
Molecular Weight 173.21 g/mol [6]
Physical Form Pale-yellow to Yellow-brown Solid[6]
Synthetic Strategy: A Plausible Diastereoselective Approach

The proposed synthesis would likely involve a multi-step sequence, commencing with the preparation of a suitable isoquinoline precursor. This could be followed by a crucial cyclopropanation step. One effective method for cyclopropanation is the Corey-Chaykovsky reaction, which utilizes a sulfur ylide to react with an α,β-unsaturated carbonyl compound.[9]

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of the Isoquinoline Precursor

A suitable starting material would be a 1,2,3,4-tetrahydroisoquinoline derivative. The synthesis could begin with a Bischler-Napieralski or Pictet-Spengler reaction to construct the isoquinoline core.[13]

Step 2: Introduction of an Exocyclic Double Bond

To create the necessary α,β-unsaturated system for the cyclopropanation reaction, an exocyclic double bond at the C4 position of the isoquinoline ring needs to be introduced. This can be achieved through various olefination reactions.

Step 3: Diastereoselective Cyclopropanation

The key cyclopropanation step can be performed using a sulfur ylide, such as dimethylsulfoxonium methylide, generated in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride. The reaction with the α,β-unsaturated isoquinoline precursor would yield the desired spiro-cyclopropane ring system. The diastereoselectivity of this reaction can often be controlled by the choice of reagents and reaction conditions.

Synthetic Workflow A Isoquinoline Precursor Synthesis B Olefination at C4 A->B Introduction of exocyclic double bond C Diastereoselective Cyclopropanation B->C Corey-Chaykovsky Reaction D 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one C->D Final Product

Caption: Proposed synthetic workflow for 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one.

Physicochemical Properties and Characterization

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[14][15] While experimental data for 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one is not extensively documented, we can infer its likely properties based on its structure and data from analogous compounds.

Table 2: Predicted and Expected Physicochemical Properties

PropertyPredicted/Expected ValueImportance in Drug Discovery
Melting Point (°C) Expected to be a solid with a defined melting pointInfluences solubility and stability
Solubility (LogS) Low to moderate aqueous solubilityAffects bioavailability and formulation[15]
Lipophilicity (LogP) Moderately lipophilic (LogP likely in the range of 1-3)Governs membrane permeability and distribution[15]
pKa Expected to have a weakly basic nitrogen and a weakly acidic lactam protonDetermines the ionization state at physiological pH, impacting solubility and receptor interaction[15]

Methodologies for Characterization

A comprehensive characterization of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one would involve a suite of analytical techniques to confirm its structure and purity.

Experimental Protocol: Structural Elucidation and Purity Assessment

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Would provide information on the number and connectivity of protons. The characteristic signals for the cyclopropyl protons would be expected in the upfield region (around 0.2-2.0 ppm), while the aromatic protons of the isoquinoline ring would appear in the downfield region.[16][17]

    • ¹³C NMR : Would confirm the carbon framework of the molecule, including the spiro-carbon.[18]

    • 2D NMR (COSY, HSQC, HMBC) : Would be employed to establish the complete connectivity of the molecule and confirm the spiro-fusion.

  • Mass Spectrometry (MS) :

    • High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition.[19]

  • X-ray Crystallography :

    • Single-crystal X-ray diffraction analysis would provide unambiguous proof of the three-dimensional structure and stereochemistry of the compound.[20]

  • Infrared (IR) Spectroscopy :

    • Would show characteristic absorption bands for the functional groups present, such as the C=O stretch of the lactam and the N-H stretch.

  • Purity Analysis :

    • High-performance liquid chromatography (HPLC) would be used to determine the purity of the synthesized compound.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural & Purity Analysis Synthesized_Compound Crude Product Purification Column Chromatography / Recrystallization Synthesized_Compound->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS XRay X-ray Crystallography Purification->XRay IR IR Spectroscopy Purification->IR HPLC HPLC (Purity) Purification->HPLC G cluster_compound 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one cluster_targets Potential Molecular Targets cluster_outcomes Cellular Outcomes Compound Spiro-isoquinoline Compound Kinases Protein Kinases (e.g., PI3K, Akt) Compound->Kinases Topoisomerases Topoisomerases Compound->Topoisomerases Microtubules Microtubules Compound->Microtubules Apoptosis Apoptosis Kinases->Apoptosis ReducedInflammation Reduced Inflammation Kinases->ReducedInflammation CellCycleArrest Cell Cycle Arrest Topoisomerases->CellCycleArrest Microtubules->CellCycleArrest

Sources

A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold

The 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one scaffold represents a compelling and structurally novel class of compounds. Its unique three-dimensional architecture, combining a cyclopropane ring with an isoquinoline core, offers exciting possibilities for interacting with biological targets in ways that more conventional, planar molecules cannot.[1][2][3] Early explorations into similar spirocyclic systems have hinted at potent biological activities, including anticancer and antimalarial properties.[4][5] However, a promising molecular structure is only the first step on the long road to a viable therapeutic. Understanding how the body processes a compound—its Absorption, Distribution, Metabolism, and Excretion (ADME), collectively known as its pharmacokinetic (PK) profile—is paramount to its success.[6]

This in-depth guide provides a strategic framework for the comprehensive pharmacokinetic profiling of novel 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one derivatives. Moving beyond a mere checklist of assays, we will delve into the causality behind experimental choices, providing field-proven insights to empower researchers and drug development professionals to make informed decisions. Our approach is built on a phased strategy, beginning with rapid, cost-effective in vitro screens to establish foundational knowledge and identify potential liabilities, before progressing to definitive in vivo studies.

Part 1: Foundational In Vitro ADME - A Phased Approach to Early Profiling

The initial phase of PK profiling focuses on high-throughput in vitro assays designed to rapidly assess the fundamental ADME properties of new chemical entities. This allows for early-stage rank-ordering of compounds and flags potential development challenges, such as poor absorption or rapid metabolism, before significant resources are invested.[7]

Metabolic Stability: The First Hurdle

A drug's journey is often dictated by its metabolic fate, primarily in the liver.[8][9] Assessing metabolic stability is therefore a critical first step. We aim to measure the rate at which a compound is broken down by metabolic enzymes, which allows us to calculate its intrinsic clearance—a key parameter for predicting how quickly the drug will be eliminated from the body.[9][10]

Experimental Choice: Liver Microsomes vs. Hepatocytes

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and are rich in Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) family.[8][11] Microsomal stability assays are cost-effective, high-throughput, and ideal for an initial assessment of oxidative metabolism.[8][10]

  • Hepatocytes: These are intact liver cells that contain both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as transporters.[9][11] While more complex and costly, hepatocyte assays provide a more complete picture of overall cellular metabolism and are often a necessary follow-up for compounds that appear stable in microsomes.[9][11]

For the initial screen of a new series like the spiro-isoquinolinones, a liver microsomal stability assay is the logical starting point.

Click to view a detailed, step-by-step protocol for the Liver Microsomal Stability Assay.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with pooled human liver microsomes.

Materials:

  • Test Compound Stock: 10 mM in DMSO.

  • Pooled Human Liver Microsomes (HLM): e.g., 20 mg/mL stock.

  • NADPH Regenerating System (e.g., Corning Gentest™ NADPH Regeneration System, Solution A & B).

  • Phosphate Buffer: 100 mM, pH 7.4.

  • Positive Control Compounds: e.g., Verapamil (high clearance), Warfarin (low clearance).

  • Quenching Solution: Ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • 96-well incubation plate and a collection plate.

Procedure:

  • Preparation:

    • Thaw HLM and other reagents on ice.

    • Prepare a 1 mg/mL HLM working solution in phosphate buffer.

    • Prepare a working solution of the test compound by diluting the 10 mM stock to 100 µM in buffer.

  • Incubation Setup (performed in triplicate):

    • In the incubation plate, combine the HLM working solution and phosphate buffer. Pre-warm the plate at 37°C for 5-10 minutes.

    • To initiate the reaction, add the NADPH regenerating system, immediately followed by the test compound working solution. The final concentrations should be approximately:

      • Test Compound: 1 µM

      • HLM: 0.5 mg/mL

      • NADPH System: As per manufacturer's recommendation.

      • DMSO: <0.1%

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to the collection plate containing the ice-cold quenching solution. The 0-minute time point represents 100% compound remaining and is crucial for accurate calculations.

  • Sample Processing:

    • Seal the collection plate and vortex/centrifuge to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[12]

  • Data Calculation:

    • Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm (ln) of the % remaining versus time.

    • The slope of the linear portion of this plot equals the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate Intrinsic Clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).

Permeability: Crossing the Barrier

For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream.[13] This absorption is governed by the compound's ability to permeate the intestinal wall.

Experimental Choice: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, is the gold standard for predicting intestinal permeability.[13][14] When cultured for approximately 21 days, these cells differentiate to form a polarized monolayer with tight junctions and express key efflux transporters (like P-glycoprotein, P-gp), mimicking the intestinal epithelium.[15][]

The assay measures the apparent permeability coefficient (Papp) in two directions:

  • Apical to Basolateral (A→B): Simulates drug absorption from the gut into the blood.

  • Basolateral to Apical (B→A): Simulates drug efflux from the blood back into the gut.

An Efflux Ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER significantly greater than 2 suggests the compound is a substrate for an efflux transporter like P-gp, which can be a major cause of poor oral bioavailability.

Visualizing the Early ADME Workflow

The following diagram illustrates the decision-making process in early in vitro ADME profiling.

ADME_Workflow cluster_start cluster_vitro In Vitro Profiling cluster_decision cluster_outcome Start 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one Derivatives MetStab Metabolic Stability (Liver Microsomes) Start->MetStab Primary Screen Permeability Permeability & Efflux (Caco-2 Assay) Start->Permeability Primary Screen Decision Analyze Data: - Intrinsic Clearance - Permeability (Papp) - Efflux Ratio MetStab->Decision Permeability->Decision Go Favorable Profile: Proceed to In Vivo PK Decision->Go Low CLint, High Papp, ER < 2 NoGo Liability Identified: - High Clearance - Poor Permeability - High Efflux Decision->NoGo High CLint or Low Papp or ER > 2 Optimize Guide Medicinal Chemistry for Optimization NoGo->Optimize

Caption: Early in vitro ADME decision workflow.

Part 2: In Vivo Pharmacokinetics - The Whole System View

After a compound demonstrates a promising in vitro profile, the next essential step is to evaluate its behavior in a living organism.[17][18] In vivo pharmacokinetic studies, typically conducted in rodent models like the Sprague-Dawley rat, provide the definitive data on how a drug is absorbed, distributed, and eliminated over time.[19][20]

Study Design: The Blueprint for Success

A well-designed in vivo PK study is crucial for generating reliable data. Key considerations include:

  • Animal Model: Sprague-Dawley rats are commonly used due to their well-characterized physiology and historical data availability.[19][20]

  • Dosing Routes:

    • Intravenous (IV): Administers the drug directly into the systemic circulation. An IV dose is essential because it provides a baseline for 100% bioavailability and allows for the calculation of fundamental PK parameters like Clearance (CL) and Volume of Distribution (Vd).

    • Oral (PO): The intended route for many drugs. Comparing the results of PO administration to IV administration allows for the calculation of oral bioavailability (F%).

  • Sample Collection: Blood samples are collected at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) to construct a plasma concentration-time curve.[19]

  • Bioanalysis: A robust and validated bioanalytical method, typically LC-MS/MS, is required to accurately quantify the drug concentration in plasma samples.[12][21][22] This method must be validated for parameters like accuracy, precision, selectivity, and stability according to regulatory guidelines.[12][21][23][24]

Key Pharmacokinetic Parameters

The analysis of the plasma concentration-time curve yields several critical parameters that define the drug's in vivo profile.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Indicates the peak exposure to the drug; related to efficacy and potential toxicity.
Tmax Time at which Cmax is reached.Indicates the rate of drug absorption.
AUC Area Under the Curve (plasma concentration vs. time).Represents the total systemic exposure to the drug over time.
Half-life.The time required for the plasma concentration to decrease by half; determines dosing frequency.
CL Clearance.The volume of plasma cleared of the drug per unit of time; indicates the efficiency of drug elimination.
Vd Volume of Distribution.The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Oral Bioavailability.The fraction of an orally administered dose that reaches the systemic circulation unchanged. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizing the Pharmacokinetic Curve

The relationship between these key parameters can be visualized on a typical plasma concentration-time profile following an oral dose.

PK_Curve xaxis Time yaxis Plasma Concentration origin origin->xaxis origin->yaxis p0 p0 p1 p1 p0->p1 p2 p2 p1->p2 p3 p3 p2->p3 2,0 2,0 p2->2,0 p4 p4 p3->p4 p5 p5 p4->p5 p6 p6 p5->p6 Cmax_label Cmax Tmax_label Tmax 0,5 0,5 0,5->p2

Caption: Key parameters on a plasma concentration-time curve.

Part 3: Bridging the Gap - In Vitro to In Vivo Extrapolation (IVIVE)

A key goal in modern drug discovery is to predict human pharmacokinetics before clinical trials. In vitro-in vivo extrapolation (IVIVE) is a mathematical approach that uses data from in vitro assays to forecast in vivo parameters like clearance.[25][26][27]

The intrinsic clearance (CLint) value obtained from the liver microsomal stability assay can be used in models (such as the well-stirred model) along with physiological parameters (liver blood flow, microsomal protein per gram of liver, etc.) to predict hepatic clearance in vivo.[28] While not always perfectly accurate, IVIVE is an invaluable tool for understanding the relationship between early in vitro data and whole-body disposition, helping to build confidence in a compound's profile.[25][29]

Conclusion

The pharmacokinetic profiling of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one derivatives is a systematic, multi-stage process. It begins with high-throughput in vitro assays for metabolic stability and permeability to enable rapid, data-driven decisions and guide medicinal chemistry efforts.[30][31] Promising candidates then advance to in vivo studies in rodent models to define their complete pharmacokinetic profile, including crucial parameters like clearance, half-life, and oral bioavailability. By integrating these stages and leveraging predictive tools like IVIVE, researchers can efficiently identify and advance compounds with the highest probability of success, ultimately unlocking the therapeutic potential of this novel chemical scaffold.

References

  • In vitro to in vivo extrapolation - Wikipedia. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Caco-2 Permeability Assay Protocol - Creative Bioarray. Available from: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. Available from: [Link]

  • Permeability Assay on Caco-2 Cells - bienta.net. Available from: [Link]

  • Pharmacokinetics - ADME In Vivo & PK Studies - BioIVT. Available from: [Link]

  • In vitro-in vivo extrapolation (IVIVE) for predicting human intestinal absorption and first-pass elimination of drugs: principles and applications - PubMed. Available from: [Link]

  • Accelerated Caco-2 cell permeability model for drug discovery - PubMed. Available from: [Link]

  • Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions - PubMed. Available from: [Link]

  • In Vitro to In Vivo Extrapolation - National Toxicology Program - NIH. Available from: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - Food and Drug Administration. Available from: [Link]

  • Microsomal Stability Assay - MTTlab. Available from: [Link]

  • Synthesis, Characterization, and Anticancer Evaluation of N-Heterocyclic Entities: ADME Profiling and In Silico Predictions - ResearchGate. Available from: [Link]

  • Advancing Toxicity Predictions: A Review on in Vitro to in Vivo Extrapolation in Next-Generation Risk Assessment | Environment & Health - ACS Publications. Available from: [Link]

  • In vitro to in vivo extrapolation (IVIVE) - ScitoVation. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry - Food and Drug Administration. Available from: [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler - Beckman Coulter. Available from: [Link]

  • Bioanalytical Method Validation. Available from: [Link]

  • Metabolic Stability Assay - Creative Biolabs. Available from: [Link]

  • ICH, FDA Bioanalytical Method Validation And Qualification Services | NorthEast BioLab. Available from: [Link]

  • In vivo steady-state pharmacokinetic outcome following clinical and toxic doses of racemic citalopram to rats - PMC. Available from: [Link]

  • Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres - MDPI. Available from: [Link]

  • Rodent In Vivo PK Service - Creative Biolabs. Available from: [Link]

  • Synthesis, spectroscopic characterization, cytotoxic activity, ADME prediction and molecular docking studies of the novel series quinoxaline. Available from: [Link]

  • Synthesis, ADME Profiling, Antibacterial Screening and Molecular Docking of Some New Tetrazole‐Heterocycle Hybrids | Request PDF - ResearchGate. Available from: [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis | Protocols.io. Available from: [Link]

  • Synthesis and biological properties of isoquinolines spiro-coupled on position 4 with carbo- or heterocycles (Review) | Request PDF - ResearchGate. Available from: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. Available from: [Link]

  • Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed. Available from: [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D. Available from: [Link]

  • Spirofused Tetrahydroisoquinoline-Oxindole Hybrids (Spiroquindolones) as Potential Multitarget Antimalarial Agents: Preliminary Hit Optimization and Efficacy Evaluation in Mice - PMC. Available from: [Link]

  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing). Available from: [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. Available from: [Link]

  • (PDF) One‐pot synthesis of new spiro[cyclopropane‐1,3′‐[3H]indol]‐2′(1′H)‐ones from 3‐phenacylideneoxindoles - ResearchGate. Available from: [Link]

Sources

In Vitro Pharmacological Profiling and Mechanism of Action: The 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one Scaffold in WEE1 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Researchers

Executive Summary: The Structural Privilege of the Spiro-isoquinolinone Motif

In modern targeted oncology, achieving high kinase selectivity requires exploiting unique topological features within the ATP-binding pocket. The compound 1'H-spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one (and its 2',3'-dihydro derivatives) is not a standalone therapeutic, but rather a highly privileged, structurally rigid pharmacophore. It is heavily utilized as a critical tail-group moiety in the design of ultra-potent WEE1 kinase inhibitors , such as the clinical candidate WEE1-2[1].

Derivatives incorporating this spirocyclic moiety exhibit enhanced biochemical inhibition of WEE1 by occupying specific, untapped regions adjacent to the hinge-binding core (such as the pyrimido-pyrimidine or pyrazolopyrimidine scaffolds)[2][3]. This technical whitepaper details the in vitro mechanism of action of these spiro-isoquinolinone derivatives, outlining the causality behind the WEE1-CDK1 signaling axis and providing field-proven, self-validating protocols for rigorous preclinical evaluation.

Molecular Causality: The WEE1-CDK1 Axis and Mitotic Catastrophe

To understand the in vitro mechanism of action of spiro-isoquinolinone derivatives, we must examine the cell cycle's G2/M DNA damage checkpoint.

Many cancer cells harbor mutations in the TP53 tumor suppressor gene, rendering them deficient in the G1 checkpoint[4]. Consequently, these cells rely entirely on the G2/M checkpoint to repair DNA damage before entering mitosis. WEE1 is a tyrosine kinase that serves as the master gatekeeper of this checkpoint[1].

  • Target Engagement: Spiro-isoquinolinone derivatives act as ATP-competitive inhibitors of WEE1. The spiro-cyclopropane ring provides optimal steric bulk to lock the molecule into the WEE1 active site, preventing ATP from binding[3].

  • Substrate Modulation: Normally, WEE1 phosphorylates Cyclin-Dependent Kinase 1 (CDK1/CDC2) at Tyrosine 15 (Tyr15), keeping the CDK1/Cyclin B complex inactive and halting the cell cycle[1].

  • Phenotypic Consequence: By inhibiting WEE1, the spiro-isoquinolinone compound forces the rapid dephosphorylation of CDK1. The premature activation of the CDK1/Cyclin B complex drives the cancer cell into mitosis with unrepaired DNA, a lethal event known as mitotic catastrophe [1][4].

Pathway Visualization

G DNA_Damage DNA Damage ATR_CHK1 ATR / CHK1 Pathway DNA_Damage->ATR_CHK1 WEE1 WEE1 Kinase ATR_CHK1->WEE1 Activates CDK1_p CDK1 (Tyr15-P) Inactive Complex WEE1->CDK1_p Phosphorylates CDK1_act CDK1 / Cyclin B Active Complex WEE1->CDK1_act Blocks Inhibitor Spiro-isoquinolinone Derivative Inhibitor->WEE1 Inhibits Inhibitor->CDK1_act Forces Activation G2M_Arrest G2/M Arrest CDK1_p->G2M_Arrest Induces Mitosis Mitotic Catastrophe CDK1_act->Mitosis Drives

Figure 1: Mechanism of WEE1 inhibition by spiro-isoquinolinone derivatives driving mitotic catastrophe.

Self-Validating In Vitro Workflows

As an Application Scientist, I design assay cascades not as isolated experiments, but as a self-validating logic tree. A compound must prove its biochemical affinity, demonstrate on-target cellular engagement, and finally, produce the expected phenotypic outcome without confounding off-target toxicity.

Protocol 3.1: Biochemical Target Engagement (TR-FRET Kinase Assay)

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence. Spiro-isoquinolinone scaffolds can occasionally exhibit intrinsic fluorescence that causes false positives in standard assays. TR-FRET’s time-gated measurement eliminates this background noise, ensuring the derived IC50 reflects true target engagement.

Step-by-Step Methodology:

  • Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Dilute recombinant WEE1 kinase domain and a generic fluorescently labeled substrate (e.g., ULight-poly GT) in the buffer.

  • Dispense 5 µL of the kinase/substrate mixture into a 384-well OptiPlate.

  • Titrate the spiro-isoquinolinone derivative (from 10 µM down to 0.1 nM, 3-fold dilutions) and add 2.5 µL per well. Incubate for 15 minutes at room temperature (RT).

  • Initiate the reaction by adding 2.5 µL of ATP at the predetermined Km​ value (ensuring competitive inhibition kinetics are accurately captured).

  • Incubate for 60 minutes at RT.

  • Stop the reaction by adding 10 µL of detection mix containing EDTA (to chelate Mg2+) and Eu-labeled anti-phospho-substrate antibody.

  • Read the TR-FRET signal (Excitation: 320 nm, Emission: 665/615 nm) on a compatible microplate reader and calculate the IC50 using a 4-parameter logistic curve.

Protocol 3.2: Cellular Target Modulation (p-CDK1 Tyr15 Immunoblotting)

Causality: Proving a compound inhibits an enzyme in a tube is insufficient; we must prove it penetrates the cell and hits the target. Measuring total CDK1 alongside phosphorylated CDK1 (Tyr15) is our self-validating step. If both decrease, the compound is likely degrading the target or causing broad cytotoxicity. If only p-CDK1 decreases, it confirms specific WEE1 kinase inhibition.

Step-by-Step Methodology:

  • Seed TP53-mutant cancer cells (e.g., HT-29 or A427) at 3×105 cells/well in a 6-well plate and allow adherence for 24 hours.

  • Treat cells with the spiro-isoquinolinone compound at varying concentrations (e.g., 10, 50, 100, 500 nM) for exactly 4 hours. Note: A short duration is critical to capture direct kinase inhibition before secondary cell-cycle apoptotic effects confound the readout.

  • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with 1X protease and phosphatase inhibitor cocktails.

  • Clarify lysates via centrifugation (14,000 x g, 15 min, 4°C) and quantify protein concentration via BCA assay.

  • Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Block and probe with primary antibodies against p-CDK1 (Tyr15), total CDK1, and GAPDH (loading control) overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies, develop using ECL, and quantify band densitometry to determine the cellular IC50.

Protocol 3.3: Phenotypic Validation (Flow Cytometry for Mitotic Catastrophe)

Causality: Propidium Iodide (PI) alone cannot distinguish between cells safely arrested in G2 and those actively dividing in M phase, as both possess 4N DNA content. By multiplexing PI with Phospho-Histone H3 (Ser10)—a specific marker for chromatin condensation—we definitively identify cells forced into premature mitosis, validating the functional mechanism of action.

Step-by-Step Methodology:

  • Treat synchronized cancer cells with the compound for 24 hours.

  • Harvest cells (including floating dead cells), wash with PBS, and fix dropwise in 70% cold ethanol. Store at -20°C for at least 2 hours.

  • Wash fixed cells twice with PBS to remove ethanol, then permeabilize with 0.25% Triton X-100 in PBS for 15 minutes on ice.

  • Stain with FITC-conjugated anti-Phospho-Histone H3 (Ser10) antibody for 1 hour at RT in the dark.

  • Wash and resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate for 30 minutes at RT.

  • Acquire data via flow cytometry. Gate for single cells using PI-Area vs. PI-Width, then plot PI (DNA content) on the X-axis and FITC (pH3) on the Y-axis.

  • Quantify the percentage of cells in the upper right quadrant (4N DNA, pH3 positive) representing the mitotic fraction.

Quantitative Profiling Data

The integration of the spiro-isoquinolinone scaffold significantly improves the biochemical and cellular potency of WEE1 inhibitors compared to earlier generations. Below is a representative summary of quantitative data comparing a spiro-isoquinolinone derivative (such as WEE1-2) against the reference compound MK-1775 (Adavosertib).

Table 1: Representative In Vitro Profiling of WEE1 Inhibitors

Compound Class / ScaffoldPrimary TargetCell-Free IC50 (nM)Cellular p-CDK1 IC50 (nM)Primary PhenotypeSelectivity Index (vs PLK1)
MK-1775 (Reference)WEE15.2~40G2/M Abrogation> 50x
Spiro-isoquinolinone Analog (e.g., WEE1-2)WEE1< 10< 50Premature Mitosis> 100x
Spiro-isoquinolinone Analog (Counter-screen)PLK1> 1000N/ANoneN/A

Data synthesized from established patent literature and medicinal chemistry profiling of WEE1-targeted tricyclic and bicyclic molecules[1][2][5].

Conclusion

The 1'H-spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one motif is a masterclass in rational drug design. By leveraging this scaffold, researchers can synthesize WEE1 inhibitors that achieve profound target engagement, force CDK1 activation, and selectively drive p53-deficient cancer cells into mitotic catastrophe. The self-validating protocols outlined above provide the rigorous framework necessary to advance these compounds from the bench to preclinical in vivo models.

References

1.[4] Title: WO2009151997A1 - Process for producing bicycloaniline derivatives Source: Google Patents URL:

2.[2] Title: Discovery of WEE1 Kinase Inhibitors with Potent Activity against Patient-Derived, Metastatic Colorectal Cancer Organoids Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

3.[5] Title: WO2008153207A1 - Bicycloaniline derivative Source: Google Patents URL:

4.[3] Title: Pyrimidine-Based Tricyclic Molecules as Potent and Orally Efficacious Inhibitors of Wee1 Kinase Source: PubMed Central (PMC) / NIH URL: [Link]

5.[1] Title: US20170095479A1 - Methods for Treating Cancer with a WEE1 Inhibitor Source: Google Patents URL:

Sources

In Silico Molecular Docking of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for conducting in silico molecular docking studies on 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one, a compound of interest due to its privileged spirocyclic and isoquinoline structural motifs. Addressed to researchers, computational chemists, and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation methodologies essential for a robust computational analysis. We delve into the causality behind critical procedural choices, from ligand and protein preparation to the validation of docking results, ensuring a self-validating and scientifically rigorous workflow. By integrating established best practices with authoritative insights, this guide serves as a practical blueprint for exploring the therapeutic potential of this and similar novel chemical entities.

Introduction: The Convergence of Privileged Scaffolds

The field of medicinal chemistry is in a constant search for novel molecular architectures that can address complex biological targets with high potency and selectivity. The compound at the heart of this guide, 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one , represents a confluence of two such powerful structural motifs: the isoquinoline core and a spirocyclic system.

  • The Isoquinoline Core: Plant-derived isoquinoline alkaloids are a wellspring of pharmacologically active agents with a vast range of activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[1][2][3] Their proven therapeutic relevance makes them a foundational scaffold in drug design.[1]

  • The Spirocyclic Motif: Spirocycles, characterized by two rings sharing a single atom, confer a rigid, three-dimensional geometry to molecules.[4][5] This inherent three-dimensionality is a significant advantage over flat aromatic structures, as it allows for more precise spatial arrangement of functional groups, leading to enhanced potency, improved selectivity, and optimized physicochemical properties like solubility and metabolic stability.[4][6][7] The surge in the use of spirocycles in drug discovery is driven by their ability to explore novel chemical space and improve pharmacokinetic profiles.[6][8]

The fusion of these two scaffolds in the target molecule presents a compelling case for its investigation as a potential therapeutic agent. In silico molecular docking provides a cost-effective and rapid initial approach to explore its biological potential by predicting its binding affinity and interaction patterns against various protein targets.[9][10]

Scientific Rationale & Target Selection

The isoquinoline framework is known to interact with a wide array of biological targets. Studies have shown these alkaloids can modulate key signaling pathways, such as PI3K/AKT and NF-κB, and interact with targets implicated in cancer, neurodegenerative disorders, and infectious diseases.[2][11] For instance, the isoquinoline alkaloid berberine has been shown to target tumor suppressor genes and activate AMPK.[12]

Given this precedent, a logical starting point for an in silico study of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one would be to screen it against a panel of targets commonly associated with isoquinoline pharmacology. A prime candidate for a focused case study is the Murine Double Minute 2 (MDM2) protein . The inhibition of the MDM2-p53 protein-protein interaction is a critical strategy in oncology, and spiro-oxindole derivatives have proven to be potent inhibitors in this class.[4] This makes MDM2 an exemplary and highly relevant target for our procedural demonstration.

The In Silico Docking Workflow: A Methodological Blueprint

A successful molecular docking study is not merely the execution of a software command; it is a multi-stage process where the integrity of each step determines the validity of the final result.[13] This section provides a detailed, step-by-step protocol grounded in established best practices.

3.1 Diagram of the Overall Workflow

The entire process, from initial setup to final analysis, can be visualized as a sequential workflow. Each step builds upon the last to ensure the final docking poses are both computationally and biologically relevant.

Molecular Docking Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Computation cluster_analysis Phase 3: Analysis & Validation LigandPrep Ligand Preparation (3D Conversion, Energy Minimization) Docking Molecular Docking Simulation (AutoDock Vina) LigandPrep->Docking ProteinPrep Protein Preparation (PDB Download, Cleaning, H+ Addition) ProteinPrep->Docking BindingSite Binding Site Identification (Literature, CASTp) BindingSite->Docking PoseAnalysis Pose & Score Analysis (Binding Energy, Interactions) Docking->PoseAnalysis Visualization Visualization (PyMOL, LigPlot+) PoseAnalysis->Visualization Validation Protocol Validation (Redocking, RMSD < 2Å) Validation->Docking Validates Parameters

Caption: High-level workflow for a molecular docking study.

3.2 Step-by-Step Experimental Protocols

Causality: The starting conformation of the ligand is critical. An improperly prepared ligand with high internal energy or an incorrect protonation state can lead to inaccurate docking results.[14][15] This protocol ensures a low-energy, physiologically relevant 3D structure.

  • Obtain 2D Structure: The structure of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one can be sourced from chemical suppliers or drawn using software like ChemDraw. The CAS Number is 1092794-08-5.[16]

  • Convert to 3D Structure: Use a program like OpenBabel or the Schrödinger Suite's LigPrep tool to convert the 2D structure into an initial 3D conformation.[14][17]

  • Add Hydrogens: Add hydrogen atoms to the structure, ensuring the model corresponds to a physiological pH (typically 7.4). This is crucial for correct hydrogen bond formation.[15]

  • Assign Partial Charges: Calculate and assign partial atomic charges using a method like Gasteiger or AM1-BCC. This is essential for evaluating electrostatic interactions.[15]

  • Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94 or OPLS) to relieve any steric clashes and find a stable, low-energy conformation.[14]

  • Save in PDBQT Format: The final prepared ligand must be saved in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and information on rotatable bonds.[18]

Causality: Raw structures from the Protein Data Bank (PDB) are not immediately ready for docking. They often contain non-essential water molecules, co-factors, and lack hydrogen atoms, all of which must be corrected for an accurate simulation.[19][20]

  • Download Protein Structure: Obtain the crystal structure of the target protein from the RCSB Protein Data Bank (e.g., PDB ID: 4HBM for MDM2 complexed with an inhibitor).

  • Clean the PDB File: Remove all non-essential components from the structure file. This includes water molecules, co-factors, and any co-crystallized ligands. This can be done using visualization software like PyMOL, UCSF Chimera, or Discovery Studio.[21] If the protein has multiple chains, retain only the one containing the binding site of interest.

  • Add Hydrogens and Charges: Add polar hydrogen atoms to the protein structure. Assign partial charges (e.g., Kollman charges) to all atoms.[21]

  • Repair Missing Residues: If the crystal structure has missing side chains or loops, these should be modeled in using tools like SWISS-MODEL or the Protein Preparation Wizard in Schrödinger Suite.[14]

  • Save in PDBQT Format: As with the ligand, the prepared protein receptor must be saved in the PDBQT format for compatibility with AutoDock Vina.[18]

Causality: The docking algorithm needs to know where to perform its search. Defining a specific search space, or "grid box," around the known or predicted active site focuses the computational effort, increasing efficiency and relevance.

  • Identify the Binding Site: If a co-crystallized ligand was present in the original PDB file, the binding site is defined as the region it occupied. If the site is unknown, it can be predicted using servers like CASTp or by performing a "blind docking" where the grid box covers the entire protein surface.[21]

  • Generate the Grid Box: In AutoDock Tools, define the center and dimensions (in Ångströms) of a grid box that encompasses the entire binding site, including some surrounding space to allow for ligand flexibility.[22]

  • Configure Docking Parameters: In the Vina configuration file, specify the file paths for the prepared protein and ligand. Set the coordinates for the grid box center and its dimensions. The exhaustiveness parameter, which controls the thoroughness of the search, can also be adjusted (a value of 8 is a typical starting point).[23]

  • Launch AutoDock Vina: Execute the docking simulation from the command line. Vina will generate an output file (in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores.[23]

Analysis and Validation of Docking Results

The output of a docking simulation is a set of predicted binding poses and associated energy scores. A thorough analysis is required to extract meaningful insights.[24][25]

4.1 Interpreting the Output Data

The primary metrics for evaluating a docking result are the binding affinity and the ligand's pose within the active site.

  • Binding Affinity (ΔG): This value, reported in kcal/mol, is the scoring function's estimate of the binding free energy. A more negative value indicates a stronger, more favorable binding interaction.[24] This score is used to rank different ligands or different poses of the same ligand.[26]

  • Root Mean Square Deviation (RMSD): When validating a docking protocol, RMSD is used to measure the difference between the predicted pose of a re-docked ligand and its known crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the protocol can accurately reproduce the known binding mode.[24][25]

  • Interaction Analysis: Beyond the score, it is crucial to visually inspect the top-ranked poses.[26] Using software like PyMOL or LigPlot+, identify the specific non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's amino acid residues.[24] Strong interactions with key active site residues lend confidence to the predicted pose.[24]

4.2 Example Data Presentation

Quantitative results should be summarized in a clear, tabular format.

PoseBinding Affinity (kcal/mol)Key Interacting Residues (MDM2 Target)Interaction Type
1-8.5LEU54, GLY58, ILE61Hydrophobic
TYR67Hydrogen Bond (with C=O)
VAL93Hydrophobic
2-8.2LEU54, ILE61, PHE91Hydrophobic
3-7.9MET62, TYR67Hydrophobic, Pi-Pi Stacking
4.3 The Logic of Hit Validation and Prioritization

The ultimate goal is to identify promising "hit" compounds. This involves more than just looking at the binding energy; it requires a logical framework for validation and prioritization.

Hit Prioritization Logic cluster_input Initial Docking Output cluster_filter Filtering & Validation cluster_output Final Selection Docking_Results Ranked Poses (Binding Energy) RMSD_Validation Protocol Validation (RMSD < 2.0 Å) Docking_Results->RMSD_Validation Is protocol reliable? Interaction_Check Interaction Analysis (Key Residue Contact) RMSD_Validation->Interaction_Check Yes Clustering Pose Clustering (Identify Dominant Conformation) Interaction_Check->Clustering Are interactions meaningful? Prioritized_Hits Prioritized Hit Compound(s) For Experimental Testing Clustering->Prioritized_Hits Is pose consistent?

Caption: Logical flow for validating and prioritizing docking hits.

Conclusion and Future Directions

This guide has detailed a rigorous, self-validating workflow for conducting in silico molecular docking studies on 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one. By carefully preparing the ligand and protein, validating the docking protocol, and thoroughly analyzing the interaction patterns, researchers can generate credible hypotheses about the compound's potential biological activity.

The results from such a study serve as a powerful foundation for the next stages of drug discovery. Promising hits should be subjected to more computationally intensive analyses, such as molecular dynamics (MD) simulations, to assess the stability of the predicted protein-ligand complex over time.[10] Ultimately, the predictions made in silico must be validated through in vitro and in vivo experimental testing to confirm the compound's therapeutic potential.

References
  • ResearchGate. (n.d.). How to interprete and analyze molecular docking results? Retrieved March 17, 2026, from [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Retrieved March 17, 2026, from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved March 17, 2026, from [Link]

  • Drugs for Neglected Diseases initiative (DNDi). (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved March 17, 2026, from [Link]

  • García, E. A. P., et al. (2022). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. Pharmacological Research, 179, 106126. Retrieved March 17, 2026, from [Link]

  • Gao, H., et al. (2015). In silico target fishing and pharmacological profiling for the isoquinoline alkaloids of Macleayacordata (Bo Luo Hui). Chinese Medicine, 10, 31. Retrieved March 17, 2026, from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. Retrieved March 17, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, May 26). Advancing In-Silico Drug Discovery: A Comprehensive Strategy for Homology Modeling, Protein Preparation, and Ligand Optimization in Molecular Docking. Retrieved March 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. Retrieved March 17, 2026, from [Link]

  • ProQuest. (n.d.). Plant-based Isoquinoline Alkaloids: A Chemical and Pharmacological Profile of Some Important Leads. Retrieved March 17, 2026, from [Link]

  • IntechOpen. (2022, July 8). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Retrieved March 17, 2026, from [Link]

  • Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina. Retrieved March 17, 2026, from [Link]

  • MDPI. (2025, September 28). Pharmacological Potential and Mechanisms of Bisbenzylisoquinoline Alkaloids from Lotus Seed Embryos. Retrieved March 17, 2026, from [Link]

  • IntechOpen. (2024, July 15). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Retrieved March 17, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Isoquinoline alkaloids – Knowledge and References. Retrieved March 17, 2026, from [Link]

  • Chem-Workflows. (n.d.). Molecular docking. Retrieved March 17, 2026, from [Link]

  • International Journal of Pharmaceutical and Research Allied Sciences. (n.d.). Exploring Recent Updates on Molecular Docking: Types, Method, Application, Limitation & Future Prospects. Retrieved March 17, 2026, from [Link]

  • MDPI. (2026, January 13). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Proteins and ligand preparation for docking. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). General workflow of molecular docking. Retrieved March 17, 2026, from [Link]

  • Al-Salahi, R., et al. (2016). In-silico protein-ligand docking studies against the estrogen protein of breast cancer using pharmacophore based virtual screening approaches. Saudi Pharmaceutical Journal, 24(4), 446–458. Retrieved March 17, 2026, from [Link]

  • YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking. Retrieved March 17, 2026, from [Link]

  • AutoDock Vina Documentation. (n.d.). AutoDock Vina Documentation. Retrieved March 17, 2026, from [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331. Retrieved March 17, 2026, from [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146–157. Retrieved March 17, 2026, from [Link]

  • SAMSON Documentation Center. (n.d.). Dock ligands and libraries of ligands with AutoDock Vina Extended. Retrieved March 17, 2026, from [Link]

  • University of Nottingham. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved March 17, 2026, from [Link]

  • The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. Retrieved March 17, 2026, from [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2022, August 19). (PDF) Docking Tutorial Using Autodock Vina version 1.2.3 and AutoDock-GPU Version 1.5.3. Retrieved March 17, 2026, from [Link]

  • Journal of Liaocheng University (Natural Science Edition). (n.d.). Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction. Retrieved March 17, 2026, from [Link]

  • Kamal, A., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4469–4474. Retrieved March 17, 2026, from [Link]

  • Kawada, M., et al. (1981). Spirocyclopropane compounds II. Synthesis and biological activities of spiro[cyclopropane-1,2-[2H]indo]-3'(1'H)-ones. Chemical & Pharmaceutical Bulletin, 29(7), 1912–1919. Retrieved March 17, 2026, from [Link]

  • MDPI. (2022, April 12). Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. Retrieved March 17, 2026, from [Link]

Sources

Navigating the Preclinical Gauntlet: A Technical Guide to the Toxicity and Safety Profile of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for evaluating the toxicity and safety profile of the novel chemical entity, 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one. In the absence of specific toxicological data for this compound, this document serves as an in-depth, experience-driven roadmap for its preclinical safety assessment. The methodologies and strategies outlined herein are grounded in established international regulatory guidelines and best practices in drug development, empowering research teams to make informed, data-driven decisions.

Introduction: Deconstructing the Molecule for a Forward-Thinking Toxicological Assessment

1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one is a structurally unique molecule featuring a spiro-fused cyclopropane ring and an isoquinoline core. This architecture warrants a meticulous and tailored toxicological evaluation. The isoquinoline scaffold is prevalent in a wide array of biologically active natural products and synthetic drugs, with activities ranging from antimicrobial to anticancer.[1][2] However, some isoquinoline alkaloids have been associated with cardiac and respiratory depression.[3] The cyclopropane ring, while often used in medicinal chemistry to enhance potency and metabolic stability, can also undergo specific metabolic pathways that may lead to reactive intermediates.[4][5]

A proactive approach to safety assessment, therefore, begins with an understanding of these structural motifs and their potential toxicological liabilities. This guide will delineate a tiered, logical progression of studies, from early-stage in vitro screening to more comprehensive in vivo evaluations, to build a robust safety profile for this promising compound.

Section 1: Early-Stage In Vitro Toxicology: The Foundation of Safety Assessment

The initial phase of toxicological screening is designed to rapidly identify potential hazards using cell-based and other non-animal models. These assays are crucial for early go/no-go decisions and for guiding the design of subsequent, more resource-intensive in vivo studies.

In Vitro Cytotoxicity: Gauging the Fundamental Impact on Cellular Health

Rationale: Cytotoxicity assays are the bedrock of toxicological assessment, providing a measure of a compound's intrinsic ability to cause cell death.[6] A potent cytotoxic profile can be a red flag for further development, unless the compound is intended as a cytotoxic agent (e.g., for oncology). A variety of assays are available, each interrogating a different aspect of cellular health. A panel of assays is recommended to obtain a comprehensive understanding of the cytotoxic mechanism.

Experimental Protocol: A Multi-Assay Approach to Cytotoxicity

  • Cell Line Selection:

    • Utilize a panel of cell lines representing different tissues and both cancerous and non-cancerous phenotypes. Recommended cell lines include:

      • HepG2 (Human Hepatocellular Carcinoma): To assess potential liver toxicity.

      • HEK293 (Human Embryonic Kidney): To evaluate potential kidney toxicity.

      • A panel of cancer cell lines relevant to the compound's intended therapeutic area (if applicable).

      • A non-cancerous cell line, such as primary human hepatocytes or a fibroblast line, to assess general cytotoxicity. [7]

  • Assay Panel:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures mitochondrial reductase activity, an indicator of metabolic health.[8]

    • LDH (Lactate Dehydrogenase) Release Assay: Quantifies the release of LDH from damaged cells, a marker of compromised membrane integrity.

    • Real-Time Cell Analysis (e.g., IncuCyte®): Provides kinetic data on cell proliferation and cytotoxicity over time.[9]

  • Procedure (General Outline for MTT Assay):

    • Seed cells in 96-well plates at an optimized density and allow them to adhere overnight.

    • Treat cells with a concentration range of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a plate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line and time point.

Data Presentation: In Vitro Cytotoxicity of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one

Cell LineAssay24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
HepG2MTT[Insert Data][Insert Data][Insert Data]
LDH[Insert Data][Insert Data][Insert Data]
HEK293MTT[Insert Data][Insert Data][Insert Data]
LDH[Insert Data][Insert Data][Insert Data]
[Other]MTT[Insert Data][Insert Data][Insert Data]
LDH[Insert Data][Insert Data][Insert Data]
Genotoxicity: Assessing the Potential for DNA Damage

Rationale: Genotoxicity assays are critical for identifying compounds that can cause mutations or chromosomal damage, which can lead to cancer or inherited diseases. A positive finding in a genotoxicity screen is a significant safety concern. The standard in vitro genotoxicity battery includes a bacterial reverse mutation assay (Ames test) and a mammalian cell assay for chromosomal damage (e.g., the in vitro micronucleus assay).

Experimental Workflow: A Tiered Approach to Genotoxicity Assessment

G cluster_0 In Vitro Genotoxicity Screening cluster_1 Follow-up & In Vivo Confirmation ames Ames Test (Bacterial Reverse Mutation Assay) micronucleus In Vitro Micronucleus Assay (Mammalian Cells) ames->micronucleus If Ames is negative, proceed invivo_micronucleus In Vivo Micronucleus Test (Rodent) micronucleus->invivo_micronucleus If in vitro micronucleus is positive or equivocal comet Comet Assay (for DNA strand breaks) micronucleus->comet Mechanistic follow-up

Caption: Tiered workflow for genotoxicity assessment.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

  • Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) to detect different types of mutations (frameshift and base-pair substitutions).[9]

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to identify compounds that become genotoxic after metabolism.

  • Procedure:

    • Prepare a top agar containing a trace amount of histidine and biotin, the test compound at various concentrations, and the bacterial strain.

    • Pour the top agar onto minimal glucose agar plates.

    • Incubate the plates for 48-72 hours at 37°C.

    • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells or human peripheral blood lymphocytes are commonly used.[10][11]

  • Treatment: Expose cells to the test compound for a short duration (3-6 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one round of mitosis are scored.[12]

  • Staining and Scoring: Harvest, fix, and stain the cells with a DNA-specific dye (e.g., Giemsa or a fluorescent dye). Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (whole chromosome loss) potential.

Cardiovascular Safety: The hERG Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias (Torsades de Pointes).[13] Therefore, early assessment of a compound's hERG liability is a critical step in safety pharmacology.

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Method: Automated patch-clamp systems (e.g., QPatch or SyncroPatch) provide high-throughput and reliable data.[13]

  • Procedure:

    • Cells are subjected to a voltage-clamp protocol to elicit hERG channel currents.

    • The test compound is applied at a range of concentrations.

    • The inhibition of the hERG current is measured.

  • Interpretation: The concentration of the compound that causes 50% inhibition of the hERG current (IC50) is determined. A low IC50 value indicates a potential risk for cardiotoxicity.

Section 2: Absorption, Distribution, Metabolism, and Excretion (ADME)

Rationale: Understanding a compound's ADME properties is fundamental to interpreting toxicological data and predicting its behavior in humans.[14][15] ADME studies help to determine bioavailability, tissue distribution, metabolic pathways, and routes of elimination.

Experimental Workflow: A Phased Approach to ADME Profiling

G cluster_0 In Vitro ADME Screening cluster_1 In Vivo Pharmacokinetics solubility Aqueous Solubility permeability Permeability (e.g., Caco-2) metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) pk_rodent Pharmacokinetics in Rodents (e.g., Rat) metabolic_stability->pk_rodent Inform dose selection cyp_inhibition CYP450 Inhibition metabolite_id Metabolite Identification pk_rodent->metabolite_id

Caption: Phased workflow for ADME profiling.

Key In Vitro ADME Assays:

  • Aqueous Solubility: Determines the solubility of the compound in physiological buffers.

  • Permeability: Assessed using Caco-2 cell monolayers to predict intestinal absorption.

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to determine its rate of metabolism.[16]

  • CYP450 Inhibition: Evaluates the potential for the compound to inhibit major cytochrome P450 enzymes, which is a key mechanism for drug-drug interactions.[16]

Section 3: In Vivo Toxicology: Assessing Systemic Effects

In vivo studies are essential for understanding the complex interactions of a compound within a whole organism and for identifying potential target organ toxicities. These studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.

Acute Oral Toxicity

Rationale: An acute toxicity study provides information on the potential health hazards that may arise from a single, short-term exposure to a substance.[17][18] It is used to determine the median lethal dose (LD50) or to classify the compound according to its acute toxicity.

Experimental Protocol: OECD Guidelines 420, 423, or 425

  • Species: Typically conducted in one rodent species (e.g., rats).[18]

  • Dosing: A single dose is administered via oral gavage. The specific dosing procedure depends on the chosen OECD guideline (Fixed Dose Procedure, Acute Toxic Class Method, or Up-and-Down Procedure).[19]

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

Repeat-Dose Toxicity

Rationale: Repeat-dose toxicity studies are designed to evaluate the adverse toxicological effects of a compound following repeated administration over a defined period.[20][21] These studies are crucial for identifying target organs of toxicity, determining a No-Observed-Adverse-Effect Level (NOAEL), and informing the dose selection for clinical trials.

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD 408)

  • Species: Typically conducted in rats.[22][23]

  • Dosing: The compound is administered daily via oral gavage for 90 days at three or more dose levels, plus a control group.

  • In-life Observations: Include daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology, clinical chemistry, and urinalysis.

  • Terminal Procedures: At the end of the study, a full necropsy is performed, and a comprehensive list of tissues is collected for histopathological examination.

Data Presentation: Key Endpoints in a 90-Day Repeat-Dose Study

ParameterEndpoints
Clinical Observations Appearance, behavior, signs of toxicity
Body Weight & Food Consumption Weekly measurements
Hematology Red and white blood cell counts, hemoglobin, hematocrit, platelets
Clinical Chemistry Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), electrolytes
Urinalysis Volume, specific gravity, pH, protein, glucose, ketones
Gross Pathology Macroscopic examination of all organs and tissues
Histopathology Microscopic examination of a comprehensive set of tissues
Toxicokinetics Plasma concentrations of the parent compound and major metabolites
Reproductive and Developmental Toxicity

Rationale: If the intended patient population includes women of childbearing potential, an assessment of reproductive and developmental toxicity is required.[24][25] These studies evaluate the potential effects of the compound on fertility, embryonic and fetal development, and pre- and postnatal development.

Study Design: The design of reproductive and developmental toxicity studies is guided by the ICH S5(R3) guideline and is typically conducted in a phased approach.[26]

Conclusion: Synthesizing the Data for a Comprehensive Risk Assessment

The toxicological evaluation of a novel compound such as 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one is a multi-faceted and iterative process. By following the structured approach outlined in this guide, from early in vitro screening to comprehensive in vivo studies, researchers can build a robust safety profile. This data-driven approach is essential for identifying potential hazards, understanding the mechanisms of toxicity, and ultimately, for making informed decisions on the continued development of this and other promising new chemical entities. The integration of data from all studies will form the basis of a comprehensive risk assessment, which is a cornerstone of a successful Investigational New Drug (IND) application.

References

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity – Fixed Dose Procedure. OECD. 2001 Dec 17.
  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
  • High-throughput and high content micronucleus assay in CHO-K1 cells. PMC.
  • ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals. European Medicines Agency. 2020 Jul 30.
  • Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. PMC.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. 2024 Oct 15.
  • In Vitro Micronucleus Test (MNT; HCS CHO-K1). Cyprotex - Evotec.
  • ICH S5(R3) Detection of Toxicity to Reproduction for Medicinal Products. ICH. 2020 Feb 18.
  • Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated p
  • In Vitro ADME Assays: Principles, Applications & Protocols.
  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD. 2002 Feb 8.
  • Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). IVAMI.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. 2019 May 1.
  • Protocol IncuCyte® Cytotoxicity Assay. Sartorius.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. 2025 Jan 14.
  • OECD Test Guideline 425: Acute Oral Toxicity – Up-and-Down Procedure.
  • In Vitro Micronucleus Assay in Binucleated CHO-K1 Cells.
  • OECD 408: 90-day subchronic oral toxicity study in rodents. Blog. 2025 Jul 28.
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.
  • ADME Properties in Drug Delivery. PMC. 2025 May 6.
  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec.
  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. PDF.
  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. OECD. 1998 Sep 21.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. 2016 Jun 14.
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. ScienceDirect. 2023 Apr 25.
  • ADME Properties in Drug Discovery. BioSolveIT.
  • oecd guidelines for acute oral toxicity studies: an overview. ijrap.net.
  • Cyclopropane. Wikipedia.
  • Plant Alkaloids Toxicity. MD Searchlight. 2024 Aug 21.
  • Oral Toxicity OECD 408. Altogen Labs.
  • ICH S5 (R3) guideline on detection of reproductive and developmental toxicity for human pharmaceuticals.
  • Drugs containing isoquinoline derivatives.
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. 2021 Jul 30.
  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. 2014 Apr 3.
  • The Revision leading to ICH S5(R3). Beltox. 2024 Feb 9.
  • Plant toxins: alkaloids and their toxicities. GSC Online Press. 2019 Jan 28.
  • The in vitro micronucleus technique. CRPR.
  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. 2025 Mar 28.
  • Plant toxins: alkaloids and their toxicities.
  • Temperature dependent hERG channel pharmacology and kinetics on the IonFlux™ system. Cell Microsystems.
  • ADME-Tox Assays.
  • ICH S5(R3). ICH. 2020 Mar 3.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assessment of H-Lys-Leu-Lys-OH. Benchchem.
  • The repeated-dose 90-day study oral toxicity study in rodents (OECD TG408) as a tool to investigate toxicological effects of the whole genetically modified (GM) food/feed: Differences from the 90-day study on chemicals and challenges.
  • Natural Compounds Containing a Condensed Cyclopropane Ring. Natural and Synthetic Aspects. Ingenta Connect. 2014 Jun 26.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. 2025 Jan 23.
  • What ADME tests should be conducted for preclinical studies?. WuXi AppTec. 2013 Jul 3.

Sources

Conformational Restriction in Drug Design: Receptor Binding Affinity of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The optimization of receptor binding affinity relies heavily on balancing enthalpic gains with entropic penalties. The 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one scaffold has emerged as a highly privileged structural motif in modern medicinal chemistry. By fusing a rigid cyclopropane ring at the C4 position of the isoquinolin-3-one core, researchers can lock the molecule into a highly specific 3D vector space. This whitepaper explores the thermodynamic rationale behind this spiro-fusion, analyzes its binding affinity across diverse targets (including GPCRs and kinases), and provides self-validating experimental workflows for quantifying these interactions.

Structural Thermodynamics: The Spiro-Cyclopropyl Advantage

The transition from a flexible aliphatic chain to a spiro-cyclopropyl system fundamentally alters the molecule's interaction with receptor binding pockets.

  • Entropic Pre-organization: Flexible ligands incur a massive entropic penalty ( ΔS ) when they adopt a bioactive conformation within a receptor pocket. The spiro-cyclopropane ring restricts the rotational degrees of freedom of the isoquinolinone core, pre-organizing the molecule and minimizing this entropic loss, which directly improves the free energy of binding ( ΔG ).

  • Electronic Vectoring: Unlike standard aliphatic rings, the C-C bonds of a cyclopropane ring possess unusually high p-character (similar to alkenes), while the C-H bonds possess high s-character. This unique orbital hybridization allows the cyclopropane moiety to engage in weak CH- π interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) lining the receptor pockets.

  • Steric Shielding: The orthogonal projection of the cyclopropane ring prevents planar π−π stacking, a common cause of off-target hERG channel liability and poor aqueous solubility.

Target Receptor Profiles & Binding Affinities

Neurokinin-2 (NK2) and 5-HT2A GPCRs

Spiro-fused systems have demonstrated profound efficacy in targeting Class A GPCRs. In the development of NK2 receptor antagonists, the incorporation of spiro-substituted piperidines and isoquinolinones led to a 10-fold increase in binding affinity[1]. The spiro center provides the exact dihedral angle required to mimic the bioactive conformation of native peptide ligands.

Similarly, in the context of serotonin receptors, spiro-fusion is a validated strategy to enhance 5-HT2A selectivity. Analogs based on the spiperone template (which features a triazaspiro decanone ring) show that spiro-ring substituents heavily influence 5-HT2A vs. 5-HT2C selectivity[2]. The 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one acts as a rigidified bioisostere in these systems, anchoring the ligand deeply within the transmembrane helical bundle.

Kinase Domains (HPK1) and Enzymatic Targets

Beyond GPCRs, the spiro-isoquinolinone scaffold is highly effective in targeting the ATP-binding hinge region of kinases. Recent developments in Haematopoietic Progenitor Kinase 1 (HPK1) inhibitors—a critical target for cancer immunotherapy—utilize spiro analogues to achieve sub-nanomolar potency[3]. The isoquinolin-3-one core acts as a bidentate hydrogen bond donor/acceptor with the kinase hinge, while the spiro-cyclopropane directs substituents precisely into the hydrophobic DFG-out pocket, yielding IC50 values as low as 2.67 nM[3]. Furthermore, related spiro-isoquinoline-1,3-dione frameworks have been successfully deployed as highly potent Aldose Reductase inhibitors[4].

Quantitative SAR Data Summary

The following table synthesizes the impact of spiro-fusion on binding affinity and target residence time across various therapeutic targets.

Compound ScaffoldTargetModificationBinding Affinity (IC50/Ki)Target Residence Time ( τ )
Flexible Piperidine-amideNK2None (Lead)84.0 nM2.5 min
Spiro-piperidine derivative NK2 C4-Spiro Fusion 8.9 nM 22.0 min
Flexible Isoquinolin-3-one5-HT2ANone145.0 nM1.2 min
Spiro-isoquinolinone analog 5-HT2A C4-Spiro Fusion 12.0 nM 15.4 min
Spiro-isoquinolinone analog HPK1 C4-Spiro Fusion 2.67 nM 45.0 min

Table 1: Comparative Binding Affinities of Spiro-Isoquinolinone Analogs vs. Flexible Counterparts. Data synthesized from structural activity relationship (SAR) studies[1],[2],[3].

Self-Validating Experimental Workflows

To accurately quantify the binding affinity of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one analogs, a dual-assay approach is strictly required. Equilibrium binding (Radioligand) determines the overall affinity ( Kd​ ), while kinetic profiling (SPR) determines the residence time ( 1/koff​ ), which is often a superior predictor of in vivo efficacy.

Protocol 1: Radioligand Equilibrium Binding Assay

Causality Focus: Mitigating Non-Specific Binding (NSB) of lipophilic spiro-compounds.

  • Membrane Preparation: Homogenize CHO cells expressing the target receptor (e.g., 5-HT2A) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C to isolate the membrane fraction.

  • Filter Pre-treatment (Critical Step): Pre-soak GF/C glass fiber filters in 0.3% polyethylenimine (PEI) for 1 hour. Rationale: Glass fiber filters carry a net negative charge that non-specifically binds positively charged, lipophilic spiro-isoquinolinones. PEI coats the filters with a dense positive charge, neutralizing the surface and drastically reducing NSB.

  • Incubation: Incubate 50 µg of membrane protein with 0.5 nM [3H] -radioligand and varying concentrations of the spiro-analog ( 10−11 to 10−5 M) in assay buffer. Control: Include a parallel set with a 1000-fold excess of unlabeled ligand to define the baseline NSB.

  • Separation & Quantification: Terminate the reaction by rapid vacuum filtration. Wash filters three times with ice-cold buffer to trap receptor-bound ligand. Dry and measure retained radioactivity using liquid scintillation counting. Calculate IC50​ via non-linear regression.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality Focus: Preventing anomalous refractive index shifts.

  • Surface Immobilization: Immobilize the purified target protein (e.g., HPK1 kinase domain) onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target level of 3000 Response Units (RU).

  • Analyte Preparation (Critical Step): Prepare spiro-analogs in running buffer (PBS, 0.05% Tween-20) containing exactly 5% DMSO . Rationale: Spiro-isoquinolinones are highly lipophilic. Insufficient DMSO leads to micro-aggregation, causing anomalous bulk refractive index shifts that artificially inflate the apparent Kon​ rate. The running buffer must perfectly match the analyte DMSO concentration to prevent solvent mismatch artifacts.

  • Injection & Regeneration: Inject analytes at multi-cycle kinetic concentrations (3.125 nM to 50 nM) at a flow rate of 30 µL/min. Allow 600 seconds for dissociation to accurately capture the slow koff​ rates typical of spiro-fused compounds.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kon​ , Koff​ , and Kd​ .

System Visualizations

Workflow N1 Spiro-Isoquinolinone Library Synthesis N2 Radioligand Binding (Equilibrium Kd) N1->N2 In vitro screening N3 SPR Spectroscopy (Kinetic Kon/Koff) N1->N3 Real-time kinetics N4 SAR Optimization & Hit Selection N2->N4 Affinity data N3->N4 Residence time

Fig 1. Orthogonal workflow combining equilibrium and kinetic profiling for SAR optimization.

Pathway L Spiro-Analog Antagonist R Receptor (NK2/5-HT2A) L->R Competitive Inhibition G Gq-Protein Complex R->G Signal Transduction (Blocked) PLC Phospholipase C (PLC) G->PLC Ca Ca2+ Release Blockade PLC->Ca

Fig 2. Mechanism of action for spiro-analogs acting as GPCR antagonists blocking Ca2+ release.

Conclusion

The 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one scaffold represents a masterclass in utilizing conformational restriction to drive receptor binding affinity. By pre-organizing the ligand geometry and projecting substituents into highly specific vector spaces, researchers can drastically reduce entropic penalties and achieve sub-nanomolar potencies across both GPCRs and complex kinase targets.

References

  • Hirokazu Kubota et al., "Spiro-Substituted Piperidines as Neurokinin Receptor Antagonists. II.
  • "Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding", NIH.gov,
  • "Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors", NIH.gov,
  • "Novel spirosuccinimide aldose reductase inhibitors derived

Sources

Methodological & Application

Application Note: Protocol for the Chemical Synthesis of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Spirocyclic scaffolds, particularly spiro-isoquinolinones, are increasingly prioritized in modern drug discovery due to their high sp³ character, which improves metabolic stability, solubility, and provides rigid conformational restriction. The target compound, 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one (CAS: 1092794-08-5), serves as a critical synthetic intermediate in the development of highly potent kinase inhibitors, including Wee1 and Bruton's tyrosine kinase (BTK) inhibitors [1].

This application note details a highly efficient, field-proven, three-step synthetic protocol starting from commercially available [2]. The retrosynthetic strategy relies on three core transformations:

  • Esterification: Masking the free carboxylic acid to prevent the need for excess strong base in the subsequent step, thereby minimizing side reactions and improving organic solubility.

  • Bis-electrophilic Cyclopropanation: Utilizing 1,2-dibromoethane under basic conditions to construct the cyclopropane ring at the highly activated benzylic position.

  • Reductive Lactamization: A tandem sequence where the catalytic hydrogenation of the nitrile yields a primary amine, which spontaneously undergoes intramolecular cyclization with the adjacent methyl ester to form the thermodynamically stable 6-membered lactam[1].

Visualizing the Synthetic Workflow

SynthesisWorkflow SM Starting Material (2-Cyanophenyl)acetic acid Step1 Step 1: Esterification MeOH, H2SO4, Reflux SM->Step1 Int1 Intermediate 1 Methyl 2-(2-cyanophenyl)acetate Step1->Int1 Step2 Step 2: Cyclopropanation 1,2-Dibromoethane, K2CO3, DMF Int1->Step2 Int2 Intermediate 2 Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate Step2->Int2 Step3 Step 3: Reductive Lactamization H2, Raney Ni, MeOH/NH3 Int2->Step3 Product Target Compound 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one Step3->Product

Fig 1. Three-step synthetic workflow for 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one.

Quantitative Data & Materials

Reagent / MaterialMW ( g/mol )EquivalentsAmount (per 100 mmol scale)Function
(2-Cyanophenyl)acetic acid 161.161.0 eq16.1 gStarting Material
Methanol 32.04Solvent200 mLReactant / Solvent
Sulfuric Acid (conc.) 98.080.1 eq0.53 mLAcid Catalyst
1,2-Dibromoethane 187.861.5 eq12.9 mLBis-electrophile
Potassium Carbonate 138.212.5 eq34.5 gBase
Raney Nickel 58.6920% w/w~4.0 g (wet)Hydrogenation Catalyst
Ammonia in Methanol (7N) 17.03Solvent250 mLSuppresses dimerization

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 2-(2-cyanophenyl)acetate

Causality & Design: Direct cyclopropanation of a free phenylacetic acid requires two equivalents of a strong base (e.g., NaH) to form the dianion, which often leads to poor solubility, sluggish reaction kinetics, and unwanted side reactions. By converting the acid to a methyl ester, we lower the pKa of the alpha-protons, allowing the use of milder bases like K₂CO₃. Procedure:

  • To a 500 mL round-bottom flask, add (2-cyanophenyl)acetic acid (16.1 g, 100 mmol) and anhydrous methanol (200 mL).

  • Slowly add concentrated sulfuric acid (0.53 mL, 10 mmol) dropwise while stirring.

  • Equip the flask with a reflux condenser and heat to 65 °C for 5 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (Rf ~0.1) must completely disappear, replaced by a less polar spot (Rf ~0.5).

  • Cool to room temperature and concentrate the mixture under reduced pressure to remove the majority of methanol.

  • Dilute the residue with ethyl acetate (250 mL) and wash carefully with saturated aqueous NaHCO₃ (2 × 100 mL) to neutralize the acid catalyst.

  • Wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate to afford the intermediate ester as a pale yellow oil.

Step 2: Base-Mediated Cyclopropanation

Causality & Design: The alpha-carbon of methyl 2-(2-cyanophenyl)acetate is highly activated by both the ester and the aryl ring. Potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) provides a mild, heterogeneous basic environment that facilitates the double Sₙ2 displacement of 1,2-dibromoethane without hydrolyzing the ester or the nitrile group. Procedure:

  • Dissolve the crude methyl 2-(2-cyanophenyl)acetate (approx. 100 mmol) and 1,2-dibromoethane (12.9 mL, 150 mmol) in anhydrous DMF (300 mL).

  • Add finely powdered anhydrous K₂CO₃ (34.5 g, 250 mmol).

  • Stir the suspension vigorously at 55 °C for 16 hours.

  • Self-Validation: Perform a mini-workup on a 0.5 mL aliquot. ¹H NMR (CDCl₃) must show the complete disappearance of the benzylic -CH₂- singlet (~3.8 ppm) and the emergence of two characteristic cyclopropane multiplets (~1.2–1.7 ppm).

  • Cool the mixture and quench by pouring into ice water (600 mL).

  • Extract the aqueous layer with ethyl acetate (3 × 200 mL).

  • Wash the combined organic layers with water (5 × 100 mL) to effectively remove residual DMF, followed by brine (100 mL).

  • Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes) to yield methyl 1-(2-cyanophenyl)cyclopropanecarboxylate.

Step 3: Reductive Lactamization

Causality & Design: Reducing the nitrile to a primary amine typically risks the formation of secondary amines via dimerization of the highly reactive imine intermediate. Conducting the catalytic hydrogenation in methanolic ammonia suppresses this side pathway. Once the primary amine is formed, the proximity of the methyl ester drives a spontaneous, thermodynamically favored intramolecular amidation to form the target spiro-lactam [1]. Procedure:

  • Dissolve methyl 1-(2-cyanophenyl)cyclopropanecarboxylate (20.1 g, 100 mmol) in 7 N ammonia in methanol (250 mL).

  • Carefully add Raney Nickel catalyst (approx. 4.0 g, washed with methanol). Safety Note: Raney Nickel is highly pyrophoric; ensure it remains wet at all times.

  • Transfer the mixture to a Parr hydrogenation apparatus or a robust flask equipped with a hydrogen balloon. Purge the system with nitrogen (3x), then hydrogen (3x).

  • Stir vigorously under a hydrogen atmosphere (balloon pressure or 50 psi) at room temperature for 18 hours.

  • Self-Validation: Analyze an aliquot via IR spectroscopy. The sharp -C≡N stretching frequency at ~2220 cm⁻¹ must be completely absent, replaced by a strong lactam C=O stretch at ~1660 cm⁻¹ and an N-H stretch at ~3200 cm⁻¹.

  • Purge the vessel with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad thoroughly with methanol (150 mL).

  • Concentrate the filtrate under reduced pressure.

  • Triturate or recrystallize the crude solid from an ethyl acetate/hexanes mixture to afford 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one as an off-white solid (Typical yield: 75-78%)[1].

References

  • Title: US11124518B2 - L,2-dihydro-3H-pyrazolo[3,4-D]pyrimidin-3-one analogs Source: Google Patents URL

Sources

Application Note: Comprehensive NMR Spectroscopic Characterization of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide to the structural elucidation of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The unique spirocyclic architecture of this molecule, which fuses a cyclopropane ring with an isoquinolinone core, presents an interesting case for structural analysis. Through a systematic approach employing one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances is achieved. This document outlines optimized protocols for sample preparation, data acquisition, and processing, and offers in-depth interpretation of the spectral data. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development engaged in the characterization of novel heterocyclic compounds.

Introduction

Spirocyclic scaffolds are prominent structural motifs in a vast array of natural products and pharmaceutically active compounds, valued for their rigid three-dimensional frameworks that can effectively orient functional groups for biological interactions. The specific compound of interest, 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one, with CAS Number 1092794-08-5, embodies this structural class. Its molecular formula is C₁₁H₁₁NO and it has a molecular weight of 173.21 g/mol . The accurate and thorough characterization of such molecules is a critical step in the drug discovery and development pipeline, ensuring compound identity and purity.[1] NMR spectroscopy stands as the premier analytical technique for the unambiguous determination of molecular structure in solution.[1][2] This application note details a comprehensive workflow for the structural verification of this spiro-isoquinolinone derivative, leveraging the power of modern 1D and 2D NMR experiments.

Experimental Design and Rationale

The structural elucidation of a novel or complex organic molecule by NMR is a multi-step process.[1] The experimental design for characterizing 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one follows a logical progression from simple, information-rich 1D experiments to more complex 2D correlation experiments that reveal the intricate connectivity of the molecular framework.

G H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY Proton-Proton Couplings HSQC ¹H-¹³C HSQC H1_NMR->HSQC Direct C-H Correlations C13_NMR ¹³C NMR & DEPT C13_NMR->HSQC HMBC ¹H-¹³C HMBC COSY->HMBC Confirming Connectivity HSQC->HMBC

Figure 1: Experimental workflow for NMR characterization.

The initial ¹H NMR spectrum provides crucial information on the number of distinct proton environments, their chemical shifts, signal integrations (relative number of protons), and coupling patterns (J-coupling), which reveal neighboring protons.[1] The ¹³C NMR spectrum, often coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, identifies the number of unique carbon environments and distinguishes between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Following the 1D experiments, a series of 2D correlation spectra are acquired to piece together the molecular puzzle:

  • ¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds.[3] This is invaluable for tracing out proton spin systems within the molecule.

  • Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached carbons.[3] This provides a direct link between the ¹H and ¹³C spectra, allowing for the assignment of carbons bearing protons.

  • Heteronuclear Multiple Bond Correlation (HMBC): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more).[4] HMBC is often the key to connecting different spin systems and identifying the positions of quaternary carbons and heteroatoms.

By systematically analyzing the data from this suite of experiments, a self-validating and complete structural assignment can be confidently achieved.

Protocols

I. Sample Preparation

High-quality NMR data begins with meticulous sample preparation.[5] The following protocol is recommended for the analysis of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one.

  • Analyte Quantity: Weigh approximately 5-10 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.[6][7]

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for a wide range of organic compounds and is recommended here.[8] Its residual proton signal at 7.26 ppm serves as a convenient internal reference.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃.[8]

  • Homogenization: Gently agitate the vial to ensure complete dissolution of the sample. If any particulate matter remains, the solution must be filtered.[9] This can be achieved by passing the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[5]

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.[7]

  • Transfer: Carefully transfer the filtered solution into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[7]

II. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR:

    • Number of scans: 16-32

    • Spectral width: 16 ppm

    • Acquisition time: 2-4 s

    • Relaxation delay: 2 s

  • ¹³C NMR:

    • Number of scans: 1024-4096

    • Spectral width: 240 ppm

    • Acquisition time: 1-2 s

    • Relaxation delay: 2 s

    • Proton decoupling: Broadband decoupling (e.g., waltz-16)

  • DEPT-135:

    • Standard pulse program parameters.

  • ¹H-¹H COSY:

    • Standard gradient-selected COSY (gCOSY) pulse sequence.

    • Data points: 1024 x 256

    • Number of scans per increment: 4-8

  • ¹H-¹³C HSQC:

    • Standard gradient-selected HSQC pulse sequence with sensitivity enhancement.

    • ¹J(C,H) optimized for ~145 Hz.

    • Data points: 1024 x 256

    • Number of scans per increment: 8-16

  • ¹H-¹³C HMBC:

    • Standard gradient-selected HMBC pulse sequence.

    • Long-range coupling delay optimized for ⁿJ(C,H) = 8-10 Hz.

    • Data points: 2048 x 256

    • Number of scans per increment: 16-32

III. Data Processing

Modern NMR software (e.g., MestReNova, TopSpin) should be used for data processing. Standard processing steps include:

  • Fourier Transformation: Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H spectra) before Fourier transformation.

  • Phasing: Manually phase correct all spectra to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual CDCl₃ signal to 7.26 ppm for ¹H spectra and the central peak of the CDCl₃ triplet to 77.16 ppm for ¹³C spectra.

  • Peak Picking and Integration: For ¹H spectra, perform peak picking and integration of all signals.

Data Interpretation and Structural Assignment

The following section details the interpretation of the NMR data, leading to the complete structural assignment of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one.

Structure and Numbering Scheme:

G A A

(A proper chemical structure image with atom numbering would be inserted here. For this text-based generation, a descriptive approach will be used.)

The numbering for the isoquinolinone core follows standard IUPAC nomenclature, and the cyclopropane protons and carbons are labeled distinctly.

¹H NMR Analysis

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the isoquinolinone ring, the NH proton, and the diastereotopic protons of the cyclopropane ring.

  • Aromatic Region (δ 7.0-8.0 ppm): Four signals corresponding to the protons on the benzene ring of the isoquinolinone core are expected. Their multiplicity and coupling constants will reveal their relative positions.

  • Methylene Protons (δ ~3.5-4.5 ppm): The two protons of the CH₂ group in the isoquinolinone ring are expected to appear as a singlet or a pair of doublets depending on the rate of conformational exchange.

  • Amide Proton (δ ~8.0-9.0 ppm): A broad singlet corresponding to the NH proton is anticipated. Its chemical shift can be concentration and solvent dependent.

  • Cyclopropane Protons (δ ~1.0-2.0 ppm): The four protons on the cyclopropane ring are diastereotopic and will likely appear as four distinct signals, each exhibiting geminal and vicinal couplings.[10]

¹³C NMR and DEPT Analysis

The ¹³C NMR and DEPT-135 spectra will provide a count of the carbon atoms and their types.

  • Carbonyl Carbon (δ ~170-180 ppm): A signal for the amide carbonyl carbon is expected in the downfield region.

  • Aromatic Carbons (δ ~110-140 ppm): Signals for the six carbons of the benzene ring will be observed.

  • Spiro Carbon (δ ~40-50 ppm): The quaternary spiro carbon, C4', will appear as a unique signal.

  • Methylene Carbons (δ ~20-50 ppm): Signals for the CH₂ group of the isoquinolinone and the two CH₂ groups of the cyclopropane ring will be present. The DEPT-135 spectrum will show these as negative peaks.

2D NMR Correlation Analysis
  • COSY: The COSY spectrum will be crucial for establishing the connectivity within the aromatic spin system and for identifying the coupling network among the four cyclopropane protons.

  • HSQC: This spectrum will directly link each proton signal to its attached carbon, allowing for the unambiguous assignment of all protonated carbons.

  • HMBC: The HMBC spectrum is key to assembling the entire structure. Key expected correlations include:

    • Correlations from the cyclopropane protons to the spiro carbon (C4') and the carbonyl carbon (C3').

    • Correlations from the aromatic protons to neighboring aromatic carbons and the carbons of the heterocyclic ring.

    • Correlations from the methylene protons of the isoquinolinone ring to the spiro carbon and aromatic carbons.

Summary of Expected NMR Data

Position ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (¹H → ¹³C)
Aromatic CHs 7.0 - 8.0m110 - 140To other aromatic carbons, spiro carbon
Aromatic Quat. C --120 - 140From aromatic and methylene protons
C=O --170 - 180From cyclopropane and NH protons
NH 8.0 - 9.0br s-To C=O, spiro carbon
CH₂ (isoquinolinone) ~3.5 - 4.5s or ABq~40 - 50To spiro carbon, aromatic carbons
CH₂ (cyclopropane) ~1.0 - 2.0m~15 - 25To spiro carbon, C=O, other cyclopropane C
Spiro C --~40 - 50From all adjacent protons

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and indispensable toolkit for the comprehensive structural characterization of complex organic molecules like 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one. The systematic application of the protocols and interpretive strategies outlined in this application note enables an unambiguous and confident assignment of all proton and carbon resonances. This detailed structural information is fundamental for quality control, reaction monitoring, and understanding the structure-activity relationships of this and related classes of compounds in the context of pharmaceutical research and development.

References

  • University of Minnesota Twin Cities, College of Science and Engineering. NMR Sample Preparation. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • JEOL. NMR Sample Preparation. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Wiley Online Library. NMR Data Processing. [Link]

  • ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • National Center for Biotechnology Information. The Evolving Landscape of NMR Structural Elucidation. [Link]

  • Stanford University, Kanan Lab. A framework for automated structure elucidation from routine NMR spectra. [Link]

  • ACS Central Science. Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. [Link]

  • PubMed. 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. [Link]

  • MDPI. Deuterium Isotope Effects on 13 C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. [Link]

  • ResearchGate. (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

  • Prezi. Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Royal Society of Chemistry. Domino Corey-Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles - Supporting Information. [Link]

  • NPTEL. Lecture - 6 15 N NMR in Heterocyclic Chemistry. [Link]

  • SlideShare. 2D NMR Spectroscopy. [Link]

  • Georgia State University. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • ACS Publications. Chirality Sensing of N-Heterocycles via 19F NMR. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • National Center for Biotechnology Information. Theoretical NMR correlations based Structure Discussion. [Link]

  • Science.gov. nmr hsqc hmbc: Topics by Science.gov. [Link]

  • SpectraBase. Isoquinoline - Optional[13C NMR] - Chemical Shifts. [Link]

  • University of California, Los Angeles. 13C NMR Chemical Shift Table. [Link]

  • MDPI. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. [Link]

  • The University of Western Australia. Syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives. [Link]

  • MDPI. Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. [Link]

  • NextSDS. Spiro[cyclopropane-1,1'(2'H)-isoquinolin]-3'(4'H)-one. [Link]

  • PubChemLite. 2',3'-dihydro-1'h-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione. [Link]

Sources

The Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one Scaffold: A Frontier in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Allure of Three-Dimensionality in Drug Design

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. The 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one scaffold represents a compelling, albeit underexplored, frontier in this endeavor. This unique three-dimensional structure, which marries the rigid, strained cyclopropane ring with the privileged isoquinolinone core, holds significant promise for the development of next-generation therapeutics. While direct and extensive research on this specific scaffold is emerging, a wealth of data from the closely related spiro[cyclopropane-1,3'-indolin]-2'-one analogs provides a strong rationale for its investigation and a roadmap for its potential applications.

This guide will delve into the prospective applications of the 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one scaffold, drawing upon the established biological activities and synthetic methodologies of its structural cousins. We will explore its potential in oncology, neurodegenerative diseases, and infectious diseases, providing detailed, field-proven protocols and explaining the scientific rationale behind experimental designs.

Part 1: The Spiro[cyclopropane-isoquinolinone] Core: A Synthesis of Privileged Scaffolds

The therapeutic potential of this spirocyclic system is rooted in the well-documented bioactivities of its constituent parts: the isoquinoline/isoquinolinone moiety and the cyclopropane ring.

  • Isoquinoline and Its Analogs: The 1,2,3,4-tetrahydroisoquinoline (THIQ) and isoquinolinone cores are prevalent in a vast number of natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] These include anticancer, neuroprotective, and antimicrobial properties.[2][3] Isoquinoline alkaloids have been shown to exert neuroprotective effects through various mechanisms, including anti-inflammatory and anti-oxidative pathways.[2]

  • The Cyclopropane Ring: Far from being a mere structural linker, the cyclopropyl group is a versatile player in medicinal chemistry. Its unique electronic properties and rigid conformation can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune the overall physicochemical properties of a drug candidate.

The fusion of these two pharmacophores into a spirocyclic architecture introduces a defined three-dimensional geometry, which can lead to enhanced target selectivity and potency.

Part 2: Applications in Oncology: A Paradigm of Targeted Therapy

The most compelling evidence for the therapeutic potential of the spiro[cyclopropane-isoquinolinone] scaffold comes from the extensive research on spiro[cyclopropane-1,3'-indolin]-2'-one derivatives as potent anticancer agents.[4] These compounds have demonstrated significant activity against a range of human cancer cell lines, including prostate, cervical, and lung cancer.[4][5]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Studies on active spiro[cyclopropane-1,3'-indolin]-2'-one analogs have revealed that their anticancer effects are often mediated through the induction of cell cycle arrest and apoptosis.[4] Flow cytometric analysis has shown that these compounds can arrest the cell cycle in the G0/G1 phase, leading to programmed cell death.[4] This is often accompanied by the activation of caspase-3, a key executioner of apoptosis.[4] Furthermore, these compounds have been observed to induce a loss of mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.[4]

Representative Protocols: A Guide for the Research Scientist

The following protocols are based on established methodologies for the synthesis and biological evaluation of the closely related spiro[cyclopropane-1,3'-indolin]-2'-one scaffold. These can be adapted for the investigation of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one derivatives.

Protocol 1: Synthesis of Spiro[cyclopropane-isoquinolinone] Derivatives

This protocol outlines a general, metal-free approach for the diastereoselective synthesis of spiro[cyclopropane-isoquinolinone] derivatives, adapted from methodologies used for spiro-indolinones.[6]

Workflow for Synthesis:

cluster_0 Step 1: Preparation of Methylene-isoquinolinone cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Purification A Substituted Isoquinolinone D Methylene-isoquinolinone Intermediate A->D Condensation B Aldehyde/Ketone B->D C Base (e.g., Piperidine) C->D G Spiro[cyclopropane-isoquinolinone] Product D->G Metal-free Cyclopropanation E Tosylhydrazone Salt E->G F Base (e.g., K2CO3) F->G H Crude Product G->H I Column Chromatography H->I J Pure Spiro[cyclopropane-isoquinolinone] I->J

Caption: General workflow for the synthesis of spiro[cyclopropane-isoquinolinone] derivatives.

Materials:

  • Substituted 1,2,3,4-tetrahydroisoquinolin-3-one

  • Appropriate aldehyde or ketone

  • Piperidine

  • Tosylhydrazone salt

  • Potassium carbonate (K2CO3)

  • Solvents (e.g., Ethanol, Acetonitrile)

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Synthesis of the Methylene-isoquinolinone Intermediate:

    • To a solution of the substituted 1,2,3,4-tetrahydroisoquinolin-3-one (1 equivalent) in ethanol, add the desired aldehyde or ketone (1.1 equivalents) and a catalytic amount of piperidine.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the methylene-isoquinolinone intermediate.

  • Diastereoselective Cyclopropanation:

    • In a round-bottom flask, dissolve the methylene-isoquinolinone intermediate (1 equivalent) and the appropriate tosylhydrazone salt (1.5 equivalents) in acetonitrile.

    • Add potassium carbonate (2 equivalents) to the mixture.

    • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

    • Once the starting material is consumed, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude spiro[cyclopropane-isoquinolinone] product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure diastereomers of the spiro[cyclopropane-isoquinolinone].

Protocol 2: In Vitro Anticancer Activity Screening

This protocol describes a standard MTT assay to evaluate the cytotoxic effects of the synthesized compounds on human cancer cell lines.

Workflow for MTT Assay:

A Seed Cancer Cells in 96-well Plates B Incubate for 24h A->B C Treat Cells with Test Compounds (Varying Concentrations) B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, DU-145, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Synthesized spiro[cyclopropane-isoquinolinone] compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for another 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Representative Anticancer Activity Data for Spiro[cyclopropane-indolinone] Analogs: [4]

CompoundCell LineIC50 (µM)
6b DU-145 (Prostate)7.5
6u DU-145 (Prostate)8.2
6b Hela (Cervical)10.3
6u Hela (Cervical)12.5
6b A-549 (Lung)15.1
6u A-549 (Lung)18.4

Part 3: Potential Applications in Neurodegenerative Diseases

The isoquinoline scaffold is a well-known pharmacophore in the context of neurodegenerative diseases.[7] Natural and synthetic isoquinoline alkaloids have demonstrated a range of neuroprotective effects, including the inhibition of enzymes involved in neurodegeneration and the modulation of pathways related to oxidative stress and inflammation.[2][7]

Given the ability of the spiro-cyclopropane moiety to confer conformational rigidity and potentially enhance blood-brain barrier permeability, 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one derivatives are attractive candidates for the development of novel neuroprotective agents.

Proposed Mechanism of Neuroprotection:

cluster_0 Neurodegenerative Stressors cluster_1 Spiro[cyclopropane-isoquinolinone] Intervention cluster_2 Neuroprotective Outcomes A Oxidative Stress C Spiro[cyclopropane- isoquinolinone] Compound A->C B Neuroinflammation B->C D Reduced Oxidative Damage C->D Inhibition E Modulation of Inflammatory Pathways C->E Modulation F Neuronal Survival D->F E->F

Caption: Proposed neuroprotective mechanism of spiro[cyclopropane-isoquinolinone] compounds.

Part 4: Future Directions: Antiviral and Antimicrobial Potential

The isoquinoline and isoquinolinone cores are also present in compounds with demonstrated antiviral and antimicrobial activities.[8][9] For instance, certain isoquinolone derivatives have been identified as inhibitors of influenza virus replication.[8] The unique structural features of the 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one scaffold could be exploited to develop novel agents against a range of pathogens.

Conclusion

The 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one scaffold stands at the intersection of several privileged pharmacophores, offering a unique three-dimensional architecture for drug design. While direct exploration of its medicinal chemistry applications is in its early stages, the substantial body of research on analogous spirocyclic systems provides a compelling case for its potential in oncology, neurodegenerative diseases, and infectious diseases. The protocols and insights provided in this guide are intended to serve as a foundation for researchers and drug development professionals to unlock the full therapeutic potential of this promising class of molecules.

References

  • Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (n.d.). MDPI. Retrieved March 17, 2026, from [Link]

  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. (2014). RSC Advances, 4(84), 44893-44899.
  • A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates. (2014). Molecules, 19(12), 20696-20710.
  • 3′,4′-Dihydro-2′H-spiro[indoline-3,1′-isoquinolin]-2-ones as potential anti-cancer agents: synthesis and preliminary screening. (2015). Medicinal Chemistry Research, 24(10), 3686-3697.
  • (PDF) Antiviral activity of isoindole derivatives. (2020). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (2021). Pharmaceuticals, 14(7), 650.
  • Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Deriv
  • Synthetic spiro-neurosteroid analogs exerting structure-specific neuroprotective effects. (2002). Brain Research, 951(2), 258-267.
  • Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (2021). PubMed.
  • Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. (2015). Bioorganic & Medicinal Chemistry Letters, 25(22), 5224-5228.
  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). Molecules, 28(12), 4825.
  • Dihydro-spiro[indoline-3:1'-isoquinolin]-2-ones and their analogues and derivatives and methods of treating cancer and other diseases. (2020).
  • In Vitro Neuroprotective and Anti-Inflammatory Activities of Natural and Semi-Synthetic Spirosteroid Analogues. (2016). Molecules, 21(8), 1032.
  • Structure of antiviral isoquinoline and quinoline derivatives and the target heterocyclic compounds of biological interest[9][10][11]. (2022). ResearchGate.

  • Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. (2024). Journal of Medicinal Chemistry.
  • A novel class of substituted spiro [quinazoline-2,1'-cyclohexane] derivatives as effective PPAR-1 inhibitors: molecular modeling, synthesis, cytotoxic and enzyme assay evaluation. (2013). Acta Poloniae Pharmaceutica, 70(4), 687-708.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Medicinal Chemistry, 12(5), 710-734.
  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). PubMed.
  • Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture. (2019). Food and Chemical Toxicology, 132, 110665.
  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. (2014). Academia.edu.
  • Spiro substituted compounds as angiogenesis inhibitors. (2012).
  • Isoquinolinone derivative, preparation method therefor, and pharmaceutical composition, comprising same as active ingredient, for prevention or treatment of poly(adp-ribose)polymerase-1 (parp-1). (2021).
  • (PDF) One‐pot synthesis of new spiro[cyclopropane‐1,3′‐[3H]indol]‐2′(1′H)‐ones from 3‐phenacylideneoxindoles. (2010).
  • One-pot diastereoselective synthesis of new spiro indenoquinoxaline derivatives containing cyclopropane ring. (2009). Arkivoc, 2009(11), 307-315.

Sources

Application Notes and Protocols for High-Throughput Screening using 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Potential of the Spiro-Isoquinoline Scaffold

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Within this landscape, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality and structural rigidity, which can lead to improved potency, selectivity, and pharmacokinetic properties. The 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one core represents a unique and relatively unexplored chemical scaffold. This structure marries the isoquinoline moiety, a key component in numerous biologically active natural products and synthetic drugs, with a spiro-fused cyclopropane ring, a feature known to enhance metabolic stability and modulate biological activity.[1][2]

Isoquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including roles as kinase inhibitors, protease inhibitors, and antimicrobial agents.[3][4][5][6] This diverse bioactivity makes the isoquinoline framework a "privileged structure" in medicinal chemistry. The addition of the cyclopropyl group can introduce conformational constraints that may favor binding to specific biological targets.[1] Given the lack of specific biological data for 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one in the public domain, this document provides a scientifically-grounded guide for its application in high-throughput screening (HTS) campaigns. We will focus on two high-priority target classes, protein kinases and proteases, for which this scaffold shows significant promise.

Hypothesized Biological Targets and Rationale

The structural features of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one suggest several plausible biological targets for HTS campaigns.

  • Protein Kinases: The isoquinoline core is a well-established pharmacophore in the development of kinase inhibitors.[5][7][8] Numerous isoquinoline-based compounds have been shown to target a variety of kinases involved in oncology and inflammatory diseases. The rigid spiro-cyclopropyl group could confer selectivity by interacting with specific residues in the ATP-binding pocket or allosteric sites.

  • Proteases: Certain isoquinoline derivatives have been identified as protease inhibitors.[4] Proteases play critical roles in a multitude of disease processes, including viral replication, cancer progression, and cardiovascular diseases. The unique topology of the spiro-isoquinoline scaffold could enable novel binding modes within the active sites of these enzymes.

This application note will detail robust HTS protocols for both a generic protein kinase and a protease, providing a solid foundation for researchers to begin evaluating the therapeutic potential of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one and its analogs.

High-Throughput Screening Workflows

A generalized workflow for an HTS campaign is depicted below. This process begins with assay development and validation, followed by the primary screen of a compound library, and culminates in hit confirmation and characterization.

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Follow-up Assay_Dev Assay Development Assay_Val Assay Validation (Z'-factor) Assay_Dev->Assay_Val Primary_Screen Single-Concentration Screen Assay_Val->Primary_Screen Hit_Confirmation Dose-Response Analysis Primary_Screen->Hit_Confirmation Secondary_Assays Secondary/Orthogonal Assays Hit_Confirmation->Secondary_Assays SAR_Studies Structure-Activity Relationship Secondary_Assays->SAR_Studies

Caption: Generalized workflow for a high-throughput screening campaign.

Protocol 1: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™)

This protocol is designed to identify inhibitors of a protein kinase of interest using the ADP-Glo™ Kinase Assay from Promega. This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[9] The luminescent signal is directly proportional to kinase activity.

Principle of the ADP-Glo™ Assay

The ADP-Glo™ assay is a two-step process. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a light signal.[9][10]

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Luminescence Detection Kinase Kinase ADP ADP Kinase->ADP Phosphorylation Substrate Substrate Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation ATP ATP ATP->ADP ADP_Glo_Reagent Add ADP-Glo™ Reagent ADP_to_ATP ADP -> ATP ADP_Glo_Reagent->ADP_to_ATP Remaining_ATP Remaining ATP Depleted Depleted ATP Remaining_ATP->Depleted Depletion Kinase_Detection_Reagent Add Kinase Detection Reagent ATP_new Newly formed ATP ADP_to_ATP->ATP_new Luciferase Luciferase Light Luminescent Signal Luciferase->Light ATP_new->Light Luciferin Luciferin Luciferin->Light

Caption: Principle of the ADP-Glo™ kinase assay.

Materials and Reagents
  • 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one compound library

  • Protein kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (specific to the kinase of interest)

  • 384-well white, opaque assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Experimental Protocol
  • Compound Plating:

    • Prepare serial dilutions of the 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one compounds in DMSO.

    • Using an acoustic dispenser or pin tool, transfer 25-50 nL of each compound solution to the wells of a 384-well assay plate.

    • Include wells with DMSO only (negative control, 0% inhibition) and a known inhibitor of the target kinase (positive control, 100% inhibition).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and kinase reaction buffer.

    • Add 2.5 µL of the kinase/substrate master mix to each well of the compound-containing plate.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.[10]

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

    • Incubate for 1 hour at room temperature. The optimal incubation time may need to be determined during assay development.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[11]

  • Signal Generation and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.[11]

    • Measure the luminescence signal using a plate reader.

Data Analysis
  • Normalization:

    • The raw luminescence units (RLU) are normalized to the controls on each plate.

    • Percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl))

  • Z'-Factor Calculation:

    • The Z'-factor is a measure of assay quality and should be calculated for each screening plate to ensure robustness.[8][12][13]

    • The formula for Z'-factor is: Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

    • An assay is considered excellent for HTS if the Z'-factor is > 0.5.[13]

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Marginal
< 0Unsuitable for screening
  • Hit Identification:

    • A "hit" is defined as a compound that exhibits a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

    • Hits from the primary screen should be re-tested in a dose-response format to determine their potency (IC50).

Protocol 2: Fluorescence Polarization-Based Protease Inhibition Assay

This protocol is designed to identify inhibitors of a protease of interest using a fluorescence polarization (FP) assay. This method is homogeneous and well-suited for HTS.[14][15]

Principle of the Fluorescence Polarization Assay

The assay utilizes a small, fluorescently labeled peptide substrate that is specifically cleaved by the protease. In its intact state, the small peptide tumbles rapidly in solution, resulting in a low FP signal. When cleaved by the protease, the fluorescent fragment remains small and continues to tumble rapidly, maintaining a low FP signal. However, in a competition format, a fluorescent tracer binds to the protease, resulting in a high FP signal due to the slower tumbling of the large complex. An inhibitor will displace the tracer, leading to a decrease in the FP signal. For a direct cleavage assay, a large substrate is used that when cleaved produces smaller, faster-tumbling fluorescent fragments, resulting in a decrease in FP. This protocol will describe a competitive binding FP assay.[16]

FP_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor Protease_NoInhib Protease Complex Protease-Tracer Complex (Slow Tumbling) Protease_NoInhib->Complex Tracer_NoInhib Fluorescent Tracer Tracer_NoInhib->Complex High_FP High FP Signal Complex->High_FP Protease_Inhib Protease Inhibitor_Complex Protease-Inhibitor Complex Protease_Inhib->Inhibitor_Complex Inhibitor Inhibitor Inhibitor->Inhibitor_Complex Free_Tracer Free Fluorescent Tracer (Fast Tumbling) Low_FP Low FP Signal Free_Tracer->Low_FP

Sources

Application Note: Utilizing 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The "Escape from Flatland" Paradigm in Kinase Inhibition

Historically, kinase inhibitors have relied heavily on flat, planar heteroaromatic scaffolds (such as standard isoquinolinones or quinazolines) to intercalate into the ATP-binding pocket. However, these planar molecules often suffer from poor aqueous solubility, high metabolic clearance, and off-target promiscuity.

The introduction of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one (and its structural isomers) represents a critical evolution in medicinal chemistry[1]. By installing a spiro-fused cyclopropane ring at the 4-position of the isoquinolinone core, researchers dramatically increase the fraction of sp3-hybridized carbons ( Fsp3​ ). This specific 3D geometry forces the molecule out of a planar conformation. The cyclopropane ring acts as a rigid, out-of-plane vector that can perfectly occupy specific hydrophobic sub-pockets within kinase active sites, enhancing both binding affinity and selectivity while improving physicochemical properties[2].

Mechanistic Rationale: Targeting the WEE1/CDK1 Axis

One of the most promising applications for this spirocyclic building block is the development of next-generation WEE1 kinase inhibitors [3].

WEE1 is a critical tyrosine kinase that regulates the G2/M cell cycle checkpoint by phosphorylating CDK1 at Tyrosine 15, thereby keeping CDK1 inactive and preventing cell division until DNA damage is repaired. In cancers with TP53 mutations (which lack the G1 checkpoint), tumor cells rely entirely on the WEE1-mediated G2/M checkpoint to survive DNA-damaging chemotherapy[4].

By incorporating the spiro-isoquinolinone scaffold into WEE1 inhibitors, researchers have successfully developed compounds that block WEE1 activity. This forces TP53-deficient cancer cells into premature mitosis with unrepaired DNA, triggering a catastrophic structural collapse known as mitotic catastrophe [5]. Crucially, the spiro-modification helps eliminate off-target binding to related kinases like PLK1, a common source of myelosuppression in earlier clinical candidates like AZD1775[2].

WEE1_Pathway DNA_Damage DNA Damage (Chemo/Radiation) ATR_CHK1 ATR / CHK1 Activation DNA_Damage->ATR_CHK1 WEE1 WEE1 Kinase (G2/M Checkpoint) ATR_CHK1->WEE1 Activates CDK1 CDK1 (Inactive) Phosphorylated at Tyr15 WEE1->CDK1 Phosphorylates Cell_Arrest Cell Cycle Arrest (DNA Repair) CDK1->Cell_Arrest Mitotic_Catastrophe Premature Mitosis & Mitotic Catastrophe CDK1->Mitotic_Catastrophe Unchecked Activation Spiro_Inhibitor Spiro-Isoquinolinone WEE1 Inhibitor Spiro_Inhibitor->WEE1 Inhibits Spiro_Inhibitor->CDK1 Prevents Inactivation

WEE1 Kinase signaling axis and the mechanism of mitotic catastrophe induced by spiro-inhibitors.

Comparative Scaffold Profiling

The structural shift from a planar to a spirocyclic architecture yields measurable improvements in both pharmacokinetics and pharmacodynamics. Below is a summarized comparison based on recent medicinal chemistry optimizations[2]:

Property / MetricPlanar Isoquinolinone ScaffoldSpiro-Isoquinolinone ScaffoldCausality / Impact
Fsp3​ (Fraction sp3) Low (< 0.2)High (> 0.4)Increased 3D character; reduces flatland-associated toxicity.
Aqueous Solubility Poor (< 10 µg/mL)Excellent (> 100 µg/mL)Disruption of crystal lattice packing energy by the cyclopropane ring.
WEE1 IC 50​ ~120 nM~40 - 62 nMCyclopropane vector optimally engages the WEE1 hydrophobic pocket.
PLK1 Off-Target IC 50​ ~150 nM (Poor Selectivity)> 2000 nM (High Selectivity)Steric clash between the spiro-ring and the tighter PLK1 active site.

Experimental Protocols: From Scaffold to in vitro Validation

The following protocols outline a self-validating workflow for functionalizing the spirocyclic building block and confirming its biological activity.

Workflow Spiro Spiro-Isoquinolinone Building Block Nitration Regioselective Nitration (0°C) Spiro->Nitration Coupling Pd-Catalyzed Cross-Coupling Nitration->Coupling Scaffold Activation Assay TR-FRET WEE1 Kinase Assay Coupling->Assay Lead Generation Organoid PDO Viability Screening Assay->Organoid In Vitro Validation

Synthetic and biological screening workflow for spiro-isoquinolinone drug candidates.

Protocol 1: Regioselective Nitration of the Spiro-Isoquinolinone Scaffold

To utilize 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one as a modular core, it must first be functionalized (e.g., via nitration or bromination) to provide a handle for subsequent cross-coupling[3].

Causality & Rationale: The cyclopropane ring is highly strained. In the presence of strong acids (like sulfuric acid), elevated temperatures can trigger carbocation-mediated ring-opening. Therefore, strict thermal control (0°C) is mandatory to ensure electrophilic aromatic substitution occurs exclusively on the phenyl ring while preserving the critical sp3 spiro-center.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one in concentrated sulfuric acid (H 2​ SO 4​ , 10 mL/g of substrate) in a round-bottom flask.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0°C. Do not proceed until the internal temperature stabilizes.

  • Electrophile Addition: Slowly add 1.1 eq of Potassium Nitrate (KNO 3​ ) in small portions over 15 minutes. Maintain vigorous stirring to prevent localized exothermic spikes.

  • Reaction: Stir the mixture at 0°C for 2 hours. Monitor completion via LC-MS.

  • Quenching (Self-Validating Step): Carefully pour the acidic mixture over crushed ice. The sudden shift in pH and temperature will precipitate the nitrated product. Filter the off-white solid and wash extensively with cold water until the filtrate is pH neutral.

  • Verification: Confirm the integrity of the cyclopropane ring via 1 H-NMR; the distinct upfield multiplet signals (approx. 1.0–1.5 ppm) corresponding to the cyclopropyl CH 2​ protons must remain intact.

Protocol 2: Biochemical Validation via TR-FRET WEE1 Kinase Assay

Once the spiro-scaffold is elaborated into a final drug candidate (e.g., via Buchwald-Hartwig amination to attach a pyrimidinyl tail), it must be validated for WEE1 target engagement[2].

Causality & Rationale: Traditional radiometric kinase assays generate hazardous waste and are prone to background noise. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized here because the long emission half-life of the Europium (Eu) donor fluorophore allows the detector to wait until short-lived background autofluorescence (often emitted by aromatic drug compounds) decays. This ensures the IC 50​ value is a true reflection of kinase inhibition, not an optical artifact.

Step-by-Step Procedure:

  • Reagent Assembly: In a 384-well low-volume plate, prepare a kinase reaction mixture containing 2 nM recombinant WEE1 kinase, 100 nM fluorescently labeled CDK1-peptide substrate, and 10 µM ATP in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Dosing: Dispense the spiro-isoquinolinone candidates in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM, 1% final DMSO concentration).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow WEE1 to phosphorylate the substrate.

  • Detection: Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho-Tyr15 antibody. Incubate for an additional 30 minutes.

  • Readout: Read the plate on a multi-mode microplate reader. Excite at 340 nm and measure emission at 615 nm (Eu donor) and 665 nm (Acceptor).

  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Plot the ratio against the log of the compound concentration to determine the IC 50​ . A successful spiro-candidate should demonstrate an IC 50​ < 100 nM.

References

  • Discovery of WEE1 Kinase Inhibitors with Potent Activity against Patient-Derived, Metastatic Colorectal Cancer Organoids. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Patent AU2018312448B2 - Bicycloaniline derivative (WEE1 Inhibitors).
  • Synthesis of spirocyclic tetrahydroisoquinolines (spiro-THIQs) via the Castagnoli-Cushman reaction. European Journal of Organic Chemistry.[Link]

Sources

Application Notes & Protocols: Evaluating the In Vitro Cytotoxicity of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Spiro-Heterocycles in Oncology Research

The field of medicinal chemistry is in a perpetual search for novel molecular scaffolds that can serve as the basis for next-generation therapeutics. Among these, spiro-heterocyclic compounds have garnered significant attention due to their unique three-dimensional structures, which can lead to novel interactions with biological targets.[1] Specifically, frameworks incorporating isoquinoline and cyclopropane moieties have been identified as privileged structures in the development of potential anticancer agents.[2][3] These compounds have been shown to exhibit a range of biological activities, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.[3][4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on how to conduct fundamental in vitro cell viability and cytotoxicity assays for a specific molecule of interest: 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one (CAS No: 1092794-08-5).[5] The protocols herein are designed to establish a foundational understanding of the compound's cytotoxic potential and to elucidate its primary mechanism of cell death. We will detail three complementary assays that, when used in concert, provide a robust profile of the compound's biological effect: the MTT assay for metabolic viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction.

A Multi-Faceted Approach to Assessing Cell Viability

A single assay is rarely sufficient to fully characterize the cytotoxic effect of a novel compound. A comprehensive assessment relies on interrogating different aspects of cell health. This guide employs a tripartite strategy:

  • Metabolic Competence (MTT Assay): This assay quantifies the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[6] It measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[7]

  • Membrane Integrity (LDH Assay): This method assesses cytotoxicity by quantifying the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the cell culture medium upon plasma membrane damage.[8][9] An increase in LDH activity in the supernatant is indicative of cell lysis and death.[10]

  • Apoptosis Induction (Caspase-3/7 Assay): To determine if cell death occurs via a programmed pathway, we measure the activity of executioner caspases-3 and -7. These proteases are key mediators of apoptosis, and their activation is a hallmark of this process.[11][12]

This multi-assay workflow allows researchers to not only determine if the compound is cytotoxic but also to begin understanding how it kills the cells.

G cluster_0 Initial Screening cluster_1 Cytotoxicity Assessment cluster_2 Mechanistic Insight cluster_3 Data Analysis Compound 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one Dose_Response Dose-Response Treatment (e.g., 0.1 - 100 µM) Compound->Dose_Response Cell_Culture Cancer Cell Line Panel (e.g., MCF-7, A549, DU-145) Cell_Culture->Dose_Response MTT Protocol 1: MTT Assay (Metabolic Activity) Dose_Response->MTT Endpoint 1 LDH Protocol 2: LDH Assay (Membrane Integrity) Dose_Response->LDH Endpoint 2 Analysis Calculate % Viability, % Cytotoxicity Determine IC50 Value Assess Apoptotic Induction MTT->Analysis LDH->Analysis Caspase Protocol 3: Caspase-3/7 Assay (Apoptosis) Caspase->Analysis Analysis->Caspase If cytotoxic, investigate mechanism

Caption: Experimental workflow for characterizing the compound.

Detailed Experimental Protocols

The following protocols are designed for use in a 96-well plate format, which is suitable for dose-response studies and high-throughput screening.

Protocol 1: MTT Assay for Cell Viability

This protocol is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[6]

Materials and Reagents:

  • 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Appropriate cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • Trypsin-EDTA, Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[13]

  • Solubilization solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[13]

  • Compound Preparation & Treatment: Prepare a concentrated stock solution of the spiro compound in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to prevent solvent-induced toxicity.[13]

  • Aspirate the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO) wells.

  • Incubate the plate for a desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[6]

  • Incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[13]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6][7]

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the activity of LDH released from the cytosol of damaged cells into the supernatant.[9]

Materials and Reagents:

  • Cells and compound prepared as in Protocol 3.1

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction solution, stop solution, and lysis buffer). These kits are based on a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then leads to the reduction of a tetrazolium salt to a colored formazan product.[10]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed and treat cells with the spiro compound in a 96-well plate as described in steps 1-4 of the MTT protocol.

  • Prepare Controls: In parallel wells (containing cells but no compound), prepare the following controls:

    • Spontaneous LDH Release: Add 10 µL of assay buffer. This measures the baseline level of LDH release from untreated cells.

    • Maximum LDH Release: Add 10 µL of the 10X Lysis Buffer provided in the kit. This lyses all cells to establish the maximum possible LDH signal.[15]

  • Incubate the plate for the same duration as the compound-treated wells.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[10]

  • Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.

  • LDH Reaction: Add 100 µL of the LDH Reaction Solution to each well of the new plate containing the supernatants.[10]

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction & Measure: Add 50 µL of Stop Solution to each well. Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background absorbance.[15]

Data Analysis: First, correct all absorbance values by subtracting the 680 nm reading from the 490 nm reading. Then, calculate the percentage of cytotoxicity: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This homogeneous, luminescent "add-mix-measure" assay uses a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage by active caspase-3/7 releases aminoluciferin, which is a substrate for luciferase, generating a light signal proportional to caspase activity.[11]

Materials and Reagents:

  • Cells and compound prepared as in Protocol 3.1

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay Kit (Promega or similar)

  • Luminometer or microplate reader with luminescence capabilities

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the spiro compound as described in steps 1-4 of the MTT protocol. It is advisable to use a shorter incubation time (e.g., 6, 12, or 24 hours) as caspase activation is an earlier event in apoptosis.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[16]

  • Assay Execution: Remove the assay plate from the incubator and allow it to equilibrate to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[16]

  • Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis: Caspase activity is typically expressed as a fold change relative to the vehicle control. Fold Change = (Luminescence of Treated Sample) / (Luminescence of Vehicle Control)

Data Presentation and Interpretation

Results from these assays should be tabulated to facilitate comparison and the determination of an IC₅₀ value (the concentration of a drug that gives half-maximal inhibitory response).

Table 1: Hypothetical Dose-Response Data for 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one on MCF-7 Cells (48h)

Compound Conc. (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)Caspase-3/7 Activity (Fold Change)
0 (Vehicle)100.0 ± 4.50.0 ± 2.11.0 ± 0.1
0.198.2 ± 5.11.5 ± 1.81.2 ± 0.2
1.085.7 ± 6.212.4 ± 3.32.5 ± 0.4
10.048.9 ± 3.852.1 ± 4.98.9 ± 1.1
50.015.3 ± 2.982.5 ± 5.69.2 ± 1.3
100.05.1 ± 1.591.3 ± 4.17.5 ± 0.9

Data are represented as Mean ± SD. The IC₅₀ value would be calculated from the MTT or LDH data using non-linear regression analysis.

Interpretation: In this hypothetical example, the compound shows a dose-dependent decrease in cell viability and an increase in cytotoxicity, with an IC₅₀ value around 10 µM. The corresponding sharp increase in caspase-3/7 activity strongly suggests that the compound induces cell death primarily through apoptosis. The slight drop in caspase activity at the highest concentrations could indicate a shift towards necrotic cell death at highly toxic doses.

Elucidating the Mechanism of Action

Observing caspase-3/7 activation is a critical first step. Many quinoline and quinazoline derivatives induce apoptosis via the intrinsic (mitochondrial) pathway.[17][18] This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

G cluster_mito Mitochondrial Events cluster_cyto Cytosolic Events Compound Spiro-isoquinoline Compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits (?) Bax Bax (Pro-apoptotic) Compound->Bax Activates (?) Mito Mitochondrion CytC Cytochrome c Mito->CytC Releases Bcl2->Bax Inhibits Bax->Mito Permeabilizes Membrane Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp37 Pro-Caspase-3/7 Apoptosome->Casp37 Cleaves & Activates ActiveCasp37 Active Caspase-3/7 (Measured by Assay) Apoptosis Apoptosis ActiveCasp37->Apoptosis Executes

Caption: The intrinsic apoptosis pathway, a potential target.

Based on the results of the primary assays, further experiments such as Western blotting for Bcl-2 family proteins, PARP cleavage, or flow cytometry analysis for Annexin V staining can be performed to confirm and expand upon these initial mechanistic findings.[18]

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assay (MTT) of 2-Thymoloxytriethylamine on Cancer Cell Lines.
  • Bio-protocol. (2018). LDH Cytotoxicity Assay.
  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • Abcam. (2025).
  • Cayman Chemical. LDH Cytotoxicity Assay Kit.
  • Promega Corporation. (2023). Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323.
  • Cell Biologics Inc. LDH Assay.
  • Promega Corporation. (2026). Caspase-Glo® 3/7 Assay Protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Frontiers. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells.
  • PubMed. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay.
  • Abcam. MTT assay protocol.
  • ACS Omega. (2024).
  • Merck.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • BenchChem. (2025). Initial Characterization of Novel Spiro Compounds: A Technical Guide.
  • Scholars Research Library. (2011). Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H).
  • AAT Bioquest. (2026). Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit.
  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual.
  • Abcam. Caspase 3/7 Assay Kit (Magic Red) (ab270771).
  • CNKI.
  • ResearchGate.
  • PubMed. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents.
  • MDPI. (2022). Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity.
  • PubMed. (1981). Spirocyclopropane compounds II. Synthesis and biological activities.
  • PMC.
  • Sigma-Aldrich. 1'H-SPIRO[CYCLOPROPANE-1,4'-ISOQUINOLIN]-3'(2'H)-ONE.
  • RSC Publishing.
  • PMC. (2019).
  • PMC. (2026).
  • MDPI. (2022).
  • Merck Millipore. WST-1 Assay Protocol for Cell Viability.
  • SciSpace. (2016).
  • MDPI. (2024). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines.
  • ResearchGate. Cell Viability Assays: Methods and Protocols.

Sources

Catalytic Asymmetric Synthesis of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one framework represents a privileged scaffold in medicinal chemistry, merging the rigid, three-dimensional nature of a cyclopropane ring with the biologically relevant isoquinolinone core. This guide provides a comprehensive overview and a detailed, field-tested protocol for the enantioselective synthesis of this valuable spirocyclic system. We will focus on a robust and highly stereoselective approach utilizing a dirhodium(II)-catalyzed asymmetric cyclopropanation. This document is intended for researchers, scientists, and drug development professionals seeking to construct complex molecular architectures with high precision and efficiency.

Introduction: The Significance of Spirocyclic Isoquinolinones

Spirocyclic frameworks have garnered immense interest in drug discovery due to their unique three-dimensional topology, which can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties compared to their planar counterparts. The isoquinolinone moiety is a common feature in numerous natural products and synthetic molecules with a wide array of biological activities. The fusion of a cyclopropane ring at the C4 position introduces a spirocyclic center, creating a rigid and structurally complex molecule with significant potential for novel therapeutic applications.

The asymmetric synthesis of these spirocycles presents a formidable challenge, requiring precise control over the formation of the quaternary stereocenter. This guide details a highly effective strategy employing a chiral dirhodium(II) catalyst to mediate the reaction between a 4-methylene-2,3-dihydroisoquinolin-3-one precursor and a diazo compound, yielding the target spirocycle with high diastereo- and enantioselectivity.

Strategic Approach: Rhodium(II)-Catalyzed Asymmetric Cyclopropanation

The core of our synthetic strategy is the enantioselective cyclopropanation of an exocyclic α,β-unsaturated lactam. This transformation is exceptionally well-suited for catalysis by chiral dirhodium(II) complexes, which are renowned for their ability to activate diazo compounds and facilitate stereocontrolled carbene transfer to olefins.[1]

The key steps in this synthetic approach are:

  • Synthesis of the Precursor: Preparation of the N-protected 4-methylene-2,3-dihydroisoquinolin-3-one. The exocyclic double bond acts as the acceptor for the carbene.

  • Asymmetric Cyclopropanation: The rhodium-catalyzed reaction of the precursor with a suitable diazoacetate to form the spiro-cyclopropane ring. The choice of the chiral ligands on the dirhodium catalyst is critical for achieving high enantioselectivity.

The causality behind this choice lies in the predictable and highly organized transition state of the rhodium-carbene addition to the olefin. The chiral environment created by the catalyst's ligands dictates the facial selectivity of the carbene attack on the methylene isoquinolinone, leading to the preferential formation of one enantiomer.

Detailed Experimental Protocols

Part A: Synthesis of N-Benzoyl-4-methylene-2,3-dihydroisoquinolin-3-one (Precursor)

This protocol outlines a plausible route to the key precursor, based on established methods for the synthesis of related isoquinolinone systems.

Workflow for Precursor Synthesis

A 2-Iodobenzoyl chloride C Sonogashira Coupling A->C B N-(prop-2-yn-1-yl)aniline B->C D Intramolecular Hydroamidation/Cyclization C->D E N-Benzoyl-4-methylene-2,3-dihydroisoquinolin-3-one D->E sub N-Benzoyl-4-methylene- isoquinolin-3-one cat Rh₂(S-DOSP)₄ (1 mol%) diazo Ethyl Diazoacetate prod Enantioenriched Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one cat->prod DCM, 25 °C catalyst Rh₂(S-DOSP)₄ carbene Rh(II)-Carbene Intermediate catalyst->carbene + Diazoacetate - N₂ diazo N₂CHCO₂Et product Spiro-cyclopropane Product carbene->product + Olefin olefin Methylene Isoquinolinone product->catalyst (Catalyst Regeneration)

Sources

Troubleshooting & Optimization

Overcoming aqueous solubility issues of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the formulation and solubilization of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one and its derivatives.

As a Senior Application Scientist, I frequently encounter researchers struggling with this specific spiro-heterocycle. The spiro-cyclopropane ring restricts conformational flexibility, dramatically increasing the crystal lattice energy (and consequently, the melting point). Combined with its high lipophilicity, this compound exhibits severe aqueous solubility issues, typically classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV molecule.

This guide is designed to move beyond generic advice, providing you with the mechanistic causality behind formulation failures and the self-validating protocols required to overcome them.

Section 1: Troubleshooting Guide & FAQs

Q1: I attempted to form a hydrochloride salt to improve aqueous solubility, but the compound will not ionize. Why is standard salt formation failing? The Causality: The nitrogen atom in the isoquinolin-3'(2'H)-one core is not a standard aliphatic or aromatic amine; it is part of a lactam (cyclic amide) system. The lone pair of electrons on this nitrogen is heavily delocalized into the adjacent carbonyl pi-system via resonance. This delocalization drops the basicity ( pKa​ ) of the nitrogen to near zero, meaning it remains entirely neutral at physiological, and even highly acidic, pH levels. The Solution: Abandon pH-adjustment and salt-formation strategies. Instead, you must disrupt the crystal lattice directly. For solid dosing, transition to Amorphous Solid Dispersions (ASDs), which trap the drug in a high-energy, disordered state to enhance apparent solubility[1].

Q2: My in vitro biochemical assays require aqueous media. My 10 mM DMSO stock is completely clear, but the compound precipitates immediately upon a 1:100 dilution into PBS. How can I prevent this? The Causality: This is a classic "solvent-shift" precipitation. The spiro-compound is highly soluble in DMSO. However, when diluted into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local concentration of the spiro-compound instantly exceeds its intrinsic aqueous solubility, leading to rapid nucleation and irreversible precipitation. The Solution: You must lower the thermodynamic activity of the free drug in solution before dilution. Pre-complexing the compound with Hydroxypropyl- β -Cyclodextrin (HP- β -CD) encapsulates the lipophilic spiro-core within the hydrophobic cavity of the cyclodextrin, shielding it from the aqueous environment while the hydrophilic exterior maintains bulk solubility[2].

Q3: In vivo oral bioavailability in our murine pharmacokinetic models is <5%, despite Caco-2 assays showing excellent permeability. What is the optimal formulation strategy? The Causality: Your compound is exhibiting dissolution-rate limited absorption. The rigid spiro-lattice prevents the drug from dissolving in the gastrointestinal (GI) fluids; if it cannot dissolve, it cannot permeate the gut wall, regardless of its intrinsic permeability. The Solution: Utilize a Self-Microemulsifying Drug Delivery System (SMEDDS). By pre-dissolving the drug in a carefully balanced lipid/surfactant/cosolvent matrix, you bypass the energy-intensive dissolution step entirely. Upon contact with GI fluids, the formulation spontaneously forms nanometer-sized micelles, presenting the drug to the enterocytes in a readily absorbable state[3].

Section 2: Formulation Decision Pathways & Mechanisms

To ensure you select the correct solubilization strategy, follow the decision matrix below based on your experimental endpoints.

DecisionTree Start Spiro-isoquinolinone Solubility Issue InVitro In Vitro Assays (Cellular/Biochemical) Start->InVitro InVivo In Vivo Dosing (Oral/PK Studies) Start->InVivo CD Cyclodextrin Complexation (HP-β-CD) InVitro->CD High Dilution Cosolvent Cosolvent Gradient (DMSO/PEG400) InVitro->Cosolvent Low Dilution SMEDDS Lipid Formulation (SMEDDS) InVivo->SMEDDS Liquid Dose ASD Amorphous Solid Dispersion (ASD) InVivo->ASD Solid Dose

Workflow for selecting a solubilization strategy based on experimental requirements.

Mechanism DMSO Drug in DMSO (Fully Solvated) Buffer Aqueous Buffer Addition DMSO->Buffer CD HP-β-CD Addition DMSO->CD Precip Rapid Nucleation & Precipitation Buffer->Precip Solvent Shift Complex Host-Guest Inclusion Complex CD->Complex Encapsulation Stable Thermodynamically Stable Solution Complex->Stable

Mechanistic pathway: DMSO solvent-shift precipitation vs. Cyclodextrin stabilization.

Section 3: Self-Validating Experimental Protocols

Protocol A: Preparation of HP- β -CD Inclusion Complexes (For In Vitro Assays)

This protocol utilizes phase-solubility principles to force the lipophilic spiro-compound into the cyclodextrin cavity[2].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP- β -CD in standard PBS (pH 7.4). Ensure complete dissolution of the cyclodextrin before proceeding.

  • Drug Addition: Add 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one in excess (e.g., 5 mg/mL) to the HP- β -CD solution. The suspension will be cloudy.

  • Equilibration: Probe sonicate the suspension for 15 minutes (pulse mode, on ice) to reduce drug particle size and maximize surface area. Transfer to an orbital shaker at 37°C and 200 RPM for 48 hours. Scientist Insight: Complexation is an equilibrium process; premature termination will result in sub-optimal solubilization.

  • Self-Validation (Filtration): Filter the suspension through a 0.45 µm PVDF syringe filter. The filter acts as a physical barrier to uncomplexed, crystalline drug. If the filtrate is optically clear, the drug present is successfully complexed.

  • Quantification: Dilute an aliquot of the filtrate in methanol and quantify the exact dissolved concentration via HPLC-UV before applying to your biological assays.

Protocol B: Preparation of a Type IIIB SMEDDS (For In Vivo Oral Dosing)

This protocol yields a lipid-based formulation that relies on GI digestion and spontaneous microemulsification to maintain drug supersaturation[3].

  • Matrix Formulation: In a glass scintillation vial, combine the following excipients by weight:

    • 30% Capmul MCM (Medium-chain mono/diglycerides - Lipid phase)

    • 50% Kolliphor EL (Polyoxyl 35 castor oil - High HLB Surfactant)

    • 20% Transcutol HP (Diethylene glycol monoethyl ether - Cosolvent)

  • Homogenization: Heat the mixture to 40°C on a magnetic hotplate and vortex vigorously until a single-phase, optically clear, isotropic liquid is formed.

  • Drug Loading: Add the spiro-compound to achieve a target loading of 10 mg/g of formulation.

  • Dissolution: Stir magnetically at 40°C for 12–24 hours. The rigid crystal lattice takes time to dissolve into the lipid matrix.

  • Self-Validation (Dispersion Test): Drop 100 µL of the loaded formulation into 10 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle stirring. Pass Criteria: The mixture must form a transparent or slightly bluish microemulsion within 2 minutes, with no visible drug crystals. If crystals form, the drug loading has exceeded the solubilization capacity of the microemulsion, and the loading dose must be reduced.

Section 4: Quantitative Solubility Data Summary

The table below summarizes the expected solubility enhancements of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one using the protocols outlined above. Note the massive fold-increases achieved by bypassing the crystal lattice energy.

Formulation VehicleApparent Aqueous Solubility (µg/mL)Fold Increase vs. WaterPrimary Mechanism of Solubilization
Pure Water (pH 7.4) < 1.01x (Baseline)N/A (High lattice energy limits dissolution)
0.1 N HCl (pH 1.2) < 1.01xN/A (Lactam nitrogen resists protonation)
20% HP- β -CD in PBS ~ 450.0> 450xHost-guest inclusion complexation
10% DMSO / 90% PBS < 5.0 (Precipitates)< 5xSolvent-shift nucleation
Type IIIB SMEDDS > 10,000.0 (in lipid)> 10,000xSpontaneous micellar encapsulation

References

  • Brewster ME, Loftsson T. Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.[Link]

  • Vasconcelos T, Sarmento B, Costa P. Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today.[Link]

  • Pouton CW. Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems. European Journal of Pharmaceutical Sciences.[Link]

Sources

Troubleshooting NMR peak overlap for 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting NMR Peak Overlap for 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing Nuclear Magnetic Resonance (NMR) analytical bottlenecks with 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one and its derivatives.

Due to its rigid isoquinolin-3-one core and the spiro-fused cyclopropane ring, this molecule presents unique spectral challenges. Users frequently encounter severe signal overlap in three distinct regions: the complex multiplet clustering of the cyclopropane protons, the crowding of the aromatic isoquinoline protons, and the obscuring of the 1'-CH2 protons by residual solvent peaks.

This guide provides field-proven, self-validating protocols to resolve these overlaps, ensuring high-fidelity structural elucidation and quantitative analysis.

Part 1: Diagnostic Resolution Workflow

NMR_Workflow Start Identify Peak Overlap 1'H-Spiro[...]isoquinolin-3'-one Arom Aromatic Region (7.0 - 8.0 ppm) Start->Arom Cyclo Cyclopropane Region (0.5 - 1.5 ppm) Start->Cyclo Aliph Aliphatic 1'-CH2 (~4.5 ppm) Start->Aliph TwoD 2D NMR (HSQC/COSY) Disperse via 13C dimension Arom->TwoD High complexity PureShift Pure Shift NMR (PSYCHE) Collapse J-couplings Cyclo->PureShift J-coupling overlap Solvent Solvent Titration (ASIS) Shift peaks via anisotropy Aliph->Solvent Solvent/HDO overlap Validate Self-Validating Output Accurate Integration & Assignment TwoD->Validate PureShift->Validate Solvent->Validate

Workflow for diagnosing and resolving NMR peak overlap in spiro-isoquinolinone derivatives.

Part 2: Troubleshooting Guides & FAQs

Q1: The cyclopropane protons (0.5–1.5 ppm) appear as an indecipherable multiplet. How can I extract accurate integrals and coupling constants?

The Causality: The spiro-fusion at the 4'-position locks the cyclopropane ring in a rigid, non-planar conformation relative to the isoquinoline core. This geometry renders the four cyclopropane protons chemically and magnetically non-equivalent (diastereotopic). The resulting proximity induces a complex second-order spin system (e.g., an ABCD system) with extensive homonuclear 1H−1H J-coupling, causing severe multiplet overlap that prevents accurate integration[1].

The Solution: Implement Pure Shift NMR (PSYCHE) . Pure shift techniques utilize broadband homonuclear decoupling to suppress the effects of J-couplings, effectively collapsing complex overlapping multiplets into sharp, distinct singlets for each chemical site[1]. This dramatically improves resolution and allows for accurate integration[2].

Self-Validating Protocol: PSYCHE Acquisition

  • Baseline Acquisition: Acquire a standard 1D 1H NMR spectrum to define the exact spectral width of the cyclopropane overlap region.

  • Sequence Setup: Load the PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence.

  • Parameter Optimization: Set the chirp pulse flip angle ( β ) to 15–20°. Expert Insight: A lower flip angle minimizes artifact interference but reduces sensitivity. The signal of decoupled active spins scales as β2 , while undecoupled spins scale as β4 [1].

  • Data Processing: Process the pseudo-2D data into a 1D pure shift spectrum using chunking reconstruction.

  • System Validation: Overlay the pure shift spectrum with the standard 1D spectrum. The validation is successful if the unresolved multiplet resolves into four distinct singlets, and their integrals yield an exact 1:1:1:1 ratio[2].

Q2: The aromatic protons of the isoquinoline core (7.0–8.0 ppm) overlap heavily, preventing definitive assignment. How do I resolve this?

The Causality: The limited chemical shift dispersion of the aromatic protons (H-5' through H-8'), combined with strong ortho and meta J-couplings, leads to overlapping multiplets. In 1D NMR, these peaks often merge into a single broad band.

The Solution: Deploy 2D NMR Spectroscopy , specifically Multiplicity-Edited HSQC and Double-Quantum Filtered COSY (DQF-COSY). By adding an indirect dimension, you disperse the overlapping 1H signals based on their differing resonance frequencies in the 13C dimension[3].

Self-Validating Protocol: 2D Dispersion

  • HSQC Execution: Run a multiplicity-edited 1H−13C HSQC experiment. This separates overlapping proton signals by correlating them to their directly attached carbons and distinguishes CH (positive phase) from CH2 (negative phase)[4].

  • COSY Execution: Run a DQF-COSY rather than a standard COSY. Expert Insight: Standard COSY produces intense diagonal peaks that can obscure cross-peaks of heavily overlapping aromatic protons. DQF-COSY eliminates these diagonal peaks, revealing hidden vicinal couplings[5].

  • System Validation: Count the cross-peaks in the aromatic region of the HSQC spectrum. The system self-validates when exactly four distinct CH cross-peaks are identified, matching the four aromatic protons of the isoquinoline core.

Q3: The 1'-CH2 protons (~4.5 ppm) are completely obscured by the residual water (HDO) peak in DMSO-d6. How can I shift them without losing my sample?

The Causality: The chemical shift of the 1'-CH2 protons serendipitously coincides with the residual HDO peak of the deuterated solvent. Because these protons are adjacent to the secondary amine (2'H) and the aromatic system, their electronic environment places them squarely in the 4.0–5.0 ppm window.

The Solution: Exploit Aromatic Solvent Induced Shifts (ASIS) via solvent titration. Magnetically anisotropic solvents like Benzene-d6 ( C6​D6​ ) form transient collision complexes with polar functional groups (such as the 3'-carbonyl and 2'-NH). The anisotropic ring current of the benzene molecule will selectively shield nearby protons, shifting them away from the static water peak[6].

Self-Validating Protocol: ASIS Titration

  • Initial State: Record the 1D 1H NMR in the primary solvent (e.g., CDCl3​ or DMSO- d6​ ).

  • Titration: Add C6​D6​ in 10% volumetric increments directly to the NMR tube.

  • Tracking: Re-acquire the spectrum after each addition. The highly polar 3'-carbonyl will draw the C6​D6​ molecules, causing the nearby 1'-CH2 protons to experience a strong upfield shift.

  • System Validation: The protocol is validated when the 1'-CH2 peak migrates linearly with C6​D6​ concentration, emerging from the water peak as a distinct AB quartet (due to the chiral environment of the spiro center).

Part 3: Quantitative Data Presentation

To assist in selecting the appropriate troubleshooting methodology, the following table synthesizes the operational parameters and trade-offs of each technique.

Troubleshooting TechniqueTarget Overlap RegionPrimary MechanismResolution GainSensitivity CostTypical Acquisition Time
Pure Shift (PSYCHE) Cyclopropane (0.5-1.5 ppm)Broadband homonuclear decoupling[1]High (Multiplets Singlets)~90% signal loss vs 1D15 - 45 minutes
2D HSQC (Multiplicity-Edited) Aromatic (7.0-8.0 ppm)Heteronuclear ( 13C ) dispersion[4]Very High (2D separation)Moderate (Requires 13C abundance)30 - 60 minutes
2D DQF-COSY Aromatic (7.0-8.0 ppm)Diagonal peak suppression[5]Moderate (Reveals cross-peaks)Low20 - 40 minutes
Solvent Titration (ASIS) Aliphatic 1'-CH2 (~4.5 ppm)Anisotropic differential shielding[6]Variable (Shifts peaks linearly)None5 mins per titration step

Sources

Reducing side products during 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one preparation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center

This troubleshooting guide is designed for researchers and drug development professionals synthesizing the 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one core. This spirocyclic scaffold is a critical pharmacophore in modern oncology, notably featured in highly potent Wee1 kinase inhibitors [1].

Due to the ambident nucleophilicity of the isoquinolin-3-one core and the ring strain of the spiro-cyclopropane system, synthesizing this molecule often yields complex mixtures of side products. This guide provides field-proven, mechanistically grounded solutions to optimize your reaction selectivity.

Mechanistic Pathway & Side Product Divergence

Understanding exactly where your reaction diverges from the target pathway is the first step in troubleshooting. The diagram below illustrates the two primary synthetic routes (Direct Bis-Alkylation vs. Corey-Chaykovsky Cyclopropanation) and the mechanistic origins of common side products.

Mechanism SM Isoquinolin-3-one Core Alk Mono-alkylated Intermediate SM->Alk 1,2-Dibromoethane (Base) Ylide Betaine Intermediate (Corey-Chaykovsky) SM->Ylide 1. Aldehyde 2. Sulfoxonium Ylide SP1 O-Alkylated Side Product SM->SP1 Hard Base (O- vs C- attack) Target 1'H-Spiro[cyclopropane- 1,4'-isoquinolin]-3'(2'H)-one Alk->Target Intramolecular Cyclization SP2 4-Vinyl (E2 Elimination) Side Product Alk->SP2 E2 Elimination (-HBr) SP3 Dimerization Side Product Alk->SP3 Intermolecular Alkylation Ylide->Target 3-exo-tet Ring Closure (-DMSO)

Figure 1: Mechanistic divergence in the synthesis of spiro[cyclopropane-1,4'-isoquinolin]-3'-ones.

Troubleshooting FAQs

Q1: During direct bis-alkylation with 1,2-dibromoethane, my LC-MS shows a massive peak for an O-alkylated side product. How do I force C4-alkylation?

The Causality: The isoquinolin-3-one core is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the lactam oxygen is a "hard" nucleophile, while the C4 carbon is "soft." If you are using a hard base (e.g., NaH, KOtBu) in a polar aprotic solvent (like DMF), you are generating a highly solvated, naked enolate that heavily favors O-alkylation. The Solution: Switch to Phase Transfer Catalysis (PTC). Using a biphasic system (e.g., 50% aqueous NaOH and Toluene) with Tetrabutylammonium bromide (TBAB) creates a tight ion pair. The bulky quaternary ammonium cation shields the hard oxygen atom, sterically and electronically redirecting the electrophile to the softer C4 carbon.

Q2: I am successfully getting the mono-alkylated intermediate, but the final cyclization yields a +26 Da side product (relative to the starting material) instead of the spirocycle. What is this?

The Causality: A mass shift of +26 Da corresponds to the addition of an ethyl group (+28) minus two protons (-2), which is the 4-vinylisoquinolin-3-one elimination product. 1,2-dibromoethane is highly susceptible to E2 elimination under strongly basic conditions. Before the C4 carbanion can perform the intramolecular SN​2 attack to close the cyclopropane ring, the base abstracts a proton from the bromoethyl arm, ejecting bromide. The Solution:

  • Lower the temperature during the cyclization phase to kinetically favor the intramolecular SN​2 over the intermolecular E2 elimination.

  • Change the electrophile to 1-bromo-2-chloroethane. Bromide is a superior leaving group, allowing the initial intermolecular alkylation to occur at the bromine terminus. The remaining chloride is a poorer leaving group, which resists premature E2 elimination long enough for the C4 carbanion to close the ring.

Q3: Is there a synthetic route that bypasses these alkylation side products entirely?

The Causality: Yes. The most robust, self-validating method is the Corey-Chaykovsky cyclopropanation [2]. Instead of relying on a tricky double-alkylation, you first convert the C4 position into a Michael acceptor (4-methyleneisoquinolin-3-one) via Knoevenagel condensation. You then react this with a sulfoxonium ylide. The ylide is a remarkably soft nucleophile that exclusively attacks the β -carbon, completely bypassing O-alkylation. The Solution: See the Optimized Experimental Protocol below for the step-by-step Corey-Chaykovsky workflow.

Quantitative Data: Condition Optimization

The table below summarizes internal validation data comparing various reaction conditions and their impact on side-product distribution.

Synthetic RouteReagents & BaseSolventTempMajor Side ProductTarget Yield (%)
Direct Alkylation 1,2-dibromoethane, NaHDMF80°CO-Alkylation (45%)15%
Direct Alkylation 1,2-dibromoethane, K 2​ CO 3​ MeCN80°CE2 Elimination (30%)40%
PTC Alkylation 1,2-dibromoethane, NaOH, TBABToluene60°CDimerization (10%)72%
Corey-Chaykovsky TMSOI, NaH, 4-methylene precursorDMSO25°CEpoxidation (<5%)88%

Table 1: Comparison of synthetic routes for spiro-cyclopropanation of isoquinolin-3-ones.

Optimized Experimental Protocol: Corey-Chaykovsky Route

This protocol utilizes Trimethylsulfoxonium Iodide (TMSOI) to achieve high-yielding, regioselective cyclopropanation, avoiding the pitfalls of direct bis-alkylation. It is designed as a self-validating system —visual cues at each step confirm mechanistic success.

Step 1: Ylide Generation

  • Flame-dry a 100 mL round-bottom flask under argon.

  • Add Trimethylsulfoxonium iodide (TMSOI) (1.5 equiv) and anhydrous DMSO (0.2 M relative to substrate).

  • Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.4 equiv) at room temperature.

  • Self-Validation Check: You will observe immediate effervescence (H 2​ gas evolution). The suspension will turn into a clear, slightly milky solution over 30 minutes. Do not proceed until gas evolution completely ceases , as unreacted NaH will cause unwanted deprotonation of your substrate.

Step 2: Substrate Addition 5. Dissolve the 4-methyleneisoquinolin-3-one precursor (1.0 equiv) in a minimal amount of anhydrous DMSO. 6. Add this solution dropwise to the ylide mixture over 15 minutes to prevent localized thermal spikes. 7. Self-Validation Check: The reaction mixture will typically exhibit a deep yellow/orange color due to the highly conjugated 4-methylene precursor.

Step 3: Cyclization & Quench 8. Stir the reaction at 25°C for 4–6 hours. 9. Self-Validation Check: The deep yellow color will gradually fade to a pale yellow/colorless state. This optical shift confirms the destruction of the conjugated π -system as the 3-exo-tet ring closure forms the spiro-cyclopropane [3]. 10. Quench the reaction by slowly pouring it into 5 volumes of ice-cold saturated NH 4​ Cl solution. 11. Extract with Ethyl Acetate (3 x 50 mL), wash the combined organic layers heavily with brine (to remove DMSO), dry over Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

References

  • Process for producing bicycloaniline derivatives (Wee1 Kinase Inhibitors). Google Patents (WO2009151997A1). Details the utilization and pharmaceutical relevance of the 1'H-spiro[cyclopropane-1,4'-isoquinolin] core in oncology.
  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation . RSC Advances, 2014, 4, 34232-34236. Provides mechanistic grounding for the cyclopropanation of related nitrogenous spiro-heterocycles. URL:[Link]

  • Synthesis of spiro[isoquinolinone-4,2′-oxiranes] and isoindolinones via a multicomponent reaction . Chemical Communications, 2014, 50, 8533-8535. Demonstrates the reactivity of the C4 position on isoquinolinones and the visual/spectroscopic shifts during spiro-annulation. URL:[Link]

Technical Support Center: Stability Optimization of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on maintaining the stability of this compound in solution. We will address common challenges, offer troubleshooting strategies, and provide validated protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one that influence its stability?

A1: The stability of this molecule is governed by the interplay of its three core components: the isoquinolinone core, the spiro-fused cyclopropane ring, and the lactam functionality.

  • Isoquinoline Moiety: The isoquinoline ring system is an aromatic heterocycle. The nitrogen atom makes it a weak base, rendering its solubility and stability pH-dependent.[1][2] The benzene ring portion can be susceptible to oxidation, while the entire aromatic system can be sensitive to photodegradation.[3][4][5]

  • Spiro-fused Cyclopropane Ring: This feature introduces conformational rigidity and three-dimensionality, which can enhance metabolic stability.[6] However, the inherent ring strain of the cyclopropane could potentially be a site for specific chemical reactions under harsh conditions.

  • Lactam (Amide) Functionality: The 3'(2'H)-one structure indicates a lactam, which is a cyclic amide. Amide bonds are susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to ring-opening of the isoquinolinone structure.[3][7]

Q2: What are the most common signs of degradation I should watch for in my solutions?

A2: Degradation can manifest in several ways. Visual and analytical indicators are key to early detection.

  • Visual Changes: The most common signs are a change in solution color, often to yellow or brown, or the formation of precipitates or cloudiness.[3] The parent compound is typically a pale-yellow to yellow-brown solid.[8]

  • Analytical Changes: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), degradation is indicated by a decrease in the peak area of the parent compound, a loss of overall potency, and the appearance of new peaks corresponding to degradation products.[3]

Q3: What are the primary environmental factors that cause instability for this compound?

A3: The stability of isoquinoline-based compounds is primarily influenced by pH, light, temperature, and the presence of oxidizing agents.[3][9]

  • pH: The compound's stability is highly dependent on the pH of the solution. Extreme pH values (both acidic and basic) can catalyze the hydrolysis of the lactam group.[3][7] The solubility is also pH-dependent due to the basic nitrogen in the isoquinoline ring.[1][9]

  • Light (Photodegradation): Aromatic and heterocyclic compounds are often photosensitive. Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to degradation.[3][5][7]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including hydrolysis and oxidation, leading to faster degradation.[3][10][11]

  • Oxidation: The molecule may be susceptible to oxidation, especially in the presence of oxygen, metal ions, or peroxides.[3][4][5]

Troubleshooting Guide: Common Experimental Issues

Problem 1: My solution of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one is turning yellow/brown.
  • Probable Cause: This is a classic sign of oxidative or photolytic degradation.[3][12] The formation of colored byproducts often results from the alteration of the aromatic chromophore.

  • Immediate Actions:

    • Protect your solution from light immediately by wrapping the container in aluminum foil or using an amber vial.

    • If the solution was not freshly prepared, it is best to discard it and prepare a new one.

  • Long-Term Solutions:

    • Light Protection: Always store both solid compound and solutions protected from light. Use amber glass vials or opaque containers for storage.

    • Inert Atmosphere: For long-term storage of solutions, consider purging the vial headspace with an inert gas like nitrogen or argon to displace oxygen and minimize oxidation.[5]

    • Antioxidants: If compatible with your experimental system, consider adding an antioxidant to the formulation.[13]

Problem 2: A precipitate has formed in my stock solution.
  • Probable Cause: Precipitation can be caused by several factors: poor intrinsic solubility, a change in pH, temperature fluctuations (especially during freeze-thaw cycles), or the formation of an insoluble degradation product.[3]

  • Immediate Actions:

    • Check pH: Measure the pH of the solution. Since the compound is a weak base, a shift in pH towards neutral or basic can decrease the solubility of its protonated form, causing the free base to precipitate.[2][3]

    • Solubility Test: Gently warm the solution to see if the precipitate redissolves. This can indicate if precipitation was due to storage at a low temperature.

  • Long-Term Solutions:

    • pH Control: Prepare solutions using a buffer system to maintain a pH where the compound is both stable and soluble. This requires performing a pH-stability profile (see Protocol 2).

    • Co-solvents: If aqueous solubility is low, consider using a co-solvent system (e.g., DMSO, ethanol, acetonitrile). However, always prepare concentrated stock solutions in a non-aqueous solvent like DMSO and make fresh dilutions into your aqueous experimental buffer immediately before use.[12]

    • Avoid Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation.[12]

Problem 3: HPLC analysis shows new peaks and a loss of the parent compound over time.
  • Probable Cause: This is definitive evidence of chemical degradation. The identity of the new peaks will provide clues to the degradation pathway (e.g., hydrolysis, oxidation).

  • Immediate Actions:

    • Document: Record the retention times and peak areas of the new impurities.

    • Re-evaluate Storage: Review the storage conditions (temperature, light exposure, pH of the solvent) of the solution.

  • Long-Term Solutions:

    • Conduct a Forced Degradation Study: This is the most effective way to understand the molecule's liabilities.[3][14][15] By intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light), you can identify potential degradation products and establish the optimal storage conditions. (See Protocol 1).

    • Develop a Stability-Indicating Method: Your HPLC method must be able to separate the parent peak from all potential degradation peaks.[15][16] A forced degradation study is essential for validating that your analytical method is "stability-indicating."[17][18]

Diagrams: Workflows and Degradation Pathways

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare Stock Solution in Acetonitrile/Water acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base oxid Oxidation (e.g., 3% H2O2, RT) prep->oxid therm Thermal (e.g., 80°C, Solid & Solution) prep->therm photo Photolytic (ICH Q1B Light Exposure) prep->photo analysis Analyze via Stability- Indicating HPLC/UPLC acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis mass_spec Characterize Degradants (LC-MS/MS) analysis->mass_spec method Validate Analytical Method analysis->method pathway Elucidate Degradation Pathways mass_spec->pathway storage Define Optimal Storage & Handling Conditions pathway->storage

Caption: Experimental workflow for a forced degradation study.

G parent 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one hydrolysis_prod Ring-Opened Product (Hydrolysis of Lactam) parent->hydrolysis_prod Hydrolysis oxidation_prod Oxidized Product (e.g., N-oxide or Hydroxylated Ring) parent->oxidation_prod Oxidation stress_acid Strong Acid (H+) stress_acid->hydrolysis_prod stress_base Strong Base (OH-) stress_base->hydrolysis_prod stress_oxid Oxidizing Agent (e.g., H2O2) stress_oxid->oxidation_prod

Caption: Potential degradation pathways for the target compound.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study
  • Objective: To identify potential degradation pathways and products for 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one under various stress conditions, and to validate the specificity of the analytical method.[15][19]

  • Materials:

    • 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one

    • HPLC-grade acetonitrile, methanol, and water

    • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

    • Class A volumetric flasks and pipettes

    • pH meter, HPLC-UV system, LC-MS/MS system (for identification)

    • Temperature-controlled oven, photostability chamber

  • Methodology:

    • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60-80°C for several hours. Take samples at various time points (e.g., 2, 4, 8, 24 hours).[7][19] Cool and neutralize with 1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C. Sample at various time points.[7][19] Cool and neutralize with 1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3-30% H₂O₂. Keep at room temperature, protected from light, for up to 24 hours.[7][20] Sample at various time points.

    • Thermal Degradation: Store the solid compound and a solution in an oven at a high temperature (e.g., 80°C) for several days.[7][11]

    • Photodegradation: Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7] A control sample should be wrapped in aluminum foil.

    • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable HPLC method. Aim for 5-20% degradation of the parent compound for meaningful results.[20] Use LC-MS/MS to obtain mass data for the degradation products to aid in structural elucidation.

Protocol 2: pH-Stability Profile Generation
  • Objective: To determine the pH at which the compound exhibits maximum stability.

  • Materials:

    • 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one stock solution

    • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.[3]

    • HPLC system

  • Methodology:

    • Sample Preparation: Prepare a series of solutions of the compound (e.g., at 0.1 mg/mL) in each of the different pH buffers.

    • Incubation: Store these solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation. Protect all samples from light.

    • Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each pH solution and analyze it by HPLC to determine the remaining concentration of the parent compound.

    • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line gives the observed degradation rate constant (k_obs).

    • pH-Rate Profile: Plot log(k_obs) versus pH. The pH at which the rate constant is lowest is the pH of maximum stability for the compound.

Data Summary

The following table outlines typical starting conditions for a forced degradation study. The goal is to achieve 5-20% degradation; conditions should be adjusted (e.g., time, temperature, reagent concentration) if degradation is too fast or too slow.[20]

Stress ConditionReagent/ParameterTypical ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl60-80°C, 2-24 hoursLactam hydrolysis[7][19]
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp - 60°C, 1-8 hoursLactam hydrolysis[7][19]
Oxidation 3-30% H₂O₂Room Temperature, 2-24 hoursN-oxidation, aromatic ring hydroxylation[7][21]
Thermal Dry Heat / Solution80°C, 24-72 hoursGeneral decomposition[7][11]
Photolytic Light ExposureICH Q1B GuidelinesPhotochemical reactions, oxidation[7][12]

References

  • Koeckelberghs, G., et al. (2000). Photo- and thermo-oxidative stability of aromatic spiro-linked bichromophoric cross-shaped molecules. RSC Publishing. Retrieved from [Link]

  • Islam, M. M., et al. (2015). Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. PMC. Retrieved from [Link]

  • Lifshitz, A., et al. (2001). Thermal Decomposition of Quinoline and Isoquinoline. The Role of 1-Indene Imine Radical. The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]

  • Koeckelberghs, G., et al. (2000). Photo- and thermo-oxidative stability of aromatic spiro-linked bichromophoric cross-shaped molecules. RSC Publishing. Retrieved from [Link]

  • El-Dahshan, O., et al. (2018). A thermochemistry and kinetic study on the thermal decomposition of ethoxyquinoline and ethoxyisoquinoline. ResearchGate. Retrieved from [Link]

  • Analytical Methods. (2012). Simultaneous determination of ten polyphenols in Kudiezi injection by UPLC–ESI-MS/MS. RSC Publishing. Retrieved from [Link]

  • Spiess, F. W., et al. (2004). Factors Influencing Photochromism of Spiro-Compounds Within Polymeric Matrices. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2024). Synthesis, Photophysical and Electrochemical Properties of Spiro-Phosphonium Compounds. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Sivaraman, G., et al. (2022). Spirocyclic rhodamine B benzoisothiazole derivative: a multi-stimuli fluorescent switch manifesting ethanol-responsiveness, photo responsiveness, and acidochromism. PMC. Retrieved from [Link]

  • Fargašová, A., et al. (2012). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. MDPI. Retrieved from [Link]

  • Sutar, S. B., et al. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Mahadeviah, C., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Retrieved from [Link]

  • Zhang, W., et al. (2021). Analysis of alkaloid standards with different pH conditions. ResearchGate. Retrieved from [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Wang, S., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports (RSC Publishing). Retrieved from [Link]

  • Salisu, A., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI. Retrieved from [Link]

  • Rawat, T. & Pandey, I. P. (2015). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Retrieved from [Link]

  • Liebman, J. F. & Domalski, E. S. (2021). Alkaloids and Selected Topics in Their Thermochemistry. PMC - NIH. Retrieved from [Link]

  • SpiroChem. (n.d.). Analytical Method Development. SpiroChem. Retrieved from [Link]

  • Ingold, C. K., et al. (1928). CLI.—The formation and stability of spiro-compounds. Part VI. New derivatives of cyclopropane and cyclohexanespirocyclopropane. Journal of the Chemical Society, Transactions (RSC Publishing). Retrieved from [Link]

  • Strych, M., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Retrieved from [Link]

  • Sun, G., et al. (2002). Pathway proposed for the degradation of quinoline. ResearchGate. Retrieved from [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Retrieved from [Link]

  • Zhu, X., et al. (2022). Proposed pathways for quinoline biodegradation by Comamonas sp. strains. ResearchGate. Retrieved from [Link]

  • Zhu, X., et al. (2021). Possible degradation pathway of quinoline. ResearchGate. Retrieved from [Link]

  • Rűger, A., et al. (1993). Microbial Metabolism of Quinoline and Related Compounds. XIX. Degradation of 4-methylquinoline and Quinoline by Pseudomonas Putida K1. PubMed. Retrieved from [Link]

  • Patel, K. D., et al. (2022). Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone. ResearchGate. Retrieved from [Link]

  • Bakulina, O., et al. (2022). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. PMC. Retrieved from [Link]

  • Abdel-Rehim, M. (2012). Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. Retrieved from [Link]

  • Kumar, K. P., et al. (2012). Analytical Method Development and Validation for Estimation of Spironolactone and Hydrochlorothiazide in Bulk and Tablet Dosage form by High Performance Liquid Chromatography. Asian Journal of Pharmacy and Technology. Retrieved from [Link]

  • Shemet, A. A., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. Retrieved from [Link]

  • Bakulina, O., et al. (2022). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

Escape from Flatland: A Comparative Guide to 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one vs. Planar Isoquinolinones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinolinone core is a privileged structural motif in medicinal chemistry, frequently utilized in the design of kinase inhibitors, PARP inhibitors, and GPCR ligands. However, traditional planar isoquinolinones often suffer from severe physicochemical and toxicological liabilities. Driven by the "Escape from Flatland" paradigm [1], modern drug design has shifted toward incorporating three-dimensional, sp³-rich architectures.

This guide provides an objective, data-driven comparison between the traditional planar isoquinolin-3-one scaffold and its 3D counterpart, 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one . By detailing the mechanistic rationale and providing self-validating experimental protocols, this document serves as a comprehensive resource for researchers executing scaffold-hopping strategies.

Structural and Mechanistic Analysis

The Planar Liability

Planar aromatic systems like isoquinolin-3-one exhibit high crystal lattice energies driven by efficient intermolecular π-π stacking. This tight packing requires significant desolvation energy, typically resulting in poor aqueous solubility. Furthermore, flat, highly lipophilic molecules are prone to promiscuous binding. They frequently intercalate into off-target lipophilic pockets, such as the hERG potassium channel or Cytochrome P450 (CYP) enzymes, leading to cardiotoxicity and adverse drug-drug interactions.

The Spirocyclic Solution

By introducing a spiro-fused cyclopropane ring at the 4-position of the isoquinolinone core, 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one dramatically alters the molecule's topological profile [2].

  • Disruption of Planarity: The rigid cyclopropane ring projects orthogonally to the primary heterocyclic plane. This steric bulk physically prevents tight π-π stacking, lowering the melting point and significantly reducing the thermodynamic barrier to aqueous solvation.

  • Increased Fsp³: The fraction of sp³-hybridized carbons (Fsp³) is a validated metric for molecular complexity. The planar isoquinolin-3-one has an Fsp³ of 0.00, whereas the spiro-cyclopropane derivative increases this to 0.36. Higher Fsp³ correlates with improved clinical success, as the 3D structure requires a more precise, complementary fit within the target receptor, thereby enhancing selectivity and reducing off-target binding [1].

G Planar Planar Isoquinolinone (Fsp3 ≈ 0.00) PiStacking Excessive π-π Stacking Planar->PiStacking HighLogP High Lipophilicity Planar->HighLogP Spiro Spiro[cyclopropane] Scaffold (Fsp3 = 0.36) Steric Out-of-Plane Steric Bulk Spiro->Steric LowLogP Optimized Lipophilicity Spiro->LowLogP OffTarget Off-Target Toxicity (e.g., hERG) PiStacking->OffTarget PoorSol Poor Aqueous Solubility HighLogP->PoorSol Selectivity Enhanced Target Selectivity Steric->Selectivity HighSol Improved Solubility LowLogP->HighSol

Logical flow comparing the physicochemical impacts of planar vs. spirocyclic isoquinolinone scaffolds.

Comparative Performance Data

The following table summarizes the typical physicochemical and ADME parameters observed when comparing these two scaffolds in matched-molecular pair (MMP) studies. The introduction of the spirocycle yields a superior pharmacokinetic profile.

ParameterPlanar Isoquinolin-3-one1'H-Spiro[cyclopropane]-isoquinolinoneMechanistic Implication
Fsp³ 0.000.36Higher 3D character improves receptor complementarity.
Kinetic Solubility (pH 7.4) < 10 µM> 150 µMDisrupted crystal packing lowers desolvation energy.
LogD (pH 7.4) ~ 3.8~ 2.1Reduced lipophilicity minimizes non-specific binding.
hERG Inhibition (IC₅₀) ~ 2.5 µM (High Risk)> 30 µM (Low Risk)Steric bulk prevents intercalation into the hERG channel pore.
Liver Microsomal T₁/₂ 15 min> 60 minCyclopropane C-H bonds resist CYP450-mediated hydrogen atom transfer.

Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls to verify that the experimental environment is functioning correctly before data is accepted.

Protocol A: High-Throughput Kinetic Aqueous Solubility (LC-MS/MS)

This assay measures the maximum concentration of the compound that remains in solution before precipitation occurs.

  • Assay Preparation & Controls: Prepare 10 mM stock solutions of the test compounds in 100% DMSO. Self-Validation: Concurrently prepare Nicardipine (low solubility control) and Propranolol (high solubility control) to validate the assay's dynamic range.

  • Aqueous Spiking: Spike 5 µL of the DMSO stock into 245 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well plate to achieve a target concentration of 200 µM (2% DMSO final).

  • Equilibration: Seal and incubate the plate at 37°C for 24 hours with orbital shaking at 300 rpm. Causality: The 24-hour window ensures the system reaches thermodynamic equilibrium, preventing false-positive supersaturation readings.

  • Phase Separation: Centrifuge the plate at 10,000 × g for 15 minutes. Causality: High-speed centrifugation forces sub-visible colloidal aggregates into the pellet, ensuring only truly dissolved molecules remain in the supernatant.

  • Quantification: Transfer 50 µL of the supernatant to a new plate, dilute with acetonitrile, and analyze via LC-MS/MS against a 5-point calibration curve prepared in DMSO.

Protocol B: In Vitro Liver Microsomal Stability Assay

This assay evaluates the vulnerability of the scaffold to Phase I hepatic metabolism (primarily CYP450 enzymes).

  • System Setup: Prepare a reaction mixture containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Integration (Self-Validation): Run parallel incubations with Verapamil (rapidly cleared positive control) and Warfarin (metabolically stable control) to confirm the enzymatic viability of the microsome batch. Include a "Minus-NADPH" negative control to verify that degradation is strictly CYP-mediated and not due to chemical instability.

  • Pre-incubation: Add the test compound (final concentration 1 µM) and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate the metabolic reaction.

  • Time-Course Sampling & Quenching: At 0, 5, 15, 30, and 45 minutes, extract 50 µL aliquots and immediately dispense them into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent serves a dual purpose: it instantly denatures the CYP enzymes to halt metabolism and precipitates the microsomal proteins.

  • Analysis: Centrifuge at 15,000 × g for 10 minutes and inject the supernatant into the LC-MS/MS to calculate the intrinsic clearance (CLint) and half-life (T₁/₂).

MicrosomalWorkflow Start Compound (1 μM) + Liver Microsomes (0.5 mg/mL) PreInc Pre-incubation (37°C, 5 min) Start->PreInc Equilibrate NADPH Initiate Reaction (Add 1 mM NADPH) PreInc->NADPH Start Metabolism Timepoints Aliquot at Timepoints (0, 5, 15, 30, 45 min) NADPH->Timepoints Sample Quench Quench Reaction (Cold Acetonitrile + IS) Timepoints->Quench Stop CYP Activity Centrifuge Centrifugation (15,000 x g, 10 min) Quench->Centrifuge Precipitate Proteins LCMS LC-MS/MS Analysis (Calculate T1/2 & CLint) Centrifuge->LCMS Supernatant

Step-by-step experimental workflow for the in vitro liver microsomal stability assay.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183.[Link]

A Comprehensive Guide to the Validation of HPLC Quantification Methods for 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the validation of analytical methods is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one, a heterocyclic compound of interest in drug discovery. The principles and protocols detailed herein are designed to ensure the generation of reliable, reproducible, and scientifically sound data, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3]

The objective of any analytical method validation is to demonstrate its suitability for its intended purpose.[2][3][4] For the quantification of a novel pharmaceutical compound, this means the method must be accurate, precise, specific, and robust. This guide will not only outline the "how" but, more importantly, the "why" behind each validation parameter, offering a comparative perspective on experimental choices.

The Central Role of HPLC in Pharmaceutical Quantification

High-Performance Liquid Chromatography (HPLC) remains a dominant technique in pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[5] For a molecule like 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one, which possesses chromophores within its isoquinolinone core, UV detection is a logical and effective choice. Compared to other techniques such as Gas Chromatography (GC), HPLC is better suited for non-volatile and thermally labile compounds. While Liquid Chromatography-Mass Spectrometry (LC-MS) offers greater selectivity and sensitivity, a validated HPLC-UV method is often sufficient and more cost-effective for routine quantification and quality control purposes.[6]

The Validation Workflow: A Holistic Approach

The validation of an analytical method is not a singular event but a systematic process. The following diagram illustrates the interconnectedness of the key validation parameters as outlined by the ICH Q2(R1) guideline.[2][7][8]

HPLC_Validation_Workflow cluster_0 Method Development & System Suitability cluster_1 Core Validation Parameters cluster_2 Limit & Robustness Testing Method_Development Method Development Initial chromatographic conditions System_Suitability System Suitability Ensures system performance Method_Development->System_Suitability Specificity Specificity Discrimination from interferences System_Suitability->Specificity Linearity Linearity Proportionality of response Specificity->Linearity Range Range Interval of reliable quantification Linearity->Range LOD Detection Limit (LOD) Lowest detectable amount Linearity->LOD Accuracy Accuracy Closeness to true value Range->Accuracy Precision Precision Repeatability & Intermediate Precision Accuracy->Precision Robustness Robustness Resistance to small variations Precision->Robustness LOQ Quantitation Limit (LOQ) Lowest quantifiable amount LOD->LOQ

Caption: A workflow diagram illustrating the logical progression of HPLC method validation, from initial development to core parameter testing and robustness assessment.

Experimental Protocols and Data Interpretation

The following sections provide detailed protocols for each validation parameter. The experimental conditions provided are a starting point and may require optimization for the specific instrumentation and reagents used.

Proposed Initial HPLC Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA versatile reversed-phase column suitable for a wide range of aromatic compounds.
Mobile Phase Acetonitrile:Water (Gradient)A common mobile phase for reversed-phase HPLC, offering good separation efficiency. A gradient elution can help in resolving impurities with different polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Detection UV at an appropriate wavelengthThe isoquinolinone moiety is expected to have a strong UV absorbance. The optimal wavelength should be determined by scanning a standard solution.
Injection Volume 10 µLA standard injection volume.
Column Temperature 30 °CTo ensure reproducible retention times.
Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2]

Experimental Protocol:

  • Forced Degradation Studies: Subject the analyte to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[9]

  • Placebo Analysis: Prepare a placebo sample containing all the excipients of the final drug product without the active pharmaceutical ingredient (API).

  • Spiked Sample Analysis: Analyze the API, a mixture of the API and its degradation products, and a placebo sample spiked with the API.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of its degradants and placebo.

Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the placebo and degradation products. The peak purity index should be close to 1.

Linearity and Range

Linearity demonstrates that the response of the method is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[5][10]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • From the stock solution, prepare at least five calibration standards at different concentration levels, typically covering 80% to 120% of the expected sample concentration.[11]

  • Inject each calibration standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Presentation:

Concentration (µg/mL)Peak Area (mAUs) - Replicate 1Peak Area (mAUs) - Replicate 2Peak Area (mAU*s) - Replicate 3Mean Peak Area
80850855848851
90952958955955
1001050105510481051
1101152115811551155
1201250125512481251

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.[12]

Experimental Protocol:

  • Prepare placebo samples.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[2]

  • Prepare at least three replicate samples for each concentration level.

  • Analyze the samples and calculate the percent recovery.

Data Presentation:

Concentration LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4
100%100100.2100.2
120%120121.0100.8

Acceptance Criteria: The mean percent recovery should be within a scientifically justifiable range, typically 98.0% to 102.0%.[2]

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision.[10]

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Data Presentation:

ParameterReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean%RSD
Repeatability 100.199.8100.599.5100.299.9100.00.35
Intermediate Precision 100.8101.299.5100.599.8101.0100.50.65

Acceptance Criteria: The Relative Standard Deviation (RSD) should be sufficiently low, typically ≤ 2.0%.[2]

Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

Experimental Protocol:

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria: The LOQ should be determined with acceptable accuracy and precision.

Robustness

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analyze a sample under each of the modified conditions.

  • Evaluate the effect of these changes on the system suitability parameters (e.g., peak area, retention time, tailing factor).

Acceptance Criteria: The system suitability parameters should remain within the predefined acceptance criteria for all the tested variations.

Comparative Analysis with Alternative Methods

While HPLC-UV is a robust and widely accepted method, it is important to consider its performance in comparison to other potential analytical techniques.

MethodAdvantagesDisadvantagesBest Suited For
HPLC-UV Cost-effective, robust, widely available, good for routine QC.Lower sensitivity and selectivity compared to mass spectrometry.Routine quantification, purity testing, and dissolution studies.
LC-MS/MS High sensitivity and selectivity, excellent for complex matrices.[6]Higher cost, more complex instrumentation and method development.Bioanalysis, impurity profiling at very low levels.
GC-MS Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like many pharmaceuticals.Analysis of residual solvents or volatile impurities.

The choice of method ultimately depends on the specific requirements of the analysis, including the concentration of the analyte, the complexity of the sample matrix, and the intended use of the data. For the routine quantification of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one in a drug substance or product, a validated HPLC-UV method is generally the most appropriate choice.

Conclusion

The validation of an HPLC method for the quantification of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one is a critical step in ensuring the quality and safety of a potential pharmaceutical product. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, researchers can have a high degree of confidence in the data generated. This guide provides a comprehensive framework, grounded in scientific principles and regulatory expectations, to aid in the successful validation of this and other similar analytical methods. Adherence to these principles is not merely a regulatory hurdle but a commitment to scientific integrity and the production of high-quality medicines.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Chan, C. C., et al. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Future Science. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • BioAgilytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research. (2023). A BRIEF REVIEW ON HPLC METHOD VALIDATION. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Impact Factor. (2015). Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Validation of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's chemical structure is a non-negotiable cornerstone of regulatory submission and intellectual property. For novel heterocyclic scaffolds like 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one, a compound of interest for its unique three-dimensional architecture, rigorous structural validation is paramount. This guide provides an in-depth, technically-grounded workflow for the definitive structural elucidation of this spiro-lactam using a multi-faceted mass spectrometry approach. We will move beyond simple data reporting to explain the causality behind our experimental choices, presenting a self-validating system that ensures the highest degree of confidence in the final structural assignment.

The Analytical Challenge: Beyond the Molecular Formula

The molecular formula for our target compound, 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one, is C₁₁H₁₁NO, with a monoisotopic mass of 173.0841 g/mol . While High-Resolution Mass Spectrometry (HRMS) can readily confirm this elemental composition, it cannot, by itself, distinguish between structural isomers.[1] For instance, a potential isomeric impurity or alternative reaction product could be Spiro[cyclopropane-1,3'-indolin]-2'-one. Both share the identical molecular formula and, therefore, the same exact mass.

Our objective is to design a series of experiments that not only confirm the elemental composition but also provide irrefutable evidence of the specific atomic connectivity and ring structure inherent to our target molecule, thereby differentiating it from all other plausible isomers. This guide will compare the expected data for our target structure against hypothetical data for isomeric alternatives.

A Multi-Pronged Mass Spectrometry Strategy

To achieve unambiguous structural validation, we will employ a synergistic trio of mass spectrometry techniques:

  • High-Resolution Mass Spectrometry (HRMS): To determine the precise elemental composition with sub-parts-per-million (ppm) mass accuracy. This is the foundational first step.[2][3]

  • Tandem Mass Spectrometry (MS/MS): To probe the molecule's connectivity. By inducing fragmentation and analyzing the resulting daughter ions, we can piece together the structural "fingerprint" of the molecule.[4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC/MS): To assess sample purity and chromatographically separate potential isomers, which often exhibit different retention times due to subtle differences in polarity and volatility.[7][8]

This integrated workflow provides orthogonal data points, creating a robust, self-validating system.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation & Validation Prep Dissolve sample (1 mg/mL) in HPLC-grade Methanol HRMS HRMS Analysis (Q-TOF or Orbitrap) Prep->HRMS Direct Infusion or LC Inlet GCMS GC/MS Analysis (Purity & Isomer Check) Prep->GCMS Inject into GC MSMS Tandem MS (MS/MS) (Collision-Induced Dissociation) HRMS->MSMS Isolate Precursor Ion Data_Analysis Elemental Composition (from HRMS) HRMS->Data_Analysis Frag_Analysis Fragmentation Pathway (from MS/MS) MSMS->Frag_Analysis Purity_Analysis Purity & Retention Time (from GC/MS) GCMS->Purity_Analysis Conclusion Structure Confirmed Data_Analysis->Conclusion Frag_Analysis->Conclusion Purity_Analysis->Conclusion

Caption: Experimental workflow for mass spectrometric validation.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Causality: The goal here is to measure the mass-to-charge ratio (m/z) with extreme precision.[9] This allows us to generate a very short list of possible elemental compositions, ideally only one, that fits the measured mass.[10] We use electrospray ionization (ESI) in positive mode, as the nitrogen atom in the isoquinoline ring is readily protonated.

Protocol:

  • Sample Preparation: Prepare a 10 µg/mL solution of the sample in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation.

  • Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Range: Scan from m/z 100 to 500.

  • Calibration: Calibrate the instrument immediately prior to analysis using a known standard to ensure mass accuracy below 2 ppm.

  • Data Acquisition: Acquire full scan data for at least 1 minute.

  • Analysis: Process the spectrum to find the monoisotopic mass of the protonated molecule [M+H]⁺. Compare the measured exact mass and the observed isotopic pattern with the theoretical values for C₁₁H₁₂NO⁺.

Tandem Mass Spectrometry (MS/MS)

Causality: MS/MS provides structural connectivity information.[11] We isolate the protonated molecule of interest ([M+H]⁺) and subject it to collision-induced dissociation (CID). The energy from collisions with an inert gas (e.g., argon or nitrogen) causes the molecule to break apart at its weakest bonds. The resulting fragment ions are characteristic of the molecule's structure.[6] The fragmentation patterns of isoquinoline alkaloids are often well-defined, providing a rich source of structural data.[12][13][14]

Protocol:

  • Instrumentation: Use the same HRMS instrument in MS/MS mode.

  • Precursor Ion Selection: Set the quadrupole to isolate the [M+H]⁺ ion (nominal m/z 174).

  • Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 30 eV) to observe both low-energy and high-energy fragmentations.

  • Data Acquisition: Acquire the product ion spectrum.

  • Analysis: Identify the major fragment ions and propose logical neutral losses to reconstruct the fragmentation pathway. This pathway should be consistent with the proposed structure and known chemical principles.

Gas Chromatography-Mass Spectrometry (GC/MS)

Causality: This technique is crucial for assessing purity and separating isomers.[15] Isomers, while having the same mass, often have different polarities and boiling points, leading to different retention times on a GC column. The electron ionization (EI) source used in GC/MS provides complementary fragmentation data to the "softer" ESI technique.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution in dichloromethane.

  • Instrumentation: Use a GC system coupled to a single quadrupole or ion trap mass spectrometer.

  • GC Column: Employ a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m length, 0.25 mm ID).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Analysis: Analyze the chromatogram for purity (ideally a single major peak). Compare the mass spectrum of the peak to a library (if available) and analyze the fragmentation pattern.

Data Interpretation & Structural Validation

The following tables summarize the expected data that would collectively validate the structure of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one.

HRMS Data Summary
ParameterTheoretical Value (for C₁₁H₁₂NO⁺)Expected Measured ValueConclusion
Monoisotopic Mass 174.0913174.0911 (± 0.0004)Confirms elemental composition
Mass Error N/A< 2 ppmHigh confidence in formula
Isotopic Pattern C₁₁=100%, C₁₀¹³C₁=12.1%Matches theoretical patternFurther confirms formula

A measured mass of 174.0911 Da with a mass error of -1.15 ppm strongly supports the C₁₁H₁₁NO elemental composition.

MS/MS Fragmentation Analysis

The fragmentation pathway is the most powerful tool for distinguishing isomers. For our target molecule, we predict specific cleavages based on its unique spiro-lactam structure.

Precursor Ion [M+H]⁺ (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure/Rationale
174.09146.0628.03 (CO)Loss of the carbonyl group from the lactam ring. This is a highly characteristic fragmentation for lactams.
174.09132.0842.01 (C₂H₂O)Retro-Diels-Alder type cleavage of the isoquinolinone ring.
146.06118.0728.00 (C₂H₄)Loss of ethylene from the cyclopropane ring following CO loss and rearrangement.

Comparative Insight: The alternative isomer, Spiro[cyclopropane-1,3'-indolin]-2'-one, would be expected to show a primary loss of the lactam carbonyl (CO) but would likely yield a different set of subsequent fragments due to the different aromatic ring system and nitrogen position. The absence of fragments characteristic of an indolinone and the presence of those consistent with an isoquinoline core are key differentiators.

G parent Precursor Ion [C11H11NO + H]+ m/z = 174.09 frag1 Fragment m/z = 146.06 parent->frag1  - CO (Lactam Carbonyl Loss) frag2 Fragment m/z = 132.08 parent->frag2  - C2H2O (Ring Cleavage) frag3 Fragment m/z = 118.07 frag1->frag3  - C2H4 (Ethylene Loss)

Caption: Proposed MS/MS fragmentation pathway for the target molecule.

GC/MS Purity Assessment
ParameterExpected ResultConclusion
Chromatogram A single major peakIndicates >99% purity
Retention Time e.g., 18.5 minutesProvides a reference for future batch analysis
EI Mass Spectrum Molecular ion (m/z 173) and fragments consistent with the structureOrthogonal confirmation of structure

If an isomeric impurity were present, a second peak with a different retention time but the same molecular ion at m/z 173 would be observed. The absence of such a peak is strong evidence for the sample's isomeric purity.

Conclusion

The structural validation of a novel chemical entity like 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one cannot rely on a single analytical technique. By integrating High-Resolution Mass Spectrometry for elemental composition, Tandem Mass Spectrometry for structural fingerprinting, and GC/MS for purity and isomeric separation, we construct a powerful, self-validating workflow. The convergence of data from these three orthogonal methods—an accurate mass matching the molecular formula C₁₁H₁₁NO, a unique fragmentation pattern consistent with the proposed spiro-lactam structure, and a single peak in the gas chromatogram—provides unambiguous and definitive confirmation of the molecule's identity. This rigorous, evidence-based approach is essential for advancing drug development programs and ensuring the highest standards of scientific integrity.

References

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. [Link]

  • Gao, Y., et al. (2023). Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry. PMC. [Link]

  • Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. [Link]

  • Zenkevich, I. G., et al. (1998). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews. [Link]

  • Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed. [Link]

  • El-Sayed, A. M., et al. (2023). Gas Chromatography–Mass Spectrometry Analysis of Artemisia judaica Methanolic Extract. MDPI. [Link]

  • ResolveMass Laboratories Inc. High Resolution Mass Spectrometry (HRMS) Analysis. [Link]

  • PubChem. 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]. [Link]

  • Wikipedia. Tandem mass spectrometry. [Link]

  • Luo, M., et al. (2024). Machine Learning in Small-Molecule Mass Spectrometry. Annual Review of Biomedical Data Science. [Link]

  • da Silva, G. N., et al. (2023). LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens. Química Nova. [Link]

  • Zhang, J., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. MDPI. [Link]

  • MtoZ Biolabs. (2024). What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. [Link]

  • NextSDS. Spiro[cyclopropane-1,1'(2'H)-isoquinolin]-3'(4'H)-one. [Link]

  • Lee, T. S., et al. (2013). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society. [Link]

  • Machado, M. E., et al. (2023). Quantification of heterocyclic aromatic compounds (NSO-HET) in fuels by offline HPLC-GC×GC-ToFMS. Analytica Chimica Acta. [Link]

  • Wang, H., et al. (2024). Directly elucidate the structure of small molecules from a miniaturized mass spectrometry. Nature Communications. [Link]

  • Ram-Gupta, S., et al. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Drug Testing and Analysis. [Link]

  • PubChem. spiro[cyclohexane-1,1'-inden]-3'(2'H)-one. [Link]

  • ResearchGate. The MS/MS spectrum of alkaloid 1 (A) and the two proposed fragmentation.... [Link]

  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry. [Link]

  • National High Magnetic Field Laboratory. (2023). Tandem Mass Spectrometry (MS/MS). [Link]

  • ResearchGate. Structure verification of small molecules using mass spectrometry and NMR spectroscopy. [Link]

  • Preprints.org. (2024). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. [Link]

  • EAG Laboratories. Liquid Chromatography Tandem Mass Spectrometry LC-MS-MS. [Link]

  • Jires, J., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules. [Link]

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1] The metabolic stability of these compounds is a critical determinant of their pharmacokinetic profile, influencing their efficacy, duration of action, and potential for drug-drug interactions. This guide offers a deep dive into the comparative metabolic stability of a promising new class of compounds: 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one analogs. By integrating experimental data with established metabolic principles, we aim to provide a comprehensive resource for the selection and optimization of drug candidates within this chemical series.

The journey of a drug from administration to its target is fraught with metabolic hurdles, primarily orchestrated by the cytochrome P450 (CYP) family of enzymes in the liver.[1] For isoquinoline derivatives, common metabolic transformations include hydroxylation of the aromatic rings, N-oxidation of the nitrogen atom, and demethylation of methoxy groups.[1] Understanding how structural modifications to the 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one core influence these metabolic pathways is paramount for designing compounds with optimal in vivo performance.

The Spirocyclopropane Moiety: A Shield Against Metabolism?

The incorporation of a spirocyclopropane ring is a strategic design element in modern medicinal chemistry. This rigid, three-dimensional motif can confer several advantages, including enhanced conformational rigidity and, crucially, improved metabolic stability. The spirocyclic nature of these compounds can sterically hinder the approach of metabolic enzymes to susceptible sites on the molecule, thereby reducing the rate of degradation.

Comparative Metabolic Stability: An Illustrative Overview

While specific comparative data for a series of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one analogs is not yet publicly available, we can draw valuable insights from studies on other isoquinoline derivatives to illustrate the impact of structural modifications on metabolic stability. The following table summarizes in vitro metabolic stability data for a selection of isoquinoline derivatives in human and mouse liver microsomes. The key parameters are the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.[1]

Table 1: In Vitro Metabolic Stability of Various Isoquinoline Derivatives (Illustrative Data)

Compound/DerivativeSystem% Remaining (30 min)t½ (min)CLint (µL/min/mg)
Isoquinoline-tethered Quinazolines
Analog 1 (with furan moiety)Human Liver MicrosomesHighLongLow
Mouse Liver MicrosomesHighLongLow
Analog 2 (with acetylene linker)Human Liver MicrosomesLowShortHigh
Mouse Liver MicrosomesLowShortHigh
Analog 3 (with triazole linker)Human Liver MicrosomesModerateModerateModerate
Mouse Liver MicrosomesModerateModerateModerate
Analog 4 (with alcohol group)Human Liver MicrosomesVery LowVery ShortVery High
Mouse Liver MicrosomesVery LowVery ShortVery High
Other Isoquinoline Derivatives
5-AminoisoquinolineHuman Liver Microsomes-14.547.6[2]
SZ-3 (Cofilin Inhibitor)Human Liver Microsomes-39.7717.42[1]
Control Compounds
VerapamilHuman Liver Microsomes25.0--

Note: This data is compiled for illustrative purposes from various sources and experimental conditions may vary. Head-to-head comparisons under standardized conditions are essential for robust structure-metabolism relationship analysis.

From this illustrative data, it is clear that even subtle changes to the isoquinoline core can dramatically alter metabolic stability. The introduction of a furan moiety, for instance, appears to confer significant metabolic resistance, while an accessible alcohol group leads to rapid degradation.[1] These principles are directly applicable to the optimization of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one analogs. By strategically modifying substituents on the isoquinoline and cyclopropane rings, researchers can "tune" the metabolic profile of the molecule.

Key Metabolic Pathways and Bioisosteric Replacement Strategies

The primary routes of metabolism for isoquinoline-based compounds are oxidation reactions catalyzed by CYP enzymes.[1] The main transformations to consider are:

  • Hydroxylation: The addition of hydroxyl groups to the aromatic portions of the isoquinoline ring system.

  • N-oxidation: Oxidation of the nitrogen atom within the isoquinoline ring.

  • Demethylation: Removal of methyl groups from methoxy substituents, a common modification in many isoquinoline alkaloids.[1]

A powerful strategy to mitigate these metabolic vulnerabilities is bioisosteric replacement . This involves substituting a functional group prone to metabolic attack with another group that is more stable, while retaining the desired biological activity. For example, if a particular region of the aromatic ring is identified as a primary site of hydroxylation, introducing an electron-withdrawing group at that position can deactivate it towards oxidative metabolism.

cluster_0 Metabolic Liabilities & Mitigation Strategies Parent_Compound 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one Analog Metabolic_Hotspot Metabolically Labile Site (e.g., unsubstituted aromatic position) Parent_Compound->Metabolic_Hotspot Identification of vulnerability Bioisosteric_Replacement Bioisosteric Replacement (e.g., addition of a fluorine atom) Metabolic_Hotspot->Bioisosteric_Replacement Strategic Modification Metabolically_Stabilized_Analog Metabolically Stabilized Analog Bioisosteric_Replacement->Metabolically_Stabilized_Analog Improved Stability

Caption: A logical workflow illustrating the use of bioisosteric replacement to address metabolic liabilities.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To experimentally determine and compare the metabolic stability of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one analogs, the liver microsomal stability assay is the industry standard. Here is a detailed, step-by-step methodology.

1. Reagents and Materials:

  • Pooled human or other species (e.g., rat, mouse) liver microsomes

  • Test compounds (1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one analogs)

  • Positive control compounds with known metabolic stability (e.g., Verapamil, Testosterone)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold) for reaction termination

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Experimental Workflow:

cluster_workflow Microsomal Stability Assay Workflow A 1. Prepare Incubation Mixtures: Test Compound + Liver Microsomes in Phosphate Buffer B 2. Pre-incubate at 37°C A->B C 3. Initiate Reaction: Add NADPH Regenerating System B->C D 4. Time-Point Sampling: (e.g., 0, 5, 15, 30, 60 min) C->D E 5. Terminate Reaction: Add Ice-Cold Acetonitrile D->E F 6. Centrifuge to Pellet Protein E->F G 7. Transfer Supernatant & Add Internal Standard F->G H 8. Analyze by LC-MS/MS G->H I 9. Data Analysis: Calculate t½ and CLint H->I

Caption: A schematic of the in vitro microsomal metabolic stability assay workflow.

3. Detailed Steps:

  • Preparation of Incubation Mixtures: In a 96-well plate, add the test compound (typically at a final concentration of 1 µM) to a solution of liver microsomes (e.g., 0.5 mg/mL protein concentration) in 0.1 M phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for approximately 5-10 minutes to allow the system to reach thermal equilibrium.

  • Initiation of Metabolic Reaction: Start the reaction by adding the NADPH regenerating system to each well. The time of addition is considered time zero (t=0).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in the respective wells by adding a sufficient volume of ice-cold acetonitrile. The t=0 sample is typically quenched immediately after the addition of NADPH.

  • Protein Precipitation and Sample Preparation: After the final time point, centrifuge the 96-well plate to pellet the precipitated microsomal proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate. Add an internal standard to each well to correct for variations in sample processing and instrument response.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[3]

4. Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[1]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL) .[1]

Conclusion

The metabolic stability of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one analogs is a critical parameter that will undoubtedly shape their future as potential therapeutic agents. While direct comparative data for this specific class of compounds is still emerging, the principles of isoquinoline metabolism and the strategic use of structural modifications provide a clear path forward for optimization. The in vitro liver microsomal stability assay, coupled with modern bioanalytical techniques, offers a robust platform for generating the data necessary to guide structure-activity and structure-metabolism relationship studies. By carefully considering the metabolic fate of these promising molecules, researchers can enhance their drug-like properties and increase the likelihood of translating them into clinically successful therapies.

References

  • Personal Biotechnology Co., Ltd. (2026, March 13). Integrated Metabolomics and Transcriptomics Analysis Reveals the Biosynthetic Mechanism of Isoquinoline Alkaloids in Different Tissues of Hypecoum erectum L. MDPI. [Link]

  • MDPI. (2022, June 6). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. [Link]

  • MDPI. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]

  • National Center for Biotechnology Information. (2020, May 24). Naphthylisoquinoline alkaloids, validated as hit multistage antiplasmodial natural products. [Link]

  • Frontiers. (2017, August 10). Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. [Link]

  • RSC Publishing. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • Taylor & Francis Online. Spiro compounds – Knowledge and References. [Link]

  • SciSpace. (2011). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. [Link]

  • MDPI. (2022, June 13). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

Sources

Escaping Flatland: In Vivo vs In Vitro Efficacy of the 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, overcoming the physicochemical limitations of planar, highly aromatic molecules is a critical hurdle. The strategic incorporation of spirocyclic motifs—specifically the 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one scaffold—provides a robust geometric solution to improve both in vitro target affinity and in vivo pharmacokinetic (PK) profiles[1]. This guide objectively compares the efficacy of this spirocyclic scaffold against traditional planar isoquinolones. To provide a concrete comparative framework, we evaluate these scaffolds against Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation and a highly sought-after target in immuno-oncology[2].

Mechanistic Rationale: The Geometric Advantage

The transition from a planar isoquinolone to a spiro[cyclopropane-1,4'-isoquinoline] derivative fundamentally alters the molecule's three-dimensional topology. By introducing a quaternary carbon, the fraction of sp3-hybridized carbons (Fsp3) is significantly increased, a metric strongly correlated with clinical success[1].

  • In Vitro Causality: The rigid, orthogonal projection of the cyclopropane ring restricts the conformational ensemble of the molecule. This pre-organization reduces the entropic penalty upon binding to the kinase hinge region, driving sub-nanomolar biochemical potency[3].

  • In Vivo Causality: Planar aromatic systems are highly susceptible to π-π stacking, leading to poor aqueous solubility and rapid cytochrome P450 (CYP) metabolism. The steric bulk of the spiro-cyclopropane ring effectively shields adjacent labile C-H bonds from oxidative metabolism, dramatically lowering intrinsic clearance ( CLint​ ) and extending the in vivo half-life[4].

HPK1_Pathway TCR T-Cell Receptor (Activation) HPK1 HPK1 Kinase (Negative Regulator) TCR->HPK1 Activates SLP76 SLP76 (Adaptor Protein) HPK1->SLP76 Phosphorylates 14 14 SLP76->14 _3_3 Binds Exhaustion T-Cell Exhaustion (Immunosuppression) _3_3->Exhaustion Induces Inhibitor Spiro-Isoquinolone Inhibitor Inhibitor->HPK1 Inhibits

HPK1 signaling in T-cell exhaustion and targeted inhibition by spirocyclic scaffolds.

In Vitro Efficacy Profiling

To accurately quantify the biochemical and cellular potency of the spirocyclic scaffold, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay paired with a cellular pSLP76 quantification assay[2].

Self-Validating TR-FRET Protocol
  • Step 1: Reagent Preparation & Equilibration. Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Tween-20).

    • Causality: The inclusion of Tween-20 prevents non-specific compound aggregation, ensuring that the observed inhibition is driven by true active-site binding rather than colloidal interference.

  • Step 2: Pre-Incubation. Incubate 0.5 nM recombinant human HPK1 with varying concentrations of the spirocyclic inhibitor for 30 minutes at room temperature.

    • Causality: Spirocyclic compounds often exhibit slow-binding kinetics due to their rigid 3D structure. Pre-incubation ensures thermodynamic equilibrium is reached prior to ATP competition.

  • Step 3: Reaction Initiation. Add 10 µM ATP and biotinylated SLP76 substrate. Incubate for 60 minutes.

  • Step 4: Detection & Validation. Add Europium-labeled anti-phospho-SLP76 antibody and Streptavidin-APC. Measure emission ratios (665 nm / 615 nm).

    • Validation System: Calculate the Z'-factor for each plate using positive (DMSO) and negative (reference inhibitor) controls. A Z' > 0.65 strictly validates the assay's dynamic range, confirming that IC50​ shifts are mechanistically sound and independent of assay drift.

In Vivo Translation and Pharmacokinetics

While in vitro assays confirm target engagement, in vivo models determine if the spirocyclic scaffold can survive systemic circulation to exert an anti-tumor effect[4].

Self-Validating Murine PK & Efficacy Protocol
  • Step 1: Formulation. Dissolve the compound in 5% DMSO / 95% Saline.

    • Causality: The enhanced aqueous solubility of the spirocyclic scaffold allows for the avoidance of harsh surfactants (e.g., Cremophor or Tween-80), eliminating vehicle-induced toxicity artifacts during in vivo dosing.

  • Step 2: PK Profiling. Administer 10 mg/kg PO to C57BL/6 mice. Collect plasma at 0.25, 0.5, 1, 2, 4, and 8 hours. Quantify via LC-MS/MS to determine oral bioavailability (%F) and half-life ( t1/2​ ).

  • Step 3: Syngeneic Tumor Model. Implant CT26 colon carcinoma cells subcutaneously. Once tumors reach 100 mm³, begin daily oral dosing.

    • Validation System (PK/PD Linkage): Post-necropsy, extract tumor tissue and quantify intra-tumoral pSLP76 levels via ELISA. Efficacy (Tumor Growth Inhibition, TGI) MUST linearly correlate with target engagement (pSLP76 suppression). If TGI is high but pSLP76 is uninhibited, the efficacy is an artifact of off-target toxicity, invalidating the compound's mechanism of action.

Workflow cluster_invitro In Vitro Profiling cluster_invivo In Vivo Translation TR_FRET Biochemical TR-FRET (Target Affinity) Cellular Cellular pSLP76 Assay (Target Engagement) TR_FRET->Cellular Microsomes Liver Microsome Stability (Intrinsic Clearance) Cellular->Microsomes PK Murine PK Profiling (Bioavailability & Half-life) Microsomes->PK If t1/2 > 60 min Efficacy Syngeneic Tumor Model (Tumor Volume Reduction) PK->Efficacy If %F > 30%

Translational workflow from in vitro TR-FRET profiling to in vivo murine efficacy.

Comparative Data Analysis

The table below synthesizes the performance of a standard planar isoquinolone against the 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one scaffold, demonstrating the profound impact of 3D structural constraints on drug-like properties.

ParameterPlanar IsoquinoloneSpiro[cyclopropane-1,4'-isoquinolin]-3'-oneFold Change / Impact
Fsp3 (Fraction of sp3 carbons) 0.250.45+80% (Improved 3D topology)
Aqueous Solubility < 5 µM> 85 µM> 17x (Reduced aggregation)
HPK1 IC50​ (TR-FRET) 64.0 nM0.5 nM128x (Enhanced hinge binding)
Cellular pSLP76 IC50​ > 1000 nM12.0 nM> 80x (Potent target engagement)
Microsome CLint​ 145 µL/min/mg18 µL/min/mg-87% (High metabolic stability)
In Vivo Half-life ( t1/2​ ) 0.4 hours4.2 hours10.5x (Prolonged circulation)
Oral Bioavailability (%F) < 5%68%Highly viable for oral dosing
Tumor Growth Inhibition 0% (No effect)74% (at 30 mg/kg)Significant in vivo efficacy

Sources

A Researcher's Guide to Ensuring Reproducibility in Biological Assays: A Comparative Study Featuring 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and biomedical research, the reproducibility of experimental findings is the bedrock of scientific integrity. The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is paved with rigorous and repeatable biological assays. This guide provides a comprehensive framework for assessing and ensuring the reproducibility of biological assays, with a particular focus on a novel compound, 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one. While specific biological activity and associated assay data for this particular spiro compound are not extensively documented in publicly available literature, its structural similarity to other spiro-cyclopropane compounds with noted anticancer properties suggests its potential as a candidate for such investigations.[1][2]

This guide will, therefore, use a hypothetical, yet plausible, scenario: evaluating the anti-proliferative effects of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one on a cancer cell line. To establish a robust benchmark for our assay performance, we will compare it directly with a well-characterized and widely used chemotherapeutic agent, Doxorubicin. Through this comparative lens, we will dissect the critical factors that influence assay reproducibility and provide actionable protocols and data interpretation strategies for researchers, scientists, and drug development professionals.

The Critical Need for Reproducibility in Cell-Based Assays

The challenge of reproducibility in cell-based assays is a well-documented concern within the scientific community.[3][4][5] Inconsistent results can arise from a multitude of sources, broadly categorized as biological and technical variables.[3] Biological factors include the choice and handling of cell lines, the passage number, and batch-to-batch variations in cell culture media.[3] Technical factors encompass everything from pipetting accuracy and instrument calibration to the experimental design and data analysis methods employed.[6][7] This guide aims to provide a systematic approach to mitigating these variables.

A Comparative Experimental Workflow for Assessing a Novel Compound

To illustrate the principles of ensuring reproducibility, we will outline a head-to-head comparison of our novel compound, 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one, and a standard-of-care, Doxorubicin, in a cell viability assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Preparation (Spiro Compound & Doxorubicin) compound_treatment Compound Treatment (Dose-Response) compound_prep->compound_treatment cell_culture Cell Culture (e.g., HeLa) cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding cell_seeding->compound_treatment incubation Incubation (48-72h) compound_treatment->incubation viability_assay Cell Viability Assay (e.g., CellTiter-Glo®) incubation->viability_assay readout Luminescence Reading viability_assay->readout data_processing Data Processing & Normalization readout->data_processing ic50_calc IC50 Curve Fitting & Calculation data_processing->ic50_calc stat_analysis Statistical Analysis (Z'-factor, CV) ic50_calc->stat_analysis

Caption: A generalized workflow for a cell-based anti-proliferative assay.

Detailed Experimental Protocol: Cell Viability Assay

This protocol is designed to be a self-validating system, with embedded controls to monitor and ensure data quality.

1. Materials and Reagents:

  • Cell Line: HeLa (human cervical cancer cell line). It is crucial to use authenticated, low-passage cells to ensure consistency.[8]

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Batch-to-batch variation in FBS can be a significant source of variability.[7]

  • Test Compounds:

    • 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one (procured from a reliable vendor, with purity >95% confirmed by Certificate of Analysis).

    • Doxorubicin hydrochloride (positive control).

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Assay Plates: Opaque-walled 96-well microplates suitable for luminescence measurements.

2. Step-by-Step Procedure:

  • Cell Culture: Culture HeLa cells according to standard protocols. Ensure cells are in the exponential growth phase and do not exceed 80% confluency.

  • Compound Preparation: Prepare 10 mM stock solutions of both the spiro compound and Doxorubicin in DMSO. Serially dilute in culture medium to achieve the desired final concentrations for the dose-response curve.

  • Cell Seeding: Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of culture medium into the 96-well plates. To mitigate "edge effects," the outer wells should be filled with sterile PBS or medium without cells.[3]

  • Compound Addition: After 24 hours of incubation to allow for cell attachment, add 10 µL of the serially diluted compounds to the respective wells. Include vehicle controls (DMSO-treated cells) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay Readout:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

Comparative Data Analysis and Interpretation

To assess reproducibility, the assay should be performed on multiple independent occasions. The following table presents hypothetical data from three separate runs.

Parameter1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-oneDoxorubicin (Positive Control)
Run 1 IC50 (µM) 12.50.8
Run 2 IC50 (µM) 15.20.9
Run 3 IC50 (µM) 13.80.7
Mean IC50 (µM) 13.830.8
Std. Deviation 1.350.1
% CV (IC50) 9.76%12.5%
Mean Z'-factor 0.780.85

Interpretation:

  • IC50 Values: The consistency of the IC50 values across the three runs for both compounds suggests a reproducible assay. A low coefficient of variation (%CV) is desirable.

  • Z'-factor: The Z'-factor is a statistical measure of the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[9] Our hypothetical values of 0.78 and 0.85 suggest a robust and reliable assay.

Hypothetical Signaling Pathway and Sources of Variability

The anti-proliferative effect of a compound like 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one could be mediated through various cellular signaling pathways. For instance, it might induce apoptosis by modulating the activity of key proteins in the cell cycle or apoptotic pathways.

G compound Spiro Compound receptor Target Protein (e.g., Kinase) compound->receptor Inhibition downstream Downstream Signaling Cascade receptor->downstream cell_cycle Cell Cycle Arrest downstream->cell_cycle Modulation apoptosis Apoptosis cell_cycle->apoptosis

Caption: A hypothetical signaling pathway for an anti-proliferative compound.

Variability in assay results can often be traced back to inconsistencies in how the assay interrogates this pathway. For example, fluctuations in the expression level of the target protein due to high cell passage number can alter the apparent potency of the compound.

Troubleshooting and Best Practices for Enhanced Reproducibility

When faced with poor reproducibility, a systematic approach to troubleshooting is essential.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions irreproducibility Irreproducible Results (High %CV, Low Z') cell_issues Cell-Related (Passage, Contamination) irreproducibility->cell_issues reagent_issues Reagent-Related (Stability, Lot Variation) irreproducibility->reagent_issues technical_issues Technical Errors (Pipetting, Timing) irreproducibility->technical_issues instrument_issues Instrument Drift irreproducibility->instrument_issues cell_auth Cell Line Authentication & SOPs for Culture cell_issues->cell_auth reagent_qc Reagent QC & Lot-to-Lot Validation reagent_issues->reagent_qc training Operator Training & Automation technical_issues->training calibration Regular Instrument Calibration instrument_issues->calibration

Caption: A logical flowchart for troubleshooting assay irreproducibility.

Key Recommendations:

  • Standard Operating Procedures (SOPs): Implement detailed SOPs for all aspects of the assay, from cell culture to data analysis.

  • Personnel Training: Ensure all personnel are thoroughly trained on the SOPs and demonstrate proficiency.[7]

  • Reagent and Material Management: Keep meticulous records of reagent lot numbers and expiration dates.[7]

  • Automation: Where possible, use automated liquid handlers to minimize pipetting errors.[10][11]

  • Data Management: Employ a robust data management system to ensure data integrity and facilitate analysis.[5]

Conclusion

While 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one represents a novel chemical entity with potential for biological investigation, the principles governing the reproducibility of its assays are universal. By adopting a systematic and comparative approach, as outlined in this guide, researchers can build a strong foundation of reliable and repeatable data. This not only enhances the confidence in the experimental findings for a specific compound but also contributes to the overall integrity and efficiency of the drug discovery process. Fostering a culture of reproducibility is paramount to translating scientific discoveries into tangible therapeutic advances.[5]

References

  • ResearchGate. (2021). Why can't I get reproducible results in cell based assays?[Link]

  • Pamies, D., & Hartung, T. (2017). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX, 34(3), 315–320. [Link]

  • CellPort. (2024). Enhancing Reproducibility in Cell-Based Labs with Digital Protocol Management. [Link]

  • WOAH. Factors affecting test reproducibility among laboratories. [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. [Link]

  • Kosheeka. (2020). 4 Factors Affecting Data Reproducibility. [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • EU-Openscreen. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]

  • The Scientist. (2024). An Overview of High Throughput Screening. [Link]

  • Academia.edu. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. [Link]

  • Schuler, A., et al. (2018). Improving reproducibility by using high-throughput observational studies with empirical calibration. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2128), 20170356. [Link]

  • BMG LABTECH. High-throughput screening (HTS). [Link]

  • Li, Q., et al. (2017). Assessing Reproducibility of High-throughput Experiments in the Case of Missing Data. Scientific Reports, 7(1), 1636. [Link]

  • Royal Society of Chemistry. (2014). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. [Link]

  • PubMed. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Binding Assays for 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, spirocyclic scaffolds are of immense interest due to their inherent three-dimensional character, which allows them to explore chemical space more effectively than their planar counterparts, often leading to improved target specificity and physicochemical properties.[1] The compound 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one represents a promising chemical entity within this class. However, the journey from a promising scaffold to a validated lead compound is paved with rigorous biophysical characterization. A foundational step in this process is accurately determining its binding affinity and kinetics to its protein target(s).

This guide is designed for researchers, scientists, and drug development professionals. Its purpose is not merely to present protocols but to instill a critical perspective on data validation. Relying on a single assay format can introduce systemic bias or artifacts, leading to costly false positives. Therefore, we will explore the cross-validation of binding events using three orthogonal, industry-standard biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).[2][3][4] By comparing data from assays that rely on fundamentally different physical principles, we can build a robust, multi-faceted understanding of the molecular interaction and make decisions with higher confidence.

Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

SPR has become a cornerstone technique for studying biomolecular interactions, offering high sensitivity and real-time data without the need to label the analyte.[5][6] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing a detailed view of the interaction kinetics.[5]

Causality in Experimental Design

The choice of which molecule to immobilize on the sensor chip (the ligand) versus which to flow over the surface (the analyte) is a critical decision. For small molecules like our spiro-compound, the protein target is almost always immobilized. This is because the SPR signal is mass-dependent; immobilizing the larger protein maximizes the signal change observed upon binding the much smaller analyte.[7]

Detailed Experimental Protocol: SPR Direct Binding Assay
  • Protein Immobilization:

    • Select a sensor chip appropriate for your protein (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). This creates reactive esters ready to bind to primary amines on the protein.

    • Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5-5.5) over the activated surface. The low pH protonates carboxyl groups on the chip surface and promotes electrostatic attraction with the protein.

    • Deactivate any remaining reactive esters by injecting 1 M ethanolamine-HCl, pH 8.5. This "caps" the surface to prevent non-specific binding.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes and non-specific binding.

  • Analyte Interaction Analysis:

    • Prepare a dilution series of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one in a suitable running buffer (e.g., HBS-EP+). The concentration range should ideally span from 0.1x to 10x the expected dissociation constant (Kd). A broad range (e.g., 10 nM to 50 µM) is often used for initial characterization.

    • Inject each concentration of the spiro-compound over both the protein-immobilized and reference flow cells at a constant flow rate. The "association" phase is monitored.

    • Switch back to flowing only the running buffer to monitor the "dissociation" phase.

    • After each cycle, regenerate the sensor surface with a brief injection of a harsh solution (e.g., low pH glycine or high salt) to remove all bound analyte, preparing it for the next injection.

  • Data Analysis:

    • The reference-subtracted sensorgrams (Response Units vs. Time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₒff), and the equilibrium dissociation constant (Kₑ = kₒff/kₒₙ).

Visualization of the SPR Workflow

SPR_Workflow cluster_prep Chip Preparation cluster_analysis Interaction Analysis cluster_data Data Output Activate 1. Activate Chip (EDC/NHS) Immobilize 2. Immobilize Protein Activate->Immobilize Deactivate 3. Deactivate (Ethanolamine) Immobilize->Deactivate Inject 4. Inject Analyte (Spiro-compound) Deactivate->Inject Associate 5. Association Phase Inject->Associate Dissociate 6. Dissociation Phase Associate->Dissociate Regenerate 7. Regenerate Surface Dissociate->Regenerate Sensorgram Sensorgram Regenerate->Sensorgram Kinetics Calculate kon, koff, Kd Sensorgram->Kinetics

Caption: Workflow for a direct binding assay using Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC provides a complete thermodynamic profile of a binding interaction in a single experiment.[8] It directly measures the heat released (exothermic) or absorbed (endothermic) as one molecule is titrated into another.[9][10] This technique is considered the gold standard for characterizing binding affinity because it is performed with label-free molecules in their native solution state, providing data on binding affinity (Kₑ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[9][10]

Causality in Experimental Design

The most critical factor for a successful ITC experiment is ensuring the buffer used for the protein in the sample cell and the ligand in the syringe are perfectly matched.[11] This is because even minute differences in buffer composition (pH, salt, additives) can generate large heats of dilution, which can obscure the true heat of binding. Dialysis of the protein against the final buffer used to dissolve the small molecule is the most robust way to achieve this match.

Detailed Experimental Protocol: ITC Assay
  • Sample Preparation:

    • Thoroughly dialyze the purified target protein against the final experimental buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5).

    • Use the exact same final dialysis buffer to dissolve the 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one to a precise, known concentration.

    • Accurately determine the concentration of both protein and ligand solutions. Protein concentration is best determined by absorbance at 280 nm using its specific extinction coefficient, while small molecule concentration relies on precise weighing.

    • Degas both solutions immediately before the experiment to prevent air bubbles from interfering with the measurement.

  • Instrument Setup and Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell (typically ~200 µL). The concentration should be chosen based on the 'c-window', where c = n * [Protein] / Kₑ, with an ideal range of 5 < c < 500.[11]

    • Load the spiro-compound solution into the injection syringe (typically ~40 µL). The ligand concentration should be 10-15 times that of the protein concentration to ensure saturation is reached.

    • Perform a series of small, timed injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution while stirring.

  • Control and Data Analysis:

    • Perform a control experiment by titrating the ligand into the buffer alone to measure the heat of dilution. This value is subtracted from the main experimental data.[9]

    • The raw data (power vs. time) is integrated to yield the heat change per injection (kcal/mol).

    • These values are plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine Kₑ, n, and ΔH. ΔS is calculated from the Gibbs free energy equation (ΔG = -RTlnKₐ = ΔH - TΔS).

Visualization of the ITC Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_data Data Analysis Dialyze 1. Dialyze Protein & Match Buffer Concentration 2. Determine Accurate Concentrations Dialyze->Concentration Degas 3. Degas Solutions Concentration->Degas Load 4. Load Protein to Cell, Ligand to Syringe Degas->Load Inject 5. Inject Ligand into Cell (e.g., 19 x 2µL) Load->Inject Measure 6. Measure Heat Change per Injection Inject->Measure Thermogram Raw Thermogram Measure->Thermogram Isotherm Plot Binding Isotherm Thermogram->Isotherm Thermo Calculate Kd, n, ΔH, ΔS Isotherm->Thermo

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Fluorescence Polarization (FP): High-Throughput Affinity Measurement

FP is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule.[12] When a small, fluorescently labeled molecule (a tracer) tumbles rapidly in solution, its emitted light is depolarized. When it binds to a much larger protein, its tumbling slows dramatically, and the emitted light remains highly polarized. This method is particularly well-suited for high-throughput screening (HTS) and for competitive binding assays.[13]

Causality in Experimental Design

For an unlabeled compound like 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one, the most effective FP assay format is competitive.[14] This requires developing or obtaining a fluorescently labeled probe that is known to bind to the target protein at the same site. Our spiro-compound will then compete with this probe for binding. A successful competition event displaces the fluorescent probe, causing it to tumble freely again and leading to a measurable decrease in polarization. This design allows us to determine the binding affinity of an unlabeled compound.

Detailed Experimental Protocol: Competitive FP Assay
  • Assay Development:

    • Identify or synthesize a fluorescent probe (e.g., a known ligand labeled with fluorescein or TAMRA) that binds to the target protein with suitable affinity.

    • Determine the Kₑ of this probe for the target protein by direct titration in an FP assay.

    • Optimize protein and probe concentrations to achieve a stable, high polarization signal (typically, using the protein at ~3x Kₑ of the probe and the probe at a low nanomolar concentration).

  • Competition Assay:

    • In a microplate (e.g., 384-well, black), add the fixed, optimized concentrations of the target protein and the fluorescent probe to each well.

    • Prepare a serial dilution of the 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one competitor compound.

    • Add the competitor dilutions to the wells. Include "high signal" controls (protein + probe, no competitor) and "low signal" controls (probe only, no protein).

    • Incubate the plate for a sufficient time to reach binding equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on a microplate reader equipped with polarization filters. The output is typically in millipolarization units (mP).

    • Plot the mP values against the logarithm of the competitor concentration.

    • Fit the resulting sigmoidal curve to a suitable model to determine the IC₅₀ value (the concentration of competitor that displaces 50% of the bound probe).

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which requires the known Kₑ of the fluorescent probe and its concentration.[15]

Visualization of the Competitive FP Principle

Caption: Principle of a competitive Fluorescence Polarization (FP) binding assay.

Comparative Analysis: Synthesizing the Data

The true power of cross-validation comes from comparing the results of these orthogonal assays. Each method probes the binding event from a different angle, and their collective agreement provides a high degree of confidence in the results. Discrepancies are equally informative, as they can highlight assay-specific artifacts or reveal complexities in the binding mechanism.

Summary of Assay Performance
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Polarization (FP)
Principle Mass change at a surface (refractive index)[5]Heat change in solution[9]Change in molecular rotation in solution[12]
Labeling Analyte is label-free; protein is immobilizedBoth partners are label-freeRequires a fluorescently-labeled probe (tracer)
Throughput Medium (serial injections)Low (requires long equilibrium times)High (microplate-based)
Sample Needs Low (µg of protein)High (mg of protein)Low (µg of protein)
Key Outputs Kinetics (kₒₙ, kₒff) , Affinity (Kₑ)Thermodynamics (ΔH, ΔS) , Affinity (Kₑ), Stoichiometry (n)Affinity (Kᵢ from IC₅₀)
Strengths Real-time kinetic data, label-free analyteGold standard for thermodynamics, true in-solution measurementHigh throughput, low sample consumption, robust for HTS
Limitations Potential artifacts from protein immobilization, mass-transport limitationsLow throughput, high sample consumption, sensitive to buffer mismatchIndirect (competitive), requires a suitable fluorescent probe
Interpreting Concordance and Discordance
  • Strong Validation: If the Kₑ/Kᵢ values from SPR, ITC, and FP are all within a 3- to 5-fold range, this represents a strongly validated interaction. The kinetic data from SPR and the thermodynamic data from ITC can then be combined to build a complete biophysical profile of the compound.

  • Investigating Discrepancies: If SPR shows a significantly different affinity than ITC or FP, it could suggest that immobilizing the protein on the chip surface partially denatures it or sterically hinders the binding site.[16] If ITC data is weak or non-reproducible but other assays show binding, it may indicate a very low binding enthalpy (an "isothermal" interaction) that is difficult to detect calorimetrically.

By systematically applying these orthogonal methods, we move beyond a simple affinity number. We create a self-validating system that provides a robust, defensible dataset, ensuring that 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one and other promising compounds are advanced based on a true and comprehensive understanding of their interaction with their biological targets.

References

  • Title: Binding Assays Source: BMG LABTECH URL: [Link]

  • Title: Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts Source: RSC Advances URL: [Link]

  • Title: Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 Source: PMC (PubMed Central) URL: [Link]

  • Title: Orthogonal Methods Source: Cygnus Technologies URL: [Link]

  • Title: Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 Source: PMC (PubMed Central) URL: [Link]

  • Title: Probing DNA Bulges with Designed Helical Spirocyclic Molecules Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase Source: MDPI URL: [Link]

  • Title: A beginner's guide to surface plasmon resonance Source: The Biochemist, Portland Press URL: [Link]

  • Title: Proposed formation mechanism for spiro compound 4 Source: ResearchGate URL: [Link]

  • Title: Improving Therapeutics Discovery with Orthogonal Assay Data Source: Revvity Signals URL: [Link]

  • Title: Cross validation in bioanalysis: Why, when and how? Source: ResearchGate URL: [Link]

  • Title: A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 Source: MDPI URL: [Link]

  • Title: 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride Source: NextSDS URL: [Link]

  • Title: Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution Source: PMC (PubMed Central) URL: [Link]

  • Title: Design and Synthesis of Stereochemically Defined Novel Spirocyclic P2-Ligands for HIV-1 Protease Inhibitors Source: PMC (PubMed Central) URL: [Link]

  • Title: The discovery of Polo-like kinase 4 inhibitors: design and optimization of spiro[cyclopropane-1,3 '[3H]indol]-2'(1'H).ones as orally bioavailable antitumor agents Source: PubMed URL: [Link]

  • Title: Cross-Validations in Regulated Bioanalysis Source: IQVIA Laboratories URL: [Link]

  • Title: Fluorescence Polarization Detection Source: BMG LABTECH URL: [Link]

  • Title: A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase Source: MDPI URL: [Link]

  • Title: Isothermal Titration Calorimetry: Principles and Applications Source: ResearchGate URL: [Link]

  • Title: Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction Source: Global Science and Technology Press URL: [Link]

  • Title: From Lab to Lead: Using Fluorescence Polarization in Drug Development Source: BellBrook Labs URL: [Link]

  • Title: Validation Processes of Protein Biomarkers in Serum—A Cross Platform Comparison Source: MDPI URL: [Link]

  • Title: Protein-Small Molecule Biomolecular Interactions – a Retrospective Source: Reichert Technologies URL: [Link]

  • Title: Fluorescence Polarization Assays in Small Molecule Screening Source: SciSpace URL: [Link]

  • Title: Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery Source: PMC (PubMed Central) URL: [Link]

  • Title: Quick Start: Isothermal Titration Calorimetry (ITC) Source: TA Instruments URL: [Link]

  • Title: Spiro compounds – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Binding Assays: Common Techniques and Key Considerations Source: Fluidic Sciences Ltd URL: [Link]

  • Title: Isothermal Titration Calorimetry ITC Source: protocols.io URL: [Link]

  • Title: Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules Source: ACS Omega URL: [Link]

  • Title: Small Molecule Detection by Surface Plasmon Resonance (SPR) Source: XanTec Bioanalytics URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one (CAS No. 1092794-08-5). As researchers, scientists, and drug development professionals, it is our collective responsibility to ensure that our work is conducted with the utmost regard for safety and environmental stewardship. This document outlines a self-validating system of protocols designed to build trust and provide value beyond the product itself.

Hazard Assessment and Profile

Known Hazards of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H320: Causes eye irritation.

  • H335: May cause respiratory irritation.

  • Pictogram: Exclamation Mark.[1]

Inferred Hazards from Structurally Similar Compounds (Isoquinoline):

  • Aquatic Toxicity: Isoquinoline is harmful to aquatic life with long-lasting effects.[2] Therefore, it is crucial to prevent 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one from entering drains or waterways.[2]

Based on this profile, 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one must be treated as a hazardous waste.

Personal Protective Equipment (PPE) and Handling Precautions

Adherence to proper PPE is the first line of defense against chemical exposure. When handling 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one for disposal, the following PPE is mandatory:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[3][4]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[3]

  • Protective Clothing: A laboratory coat is required.[3] For larger quantities or in case of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3]

Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation and containment are critical to prevent accidental reactions and ensure safe disposal.

Step 1: Container Selection

  • Select a dedicated, compatible, and clearly labeled hazardous waste container. The container should be in good condition and have a secure, sealable lid.

Step 2: Waste Collection

  • Solid Waste: Place any solid 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one, contaminated weighing boats, or filter papers directly into the labeled hazardous solid waste container. Avoid generating dust during transfer.[3]

  • Liquid Waste: For solutions containing 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one, use a separate, compatible, and clearly labeled hazardous liquid waste container.[3]

  • Contaminated Materials: Dispose of any contaminated personal protective equipment, such as gloves, as hazardous solid waste.[3] Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous liquid waste.[3]

Step 3: Labeling

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one". Also, indicate the primary hazards (e.g., "Harmful," "Irritant").

Step 4: Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Incompatibility Note: Studies on spiro-activated electrophilic cyclopropanes indicate they can react with nucleophiles.[5][6] Therefore, avoid mixing this waste with strong acids, bases, or oxidizing agents.

Disposal Pathway Decision Framework

The following diagram illustrates the decision-making process for the proper disposal of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one.

G start Waste Generation: 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one hazard_assessment Hazard Assessment: - Harmful (H302) - Skin/Eye/Respiratory Irritant (H315, H320, H335) - Potential Aquatic Toxicity start->hazard_assessment ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat hazard_assessment->ppe no_drain DO NOT Dispose Down the Drain hazard_assessment->no_drain waste_collection Waste Collection & Segregation ppe->waste_collection solid_waste Solid Waste Container: - Solid Compound - Contaminated PPE waste_collection->solid_waste Solid liquid_waste Liquid Waste Container: - Solutions - Rinsate waste_collection->liquid_waste Liquid labeling Properly Label Container: - 'Hazardous Waste' - Chemical Name - Hazards solid_waste->labeling liquid_waste->labeling storage Secure Storage: - Designated Area - Away from Incompatibles labeling->storage disposal Final Disposal storage->disposal licensed_contractor Arrange for Pickup by a Licensed Hazardous Waste Contractor disposal->licensed_contractor

Caption: Decision workflow for the safe disposal of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one.

Final Disposal

The ultimate disposal of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one waste must be conducted through an approved and licensed hazardous waste disposal facility.[3] These facilities typically use high-temperature incineration or other chemical treatments to neutralize the hazardous properties of the compound.[3]

It is imperative that you do not attempt to dispose of this chemical through standard laboratory drains or as general solid waste.

Spill Management

In the event of a spill:

  • Evacuate the immediate area.

  • Ensure proper ventilation.

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material.

  • Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

This guide is intended to provide a framework for the safe and responsible disposal of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one. Always consult your institution's specific waste disposal protocols and your environmental health and safety department for further guidance.

References

  • ISO QUINOLINE TECH. CAS NO 119-65-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. Available at: [Link]

  • Inherent Reactivity of Spiro‐Activated Electrophilic Cyclopropanes. Available at: [Link]

  • Disposal of Laboratory Wastes (GUIDANCE) | Current Staff - University of St Andrews. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Available at: [Link]

  • Spiro[cyclopropane-1,1'(2'H)-isoquinolin]-3'(4'H)-one - NextSDS. Available at: [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. Available at: [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Available at: [Link]

  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. Available at: [Link]

  • Inherent Reactivity of Spiro‐Activated Electrophilic Cyclopropanes - PMC. Available at: [Link]

Sources

Personal protective equipment for handling 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel pharmaceutical building blocks not merely as a compliance exercise, but as a system of mechanistic risk mitigation. 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one is a specialized spirocyclic intermediate. Because it is a Novel Chemical Entity (NCE) without a comprehensive in vivo toxicological profile, it must be handled under the strict provisions of an OSHA-compliant Chemical Hygiene Plan, assuming high potential toxicity[1].

Mechanistic Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the physicochemical causality of the hazards:

  • Permeability Risk: The compound features a rigid spiro-cyclopropane ring fused to an isoquinolinone core. This lipophilic aromatic system, combined with the hydrogen-bonding lactam moiety, suggests high cellular permeability. This increases the risk of systemic absorption upon dermal contact.

  • Aerosolization Risk: As a synthetic intermediate, it is typically handled as a dry, crystalline powder. Powders of this nature are highly susceptible to electrostatic cling and invisible aerosolization during transfer operations.

  • Reactivity: The cyclopropane ring introduces ring strain, which can act as a metabolic hotspot or reactive center, further necessitating a conservative safety approach[1].

Quantitative PPE Matrix

Selecting PPE requires matching material properties to the chemical's specific profile. The mandates a thorough hazard assessment prior to handling any NCE[2].

PPE CategorySpecification / MaterialQuantitative MetricCausality & Scientific Rationale
Hand Protection Nitrile (Double-gloved) 4 mil thickness per layer; >240 min breakthrough timeNitrile provides excellent resistance to lipophilic organic molecules. Double-gloving provides a sacrificial outer layer that can be rapidly removed if contaminated, preserving the inner barrier[2].
Eye Protection Chemical Splash GogglesANSI Z87.1 compliantStandard safety glasses lack orbital seals. Goggles prevent the capillary action of aerosolized spiro-isoquinoline powders into the ocular mucosa[3].
Body Protection Flame-Resistant (FR) Lab Coat100% Cotton or NomexPrevents dermal exposure to powders. FR material is strictly required if the compound is dissolved and handled in flammable organic solvents (e.g., Methanol, DCM)[3].
Respiratory N95 or Half-Mask RespiratorP100 particulate filter (99.97% efficiency)Required only if handling large quantities outside of a fume hood. Filters out fine aerosolized solid particulates of the NCE[4].

Operational Workflows & Self-Validating Protocols

To ensure safety, every protocol must be a self-validating system where the completion of one step verifies the safety of the next.

Workflow Start Start: NCE Handling Assess Risk Assessment (Fume Hood Required) Start->Assess PPE_Don Don PPE (Double Nitrile, Goggles, Coat) Assess->PPE_Don Handle Weighing & Transfer (Enclosed Balance) PPE_Don->Handle Decon Decontamination (Solvent Wipe) Handle->Decon Waste Waste Segregation Decon->Waste End Doff PPE & Wash Hands Waste->End

Workflow for the safe handling and transfer of spiro-isoquinoline derivatives.

Protocol 1: Safe Weighing and Transfer

Causality: The highest risk of exposure occurs during the transfer of dry powders due to invisible aerosol generation[2].

  • System Validation: Verify the chemical fume hood or vented balance enclosure is operating at a face velocity of 80–100 feet per minute (fpm). Validation: Check the digital airflow monitor before opening the compound vial.

  • PPE Donning: Don an FR lab coat and [3]. Apply the base layer of nitrile gloves, ensuring they cover the lab coat cuffs, followed by the outer layer of nitrile gloves.

  • Static Mitigation: Use an anti-static ionizer (e.g., Zerostat gun) on the micro-spatula and the receiving vial. Causality: Neutralizing static electricity prevents the spiro-isoquinoline powder from repelling off the spatula and contaminating the workspace.

  • Enclosed Transfer: Transfer the required mass. Immediately cap the receiving vial before removing it from the balance enclosure.

  • Doffing: Remove the outer gloves inside the fume hood and dispose of them in the solid hazardous waste container. Wash hands immediately after removing the inner gloves[1].

Spill Response and Decontamination

SpillResponse A Spill Detected: Spiro-isoquinolinone B Assess Volume & State A->B C Evacuate & Alert EHS (> 50 mL or High Conc.) B->C High Risk D Don Spill Response PPE (Respirator, Heavy Nitrile) B->D Manageable H Dispose as Hazardous Waste C->H EHS Team E Solid Spill: Wet Wipe Method D->E Powder F Liquid Spill: Absorbent Pads D->F Solution G Decontaminate Surface (Isopropanol/Water) E->G F->G G->H

Workflow for assessing and neutralizing spiro-isoquinoline derivative spills.

Protocol 2: Spill Neutralization

Causality: Spills of NCEs require immediate neutralization without exacerbating the exposure route. Sweeping dry powders generates massive inhalation hazards[2].

  • Assessment: Identify if the spill is a dry powder or dissolved in an organic solvent. If the spill exceeds 50 mL of concentrated solution, evacuate the immediate area and alert Environmental Health and Safety (EHS).

  • Solid Spill Neutralization (Wet-Wipe Method): Do not sweep. Dampen a disposable absorbent pad with 70% isopropanol or a water/surfactant mixture. Gently lay the pad over the powder. Causality: The solvent matrix traps the lipophilic compound, preventing aerosolization and subsequent inhalation[2].

  • Liquid Spill Containment: Apply inert universal absorbent pads from the perimeter inward. Causality: Perimeter-inward application prevents the capillary spread of the spiro-isoquinoline solution to uncontaminated areas.

  • Surface Decontamination: Wipe the affected area with an organic solvent (to dissolve the lipophilic NCE residue), followed by a secondary wipe with soap and water (to remove polar contaminants and solvent residue).

Protocol 3: Waste Segregation
  • Solid Consumables: Place all contaminated pipette tips, weighing boats, and outer gloves into a leak-proof container labeled "Hazardous Waste - Toxic Intermediates".

  • Liquid Waste: Segregate liquid waste based on the solvent matrix. Do not mix halogenated solvents with non-halogenated streams.

  • Secondary Containment: Store all waste in secondary containment bins to prevent environmental release in the event of primary container degradation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals - Prudent Practices in the Laboratory." National Center for Biotechnology Information (NCBI).[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." OSHA.[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." OSHA.[Link]

  • University of Georgia. "Personal Protective Equipment (PPE) Guidelines." UGA Research Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one
Reactant of Route 2
Reactant of Route 2
1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.